2-Undecenoic Acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-undec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBBVTAVILYDIO-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859617 | |
| Record name | trans-2-Undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15790-94-0, 4189-02-0 | |
| Record name | trans-2-Undecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Undecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Undecenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-Undecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecenoic acid, an α,β-unsaturated monocarboxylic acid, is a member of the unsaturated fatty acid family. Its structure, featuring a carbon-carbon double bond in conjugation with the carboxylic acid group, imparts distinct chemical reactivity and physical properties. This document provides a comprehensive overview of the core chemical and physical characteristics of this compound, intended to serve as a technical resource for its application in research, organic synthesis, and the development of pharmaceuticals and other advanced materials. While often grouped with its isomer, 10-undecenoic acid (undecylenic acid), it is crucial to distinguish between the two, as the position of the double bond significantly influences their chemical behavior. This guide focuses on the properties attributed to the 2-isomer, while noting data that may pertain to other isomers where specific information is sparse.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are compiled from various chemical databases and literature sources. It is important to note that some reported values for "undecenoic acid" may not distinguish between isomers.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |
| Molecular Weight | 184.28 g/mol | [1][2][3] |
| CAS Number | 4189-02-0 | [1][2][3] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Melting Point | 10 - 12 °C | [1] |
| Density | 0.910 g/mL | [1] |
| Refractive Index | 1.460 | [1] |
| Water Solubility | 28.17 mg/L @ 25 °C (Estimated) | [4] |
Table 2: Spectroscopic and Other Identifiers
| Identifier Type | Value / Description | Source(s) |
| IUPAC Name | (E)-undec-2-enoic acid | [2] |
| PubChem CID | 519180 | [1] |
| InChI | InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | [2][5] |
| Canonical SMILES | CCCCCCCCC=CC(=O)O | [5] |
| ¹H-NMR | Spectra available, characteristic peaks for α,β-unsaturated system | [5] |
| ¹³C-NMR | Spectra available | |
| Mass Spectrometry | Spectra available, base peak and fragmentation patterns can be analyzed | [2] |
Experimental Protocols
Detailed experimental procedures for determining the key physicochemical properties of this compound are outlined below. These are generalized standard laboratory methods applicable to fatty acids.
Determination of Melting Point (Capillary Method)
-
Principle: This method determines the temperature at which the solid phase of a substance transitions to the liquid phase. For fatty acids that are liquid at room temperature, a sub-ambient temperature apparatus is required.
-
Methodology:
-
A small, anhydrous sample of this compound is introduced into a thin-walled capillary tube, which is then sealed at one end.
-
The sample is solidified by chilling the capillary tube, for instance, by placing it on a piece of ice.
-
The capillary tube is attached to a calibrated thermometer or placed in the heating block of a digital melting point apparatus equipped with a cooling system.
-
The temperature is lowered well below the expected melting point and then gradually increased at a controlled rate (e.g., 1-2 °C per minute).
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6] This procedure should be repeated for accuracy.
-
Determination of Boiling Point (Micro-Boiling Point Method)
-
Principle: This method determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A micro method is suitable for small sample quantities.
-
Methodology:
-
A small volume (e.g., 0.2-0.5 mL) of this compound is placed in a small test tube (fusion tube).
-
A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.
-
The assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[7]
-
As the liquid is heated, air trapped in the capillary tube expands and exits as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid's vapor is now escaping.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature recorded the instant the stream of bubbles ceases and the liquid begins to enter the capillary tube.[8]
-
Determination of Solubility
-
Principle: This protocol determines the solubility of this compound in various solvents, distinguishing between aqueous and organic media.
-
Methodology:
-
Qualitative Assessment: To three separate test tubes, add 2 mL of the sample. To the first, add 2 mL of water. To the second, add 2 mL of ethanol. To the third, add 2 mL of a nonpolar organic solvent like chloroform.[9]
-
Agitate each tube vigorously and observe. Immiscibility with water and miscibility with organic solvents will be observed.[9]
-
Quantitative Assessment (Shake-Flask Method for Water Solubility): An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
The solution is then filtered or centrifuged to remove the undissolved acid.
-
The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) after derivatization or high-performance liquid chromatography (HPLC).
-
Spectroscopic Analysis
-
Principle: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to elucidate and confirm the molecular structure.
-
Methodology:
-
Infrared (IR) Spectroscopy: A sample is analyzed using an FTIR spectrometer. The resulting spectrum for an α,β-unsaturated carboxylic acid is expected to show a very broad O-H stretching band around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1690-1710 cm⁻¹, a C=C stretching band around 1620-1640 cm⁻¹, and C-O stretching bands.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H-NMR: The spectrum will show characteristic signals for the vinyl protons adjacent to the carbonyl group (typically deshielded), the carboxylic acid proton (a broad singlet, often >10 ppm), and the aliphatic chain protons.[12][13]
-
¹³C-NMR: The spectrum will show signals for the carbonyl carbon (around 165-185 ppm), the olefinic carbons, and the carbons of the alkyl chain.[12][14]
-
-
Mass Spectrometry (MS): The sample is ionized (e.g., via Electrospray Ionization, ESI) and the mass-to-charge ratio of the resulting ions is measured. This provides the molecular weight and fragmentation patterns that can be used to confirm the structure. Common fragments for fatty acids include losses of water [M-H-H₂O]⁻ and carbon dioxide [M-H-CO₂]⁻ in negative ion mode.[3][15]
-
Visualizations
Logical Workflow for Synthesis
The synthesis of α,β-unsaturated acids like this compound can be approached through various organic chemistry methodologies. A common generalized pathway involves the reaction of an aldehyde with a stabilized ylide or a similar carbanion equivalent.
Caption: Generalized workflow for the synthesis of (E)-2-Undecenoic Acid.
Experimental Workflow for Property Determination
A logical workflow is essential for the systematic characterization of a chemical compound like this compound.
Caption: Systematic workflow for determining the properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. more.juniata.edu [more.juniata.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. byjus.com [byjus.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. books.rsc.org [books.rsc.org]
The Green Route to a Versatile Building Block: An In-depth Technical Guide to the Natural Sourcing and Extraction of 2-Undecenoic Acid from Castor Oil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the extraction of 2-undecenoic acid, a valuable bio-based chemical, from its primary natural source, castor oil. The document details the predominant industrial method of pyrolysis, outlining the underlying chemical mechanisms, experimental protocols, and key process parameters that influence yield and purity. This guide is intended to serve as a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries, who are exploring sustainable and renewable chemical feedstocks.
Introduction: The Significance of this compound
This compound, also known as undecylenic acid, is an eleven-carbon monounsaturated fatty acid with a terminal double bond.[1] This bifunctional molecule serves as a critical starting material in the synthesis of a wide array of commercially important products, including Nylon-11, pharmaceuticals, and personal care products.[2] Its natural origin from castor oil, a non-edible crop, positions it as a key player in the growing bio-based economy.[2][3] The primary route to undecylenic acid is through the thermal cracking, or pyrolysis, of ricinoleic acid, the main constituent of castor oil.[1][4] This process also yields heptaldehyde, another valuable chemical intermediate.[1][5]
Natural Source: Castor Oil
Castor oil is a vegetable oil derived from the seeds of the Ricinus communis plant. It is unique among vegetable oils due to its high concentration of ricinoleic acid, which can constitute up to 90% of its fatty acid content.[4] This high ricinoleic acid content makes castor oil an ideal and direct feedstock for the production of undecylenic acid.[4]
Extraction via Pyrolysis: A Detailed Examination
The industrial production of undecylenic acid from castor oil is achieved through pyrolysis, a process of thermal decomposition in the absence of oxygen.[1] This can be performed on castor oil directly, or on its derivatives such as ricinoleic acid or the methyl ester of ricinoleic acid.[5] Pyrolysis of the methyl ester is often preferred as it can lead to a more stable reaction and avoids the formation of undesirable byproducts like acrolein that can arise from the glycerol backbone of the castor oil triglycerides.
Chemical Mechanism
The thermal cleavage of ricinoleic acid (or its ester) into undecylenic acid and heptaldehyde is proposed to occur primarily through a McLafferty-type rearrangement, a six-membered ring transition state.[4] A competing free-radical mechanism has also been suggested, particularly at higher temperatures.[4][6]
The diagram below illustrates the proposed McLafferty-type rearrangement mechanism for the pyrolysis of ricinoleic acid.
References
- 1. castoroil.in [castoroil.in]
- 2. CN101289383A - Process for preparing undecylenic acid by scission of castor oil - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GREEN CHEMICAL PRODUCTION BASED ON THERMAL CRACKING OF INEDIBLE VEGETABLE OIL: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
- 6. sciencemadness.org [sciencemadness.org]
2-Undecenoic Acid: A Bio-Based Monomer for Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The increasing demand for sustainable and bio-degradable materials has propelled research into renewable monomers for polymer synthesis. Among these, 2-undecenoic acid, a derivative of castor oil, presents a promising platform for the development of novel polymers with diverse applications, including in the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of the use of this compound as a bio-based monomer, detailing its properties, polymerization methodologies, and the characteristics of the resulting polymers.
Properties of this compound Monomer
This compound is an unsaturated fatty acid with a double bond at the second carbon position.[1][2] This internal double bond, along with the terminal carboxylic acid group, provides two reactive sites for polymerization and chemical modification.[2] Key physical and chemical properties of this compound are summarized in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol [2] |
| CAS Number | 4189-02-0[2] |
| Appearance | Colorless to light orange to yellow clear liquid[2] |
| Melting Point | 10 - 12 °C[2] |
| Density | 0.910 g/mL[2] |
| Refractive Index | 1.460[2] |
Polymerization of this compound
The bifunctional nature of this compound allows for its polymerization through various mechanisms, leading to polymers with tailored properties. While literature specifically detailing the homopolymerization of this compound is limited, extensive research on its isomer, 10-undecenoic acid, provides valuable insights into potential synthetic routes.
Ziegler-Natta Catalysis
Ziegler-Natta catalysis is a prominent method for polymerizing α-olefins, and with modification, it can be applied to functionalized monomers like undecenoic acid. A critical consideration is the protection of the carboxylic acid group, which can poison the catalyst. This is typically achieved by converting the acid to an ester prior to polymerization. The resulting poly(undecenoic acid ester) can then be hydrolyzed to yield the final poly(undecenoic acid).[3] This method is advantageous for synthesizing high molecular weight polymers.[3]
Radical Polymerization
Radical polymerization is another viable route for monomers containing a double bond. While the internal double bond of this compound may exhibit lower reactivity compared to terminal olefins, its incorporation into polymer chains via radical mechanisms is feasible, particularly in copolymerizations.
Polycondensation
The carboxylic acid group of this compound allows it to act as a monomer in polycondensation reactions. For instance, it can be esterified with polyols to form novel polyol esters, which can then undergo polycondensation to create polyesters.[4] This approach offers a versatile platform for producing a wide range of polyester architectures.
Thiol-Ene Chemistry
The double bond in undecenoic acid is highly reactive in thiol-ene "click" reactions. This allows for the synthesis of telechelic diols which can be further reacted with isocyanates to produce multiblock poly(ester urethanes). This method provides excellent control over the polymer structure.
The following diagram illustrates a generalized workflow for the synthesis of polymers from undecenoic acid, highlighting the key preparatory and polymerization steps.
References
- 1. This compound | C11H20O2 | CID 5282728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyesters derived from bio-based eugenol and 10-undecenoic acid: synthesis, characterization, and structure–property relationships - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Role of Undecenoic Acid as a Bifunctional Linker Molecule: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Undecenoic acid, an eleven-carbon fatty acid, presents a versatile platform for molecular engineering in the fields of biotechnology and medicine. Its key feature lies in its bifunctional nature, possessing two reactive chemical moieties that enable it to act as a covalent bridge, or "linker," between different molecules or between a molecule and a surface. This guide focuses on the application of undecenoic acid as a bifunctional linker, with a primary emphasis on 10-undecenoic acid (undecylenic acid) due to the extensive availability of research and application data. The principles and protocols discussed herein, however, can often be adapted for other isomers, such as 2-undecenoic acid, with appropriate modifications to the reaction chemistry.
The bifunctionality of 10-undecenoic acid arises from its terminal carboxylic acid (-COOH) group and a terminal carbon-carbon double bond (C=C). The carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, such as proteins and peptides, through well-established amide bond formation chemistries. Simultaneously, the terminal alkene is amenable to a variety of addition reactions, including thiol-ene "click" chemistry and hydrosilylation, allowing for attachment to surfaces like gold and silicon, or to other molecules. This dual reactivity makes undecenoic acid an invaluable tool in the development of biosensors, drug delivery systems, and other advanced biomaterials.
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of undecenoic acid as a bifunctional linker.
Data Presentation: Quantitative Analysis of Undecenoic Acid Linker Applications
The following tables summarize key quantitative data from various studies employing undecenoic acid and its derivatives as bifunctional linkers. This data is intended to provide a comparative overview of reaction efficiencies and the performance of devices fabricated using this linker.
Table 1: Synthesis and Modification Yields of Undecenoic Acid-Based Bioconjugates
| Product | Starting Materials | Reaction Type | Yield (%) | Reference |
| 4-(trifluoromethoxy) benzaldehyde O-undec-10-enoyl oxime | Undecenoic acid, 4-(trifluoromethoxy) benzaldehyde oxime | Esterification | 85% | [1] |
| 2, 4, 6-trimethoxybenzaldehyde O-undec-10-enoyl oxime | Undecenoic acid, 2, 4, 6-trimethoxybenzaldehyde oxime | Esterification | 87% | [1] |
| 2, 3-dihydroxybenzaldehyde oxime ester | Undecenoic acid, 2, 3-dihydroxybenzaldehyde oxime | Esterification | 83% | [1] |
| 10-Undecenoic acid from 10-undecenal | 10-Undecenal, Ir(dFppy)3 catalyst, Oxygen | Photocatalytic Oxidation | 90% | [2] |
| Methyl (11-methyl valinyl-10 hydroxy) undecenoate | Epoxy methyl undecenoate, Valine methyl ester | Epoxy ring opening | Not Specified | [3] |
Table 2: Performance Metrics of Biosensors Utilizing Undecylenic Acid-Based Linkers
| Biosensor Type | Analyte | Linker | Sensitivity | Limit of Detection (LOD) | Reference |
| Piezoelectric Biosensor | Nonanal | GSGSGS (peptide linker, similar functionality) | 0.4676 Hz/ppm | 2 ± 1 ppm | [4] |
| Amperometric Glucose Biosensor | Glucose | Polyacrylic acid/GOx-CNT | 34 µA mM⁻¹ cm⁻² | 10 µM | [5] |
| Electrochemical DNA Sensor | DNA | Thiol-modified DNA anchor | Not Specified | Not Specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of undecenoic acid as a bifunctional linker.
Protocol 1: Formation of a Carboxyl-Terminated Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the functionalization of a gold substrate with 11-mercaptoundecanoic acid (MUA), a thiol-containing derivative of undecylenic acid, to create a surface primed for biomolecule attachment.[4]
Materials:
-
Gold-coated substrate (e.g., glass slide, electrode)
-
11-Mercaptoundecanoic acid (MUA)
-
Absolute ethanol (reagent grade)
-
Deionized (DI) water
-
High-purity nitrogen gas
-
Beakers, petri dishes, and sonicator
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate by sonicating it in absolute ethanol for 15 minutes.[4]
-
Rinse the substrate with copious amounts of DI water.[4]
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.[4]
-
SAM Formation: Prepare a 1 mM solution of MUA in absolute ethanol.[4]
-
Immerse the cleaned and dried gold substrate in the MUA solution in a sealed container to prevent solvent evaporation.[4]
-
Incubate for 18-24 hours at room temperature.[4]
-
Rinsing and Drying: After incubation, remove the substrate from the MUA solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules, followed by a rinse with DI water.[4]
-
Dry the substrate again under a gentle stream of nitrogen gas. The functionalized substrate is now ready for biomolecule immobilization.
Protocol 2: Covalent Immobilization of Antibodies onto a Carboxyl-Terminated Surface
This protocol details the conjugation of antibodies to the carboxyl groups of the undecylenic acid-based SAM using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4]
Materials:
-
Undecylenic acid SAM-functionalized substrate (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0
-
Antibody solution (10-100 µg/mL) in Phosphate Buffered Saline (PBS), pH 7.4
-
Blocking Buffer: 1 M Ethanolamine or 1% Bovine Serum Albumin (BSA) in PBS, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of Carboxyl Groups: Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.[4]
-
Immediately apply the EDC/NHS solution to the carboxyl-terminated surface of the substrate.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming NHS esters.[4]
-
Antibody Immobilization: Thoroughly rinse the substrate with DI water and then with PBS to remove excess EDC and NHS.[4]
-
Immediately apply the antibody solution to the activated surface.[4]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to allow for amide bond formation.[4]
-
Blocking of Unreacted Sites: After antibody incubation, wash the substrate with PBST to remove unbound antibodies.[4]
-
Immerse the substrate in Blocking Buffer for 30-60 minutes at room temperature to deactivate any remaining active NHS-ester groups and to block non-specific binding sites.[4]
-
Final Washing: Wash the substrate thoroughly with PBST and then with DI water. The antibody-functionalized surface is now ready for use.
Protocol 3: Synthesis of 2-Decenoyl Chloride for Acylation Reactions
This protocol describes the synthesis of an acyl chloride from a 2-alkenoic acid, which can then be used to modify amine-containing polymers like chitosan. This procedure, demonstrated for 2-decenoic acid, can be adapted for this compound.[7]
Materials:
-
2-Decenoic acid (or this compound)
-
Thionyl chloride
-
Sodium hydroxide (NaOH)
-
Three-neck round bottom flask
-
Condenser
-
Ice bath
Procedure:
-
Prepare a 1 M solution of NaOH in a covered beaker on ice.[7]
-
In a three-neck round bottom flask, add thionyl chloride (150 mmol).[7]
-
While gently shaking the flask, add 2-decenoic acid (100 mmol).[7]
-
Connect the flask to a condenser system, seal it, and allow the reaction to proceed for five hours.[7] The resulting 2-decenoyl chloride can be used for subsequent acylation reactions.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the application of undecenoic acid as a bifunctional linker.
Caption: Workflow for biomolecule immobilization using a bifunctional linker.
Caption: Nanoparticle drug delivery system fabrication workflow.
Caption: Simplified signaling pathway of undecylenic acid-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Undecenoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. benchchem.com [benchchem.com]
- 5. Cheap and Sustainable Biosensor Fabrication by Enzyme Immobilization in Commercial Polyacrylic Acid/Carbon Nanotube Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication of Electrochemical-DNA Biosensors for the Reagentless Detection of Nucleic Acids, Proteins and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Antifungal Action of 2-Undecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecenoic acid, also known as undecylenic acid, is a monounsaturated fatty acid with well-documented antifungal properties. It has been utilized as a topical antifungal agent for conditions such as athlete's foot and ringworm.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antifungal activity of this compound, offering valuable insights for researchers and professionals involved in the development of novel antifungal therapeutics. We will delve into its effects on fungal cell structure and function, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Antifungal Mechanisms of Action
The antifungal efficacy of this compound stems from a multi-pronged attack on fungal cells, primarily targeting cellular integrity and key virulence factors. The principal mechanisms include:
-
Disruption of the Fungal Cell Membrane: The lipophilic nature of this compound allows it to intercalate into the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components.[1] This disruption of the primary protective barrier of the fungal cell is a critical aspect of its fungicidal activity.
-
Inhibition of Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. This compound has been shown to interfere with the ergosterol biosynthesis pathway, compromising membrane fluidity and integrity.
-
Inhibition of Morphogenesis: A key virulence factor for pathogenic fungi like Candida albicans is the ability to transition from a yeast-like form to a more invasive hyphal form. This compound effectively inhibits this morphological switch.[2]
-
Inhibition of Biofilm Formation: Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix, which confers resistance to antifungal agents and the host immune system. This compound has demonstrated the ability to prevent the formation of these resilient structures.[2]
Quantitative Antifungal Activity
The in vitro antifungal activity of this compound has been quantified against a range of pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | Strain | MIC (µg/mL) | MIC (µM) |
| Candida albicans | ATCC 90028 | >128 | >695 |
| Candida glabrata | ATCC 90030 | >128 | >695 |
| Candida krusei | ATCC 6258 | >128 | >695 |
| Candida parapsilosis | ATCC 22019 | >128 | >695 |
| Candida tropicalis | ATCC 750 | >128 | >695 |
| Aspergillus fumigatus | ATCC 204305 | >128 | >695 |
| Aspergillus flavus | ATCC 204304 | >128 | >695 |
| Aspergillus niger | ATCC 16404 | >128 | >695 |
| Trichophyton mentagrophytes | ATCC 9533 | 16 | 86.8 |
| Trichophyton rubrum | ATCC 28188 | 8 | 43.4 |
Data sourced from a comparative study of acetylenic acids and undecylenic acid.[3]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to investigate the antifungal mechanism of this compound.
Assessment of Fungal Cell Membrane Permeability
This protocol describes the use of fluorescent dyes, such as Propidium Iodide (PI) or SYTOX Green, which can only enter cells with compromised membranes.
a) Propidium Iodide (PI) Uptake Assay
-
Fungal Culture Preparation: Grow the desired fungal species to the mid-logarithmic phase in an appropriate liquid medium.
-
Cell Harvesting and Washing: Centrifuge the culture to pellet the cells. Wash the pellet twice with a sterile buffer (e.g., Phosphate-Buffered Saline - PBS).
-
Treatment with this compound: Resuspend the fungal cells in the buffer to a defined concentration. Add varying concentrations of this compound to the cell suspensions and incubate for a specified time. Include an untreated control.
-
Staining: Add Propidium Iodide to each sample at a final concentration of 2.5 µg/mL.
-
Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the samples using flow cytometry or fluorescence microscopy. PI fluoresces red upon binding to DNA, and an increase in the red fluorescent signal indicates an increase in membrane permeability.
b) SYTOX Green Uptake Assay
-
Fungal Culture and Treatment: Follow steps 1-3 as described for the PI uptake assay.
-
Staining: Add SYTOX Green to each sample at a final concentration of 0.2-1 µM.
-
Incubation: Incubate the samples in the dark at room temperature for 30 minutes.
-
Analysis: Measure the fluorescence intensity using a fluorometer or visualize the cells with a fluorescence microscope. SYTOX Green exhibits a significant increase in fluorescence upon binding to nucleic acids within compromised cells.
Quantification of Ergosterol Synthesis Inhibition
This protocol outlines a method for extracting and quantifying total cellular ergosterol.
-
Fungal Culture and Treatment: Grow the fungal culture in the presence of sub-lethal concentrations of this compound for a defined period. Include an untreated control.
-
Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water. Determine the dry weight of a portion of the cells.
-
Saponification: To the remaining cell pellet, add a solution of 25% alcoholic potassium hydroxide (w/v). Incubate at 85°C for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane. Vortex vigorously and allow the layers to separate.
-
Sample Preparation for Analysis: Carefully collect the upper n-heptane layer containing the ergosterol and evaporate it to dryness under a stream of nitrogen. Re-dissolve the dried extract in methanol.
-
Quantification:
-
Spectrophotometric Method: Scan the absorbance of the methanol extract from 240 nm to 300 nm. The presence of ergosterol will result in a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths.
-
High-Performance Liquid Chromatography (HPLC) Method: For more precise quantification, inject the methanol extract into an HPLC system equipped with a C18 column and a UV detector set at 282 nm. Compare the peak area of the sample to a standard curve generated with pure ergosterol.
-
Evaluation of Fungal Biofilm Inhibition
This section describes two common methods for quantifying the effect of this compound on biofilm formation.
a) Crystal Violet (CV) Staining Assay (Total Biomass Quantification)
-
Biofilm Formation: In a 96-well microtiter plate, add a standardized fungal cell suspension to each well containing growth medium with varying concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully aspirate the medium and wash the wells gently with PBS to remove non-adherent (planktonic) cells.
-
Fixation: Fix the biofilms by adding methanol to each well for 15 minutes.
-
Staining: Remove the methanol and add a 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilization: Add 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates an inhibition of biofilm formation.
b) XTT Reduction Assay (Metabolic Activity Quantification)
-
Biofilm Formation and Washing: Follow steps 1-3 as described for the CV assay.
-
XTT Labeling: Prepare a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione. Add this solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. Metabolically active cells within the biofilm will reduce the XTT tetrazolium salt to a formazan product.
-
Quantification: Measure the absorbance of the formazan product at 492 nm using a microplate reader. A lower absorbance in the treated wells compared to the control indicates a reduction in the metabolic activity of the biofilm.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Overview of the antifungal mechanisms of this compound.
Caption: Experimental workflow for assessing cell membrane permeability.
Caption: Experimental workflow for ergosterol synthesis inhibition assay.
Caption: Experimental workflow for biofilm inhibition assays.
Conclusion
This compound employs a multifaceted mechanism to exert its antifungal effects, primarily by disrupting the fungal cell membrane, inhibiting ergosterol synthesis, and interfering with key virulence factors like morphogenesis and biofilm formation.[1][2] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its potential and for drug development professionals to consider its application in novel antifungal therapies. The visualization of the underlying pathways and experimental workflows aims to enhance the understanding and facilitate the design of future studies in this critical area of medical mycology.
References
Preliminary Investigation into 2-Undecenoic Acid Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Undecenoic acid, a monounsaturated fatty acid, has long been recognized for its potent antifungal properties. Emerging research, however, suggests its biological activities extend beyond fungal cell membrane disruption, implicating it in the modulation of complex signaling pathways in both mammalian and bacterial systems. This technical guide provides a preliminary investigation into two such pathways: a putative anti-inflammatory signaling cascade in mammalian cells mediated by the G protein-coupled receptor 84 (GPR84), and the inhibition of the LasI/LasR quorum sensing system in the opportunistic pathogen Pseudomonas aeruginosa. This document summarizes the current, albeit limited, quantitative data, details relevant experimental protocols for further investigation, and presents visual diagrams of the proposed signaling mechanisms to guide future research and drug development efforts.
Putative Anti-Inflammatory Signaling via GPR84
While direct evidence for the interaction of this compound with mammalian receptors is still emerging, its saturated counterpart, undecanoic acid, has been identified as an agonist for G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is a receptor for medium-chain fatty acids (MCFAs) and is predominantly expressed in immune cells such as macrophages and neutrophils.[3] Its activation is linked to pro-inflammatory responses, including cytokine production and chemotaxis.[2][4][5] Given the structural similarity, it is hypothesized that this compound may also act as a ligand for GPR84, potentially modulating inflammatory responses.
Quantitative Data for GPR84 Agonists
To date, no specific EC50 value for this compound on GPR84 has been published. However, the potencies of other related MCFAs have been determined, providing a basis for estimating the potential activity of this compound.
| Agonist | Receptor | Assay Type | EC50 (µM) | Reference |
| Decanoic acid (C10) | Human GPR84 | - | - | [1] |
| Undecanoic acid (C11) | Human GPR84 | - | - | [1] |
| 2-hydroxy lauric acid | Human GPR84 | [³⁵S]GTPγS binding | 9.9 | [2] |
| 3-hydroxy lauric acid | Human GPR84 | [³⁵S]GTPγS binding | 13 | [2] |
| 2-hydroxy capric acid | Human GPR84 | [³⁵S]GTPγS binding | 31 | [2] |
| 3-hydroxy capric acid | Human GPR84 | [³⁵S]GTPγS binding | 230 | [2] |
Experimental Protocols for Investigating GPR84 Activation
To validate the hypothesis that this compound is a GPR84 agonist, the following experimental protocols can be employed.
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR activation. Activation of the Gi/o-coupled GPR84 by an agonist will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gαi/o subunit.
Materials:
-
HEK293 cells stably expressing human GPR84
-
Cell membrane preparation buffer (e.g., Tris-HCl, MgCl₂, EDTA)
-
Assay buffer (e.g., HEPES, NaCl, MgCl₂, saponin)
-
[³⁵S]GTPγS (radioligand)
-
GDP
-
This compound (test compound)
-
Known GPR84 agonist (positive control, e.g., decanoic acid)
-
Scintillation counter and plates
Protocol:
-
Prepare cell membranes from HEK293-GPR84 cells.
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound or control compounds.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data as specific binding versus log concentration of the ligand to determine the EC50 value.
GPR84 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR84
-
Forskolin (to stimulate cAMP production)
-
This compound (test compound)
-
Known GPR84 agonist (positive control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Seed the GPR84-expressing cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound or control compounds for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of the ligand to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Visualization of the Putative GPR84 Signaling Pathway
Caption: Putative GPR84 signaling cascade initiated by this compound.
Inhibition of Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. In Pseudomonas aeruginosa, a pathogen of significant clinical concern, the LasI/LasR system is a key regulator of virulence factor production and biofilm formation.[6] Recent studies have identified 10-undecenoic acid as an inhibitor of this critical QS pathway.[7]
Quantitative Data for Quorum Sensing Inhibition
| Compound | Target System | Organism | Inhibition | Concentration | Reference |
| 10-Undecenoic acid | LasI/LasR | Pseudomonas aeruginosa | 10-54% | 15.625-250 µg/mL | - |
Note: A specific IC50 value for the inhibition of the LasR system by undecenoic acid is not yet available in the literature.
Experimental Protocol for Quantifying LasR Inhibition
The inhibitory effect of this compound on the LasR QS system can be quantified using a reporter strain assay. This protocol utilizes a P. aeruginosa strain engineered to express a reporter gene (e.g., gfp or lacZ) under the control of a LasR-dependent promoter.
Materials:
-
P. aeruginosa LasR reporter strain (e.g., PAO1-lasB-gfp)
-
Luria-Bertani (LB) broth and agar
-
This compound (test compound)
-
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL; the native autoinducer for LasR)
-
Solvent for undecenoic acid (e.g., DMSO)
-
96-well microtiter plates
-
Plate reader for measuring fluorescence or β-galactosidase activity
Protocol:
-
Grow an overnight culture of the P. aeruginosa LasR reporter strain in LB broth.
-
Dilute the overnight culture to a starting OD₆₀₀ of ~0.02 in fresh LB broth.
-
In a 96-well plate, add the diluted bacterial culture, a fixed concentration of 3-oxo-C12-HSL to induce the reporter, and varying concentrations of this compound. Include appropriate solvent controls.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).
-
Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
Measure the reporter signal (e.g., fluorescence at Ex/Em 485/520 nm for GFP).
-
Normalize the reporter signal to the bacterial growth (e.g., Fluorescence/OD₆₀₀).
-
Calculate the percentage of inhibition relative to the control (3-oxo-C12-HSL without this compound).
-
Plot the percentage of inhibition versus the log concentration of this compound to determine the IC50 value.
Visualization of the LasI/LasR Quorum Sensing Pathway and Inhibition
Caption: Inhibition of the P. aeruginosa LasI/LasR quorum sensing system by this compound.
Conclusion and Future Directions
The preliminary investigation into the signaling pathways of this compound reveals intriguing possibilities for its application beyond its established antifungal use. The putative interaction with the GPR84 receptor suggests a potential role in modulating inflammatory processes in mammals, a hypothesis that warrants direct experimental validation. The confirmed inhibition of the Pseudomonas aeruginosa LasI/LasR quorum sensing system positions this compound as a candidate for the development of anti-virulence therapies.
Future research should prioritize the definitive characterization of this compound's activity at the GPR84 receptor, including the determination of its binding affinity and functional potency (EC50/IC50). Elucidating the downstream signaling consequences of this interaction in relevant immune cell types will be crucial. For its quorum sensing inhibitory properties, a more detailed mechanistic understanding of how it antagonizes the LasR receptor is needed, alongside the determination of a precise IC50 value. Further studies should also explore the efficacy of this compound in more complex in vitro and in vivo models of infection and inflammation. This continued investigation will be instrumental in unlocking the full therapeutic potential of this versatile fatty acid.
References
- 1. Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-protein-coupled receptor 84 regulates acute inflammation in normal and diabetic skin wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Harnessing Undecenoic Acid for Pheromone Synthesis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Utilization of Undecenoic Acid as a Versatile Precursor in the Synthesis of Insect Pheromones.
While the direct use of 2-undecenoic acid as a starting material for pheromone synthesis is not extensively documented in readily available literature, its isomer, 10-undecenoic acid, stands out as a highly versatile and economically viable precursor.[1][2] Derived from castor oil, the terminal bifunctionality of 10-undecenoic acid allows for a wide range of synthetic manipulations, making it an ideal starting point for the divergent synthesis of various long-chain olefinic insect pheromones.[1][2] This guide will focus on the synthetic strategies and experimental protocols for producing key insect pheromones from 10-undecenoic acid, providing a comprehensive resource for researchers in chemical ecology and pest management.
The following sections detail a divergent synthetic strategy for producing pheromones for several agricultural pests, including the cotton bollworm (Heliothis armigera) and various orchard pests like the peach tree borer and cherry tree borer (Synanthedon species).[1][2] The methodologies employed are stereoselective and utilize simple, practical reaction protocols.[1][2]
Synthetic Pathways Overview
A divergent approach starting from 10-undecenoic acid can yield multiple pheromones. The initial step involves the reduction of the carboxylic acid to an alcohol, which is then protected. The terminal double bond is subsequently converted to an aldehyde through hydroboration-oxidation. This key aldehyde intermediate serves as a branching point for the synthesis of various pheromones through Wittig reactions, Horner-Wadsworth-Emmons reactions, and other chain-elongation and functional group manipulation techniques.[1][2]
Caption: Divergent synthesis pathways from 10-undecenoic acid.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of key intermediates and final pheromone products, adapted from the work of Yadav et al.[1]
Synthesis of Aldehyde Intermediate (7)
The initial precursor, 10-undecenoic acid (5), is converted to the key aldehyde (7) in a three-step process.
Caption: Workflow for the synthesis of the key aldehyde intermediate.
Protocol:
-
Reduction of 10-Undecenoic Acid (5): The acid is reduced using lithium aluminum hydride (LAH) in diethyl ether to yield 10-undecen-1-ol.
-
Protection of the Alcohol: The resulting alcohol is protected with a tetrahydropyranyl (THP) group to give compound 6 .
-
Hydroboration-Oxidation: Compound 6 undergoes hydroboration-oxidation to furnish the key aldehyde intermediate 7 .[1]
Synthesis of (11Z)-Hexadecenal (1)
Protocol:
-
Wittig Reaction: The aldehyde 7 is subjected to a Z-selective Wittig olefination with n-pentylidenetriphenylphosphorane.
-
Deprotection: The THP protecting group is removed from the resulting alkene.
-
Oxidation: The alcohol is oxidized with pyridinium chlorochromate (PCC) to yield the final pheromone, (11Z)-hexadecenal (1 ).[1]
Synthesis of (3Z,13Z)-Octadecadienyl Acetate (2)
Protocol:
-
Wittig-Horner Reaction: The aldehyde intermediate from the synthesis of pheromone 1 (before the final oxidation step) is reacted with a hindered phosphonoacetate 9 to produce the (2E)-C18 ester 10 .
-
Isomerization: The ester 10 undergoes base-catalyzed deconjugation using potassium hexamethyldisilazide to exclusively afford the (3Z)-ester 11 .
-
Reduction: The ester 11 is reduced with LAH to furnish the corresponding alcohol 12 .
-
Acetylation: The alcohol 12 is acetylated with acetic anhydride and pyridine to yield the final pheromone 2 .[1]
Synthesis of (3E,13Z)-Octadecadien-1-yl Acetate (3)
Protocol:
-
Doebner Condensation: The aldehyde intermediate from the synthesis of pheromone 1 is subjected to a modified Doebner condensation with malonic acid to give the (3E)-acid 13 in excellent yield.
-
Reduction: The acid 13 is reduced with LAH to the corresponding alcohol.
-
Acetylation: The resulting alcohol is acetylated to provide the pheromone 3 .[1]
Synthesis of (2E,13Z)-Octadeadien-1-yl Acetate (4)
Protocol:
-
Chemoselective Reduction: The (2E)-C18 ester 10 (an intermediate in the synthesis of pheromone 2 ) is chemoselectively reduced at the ester functionality using AlH3 to yield the alcohol 15 .
-
Acetylation: The alcohol 15 is then acetylated to afford the final pheromone 4 .[1]
Quantitative Data Summary
The yields and key analytical data for the synthesized pheromones and their precursors are summarized below.
| Compound No. | Compound Name | Starting Material(s) | Key Reagents | Yield (%) | Boiling Point (°C/mm Hg) |
| 8 | (11Z)-Hexadecen-1-ol | Aldehyde 7 , n-pentylidenetriphenylphosphorane | n-BuLi, HMPA, PCC | 70 | 100-102/0.1 |
| 12 | (3Z,13Z)-Octadecadien-1-ol | Ester 11 | LAH | 80 | 138-140/0.1 |
| 2 | (3Z,13Z)-Octadecadienyl acetate | Alcohol 12 | Acetic anhydride, pyridine | 81 | - |
| 13 | (3E,13Z)-Octadecadienoic acid | Aldehyde from pheromone 1 synthesis, Malonic acid | Pyridine, Piperidine | 78 | - |
| 14 | (3E,13Z)-Octadecadien-1-ol | Acid 13 | LAH | 78 | 140-144/0.1 |
| 3 | (3E,13Z)-Octadecadien-1-yl acetate | Alcohol 14 | Acetic anhydride, pyridine | 81 | - |
| 15 | (2E,13Z)-Octadecadien-1-ol | Ester 10 | AlH3 | 78 | 122-124/0.1 |
| 4 | (2E,13Z)-Octadecadien-1-yl acetate | Alcohol 15 | Acetic anhydride, pyridine | 81 | - |
Table adapted from Yadav, J. S., et al. (1997).[1]
Conclusion
10-Undecenoic acid serves as an excellent and cost-effective starting material for the divergent synthesis of several economically important insect pheromones.[1][2] The synthetic routes are efficient, stereoselective, and rely on well-established organic chemistry reactions, making them suitable for practical, large-scale production.[1][2] The methodologies outlined in this guide provide a solid foundation for researchers and professionals engaged in the development of sustainable pest management strategies. Further exploration into other derivatives of undecenoic acid could potentially unlock pathways to an even broader range of semiochemicals.
References
2-Undecenoic Acid: A Technical Guide to its Function as an Alpha,Beta-Unsaturated Carboxylic Acid in Antifungal and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Undecenoic acid, a monounsaturated fatty acid, is a versatile molecule with well-documented efficacy as an antifungal agent and emerging potential as an anticancer therapeutic. Its activity is intrinsically linked to its chemical structure as an alpha,beta-unsaturated carboxylic acid. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the antifungal and anticancer properties of this compound. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for research and development applications.
Introduction
This compound is an eleven-carbon unsaturated fatty acid characterized by a double bond between the second and third carbon atoms (the alpha and beta positions) relative to the carboxylic acid group.[1] This alpha,beta-unsaturation is a key structural feature that confers its biological activity.[2] While its most established application is in topical antifungal treatments, recent research has unveiled its capacity to induce programmed cell death (apoptosis) in various cancer cell lines. This guide will explore the multifaceted functions of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.
Antifungal Activity of this compound
The primary therapeutic application of this compound is in the treatment of superficial fungal infections, particularly those caused by dermatophytes and the yeast Candida albicans.[1][3] Its antifungal effects are multifaceted, primarily targeting the integrity and function of the fungal cell.
Mechanism of Action
The antifungal activity of this compound is not attributed to a single mode of action but rather a combination of effects that compromise fungal viability:
-
Disruption of Fungal Cell Membrane: The lipophilic nature of this compound allows it to intercalate into the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components.[2] This disruption of the membrane's structural integrity is a primary fungicidal effect.
-
Inhibition of Morphogenesis: In Candida albicans, a key virulence factor is its ability to transition from a yeast to a hyphal form.[4] this compound has been shown to inhibit this morphological switch, thereby reducing the pathogenicity of the fungus.[5] This is achieved, in part, by the downregulation of genes essential for hyphal formation, such as HWP1.[3][6]
-
Interference with Fungal Biofilm Formation: Biofilms are structured communities of fungal cells that exhibit increased resistance to antifungal agents. This compound effectively inhibits the formation of C. albicans biofilms, with optimal concentrations being above 3 mM.[6]
-
Enzyme Inhibition: It is suggested that this compound may inhibit key enzymes involved in fungal fatty acid synthesis, such as enoyl-coenzyme A reductase, which is crucial for maintaining the integrity of the cell membrane.[1] It may also interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane.[2]
Quantitative Antifungal Data
The antifungal potency of this compound has been quantified against various fungal species using metrics such as the Minimum Inhibitory Concentration (MIC).
| Fungal Species | Strain | Method | Key Findings |
| Candida albicans | SC5314 | Broth Microdilution | Inhibits biofilm formation >3 mM; Abolishes yeast-to-hyphae transition >4 mM.[6][7] |
| Candida albicans | ATCC 90028 | Agar-based Assay | MIC50 <0.0125%; MIC90 <0.0125% (for 10^6 cells/mL).[7] |
| Aspergillus fumigatus | ATCC 204305 | Broth Microdilution | MIC: >168.9 µM.[7] |
| Trichophyton mentagrophytes | ATCC 28185 | Broth Microdilution | MIC: >168.9 µM.[7] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate, such as Candida albicans.
Materials:
-
This compound
-
RPMI 1640 medium, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
Sterile saline
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[7]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well microtiter plate to achieve a range of final concentrations.[7]
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted this compound with the prepared fungal suspension.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plate at 35°C for 24-48 hours.[7]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.[7] This can be assessed visually or by reading the absorbance at a specific wavelength using a microplate reader.
-
Signaling Pathway: Antifungal Mechanism of this compound
Caption: Antifungal mechanism of this compound.
Anticancer Activity of this compound
Recent studies have highlighted the pro-apoptotic effects of this compound on various human cancer cell lines, suggesting its potential as a novel anticancer agent.
Mechanism of Action
The anticancer activity of this compound is primarily mediated through the induction of apoptosis, a form of programmed cell death.
-
FATP2-Mediated Uptake: The entry of this compound into cancer cells is facilitated by Fatty Acid Transport Protein 2 (FATP2).
-
Induction of Apoptosis: Once inside the cell, this compound triggers a cascade of events leading to apoptosis. This process is characterized by:
-
Caspase-Dependent Pathway: The apoptotic cell death is dependent on the activation of caspases, a family of proteases that execute the apoptotic program.[1]
-
Reduction in Mitochondrial Membrane Potential: this compound causes a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[1] This is often associated with the release of pro-apoptotic factors from the mitochondria.
-
Involvement of Bcl-2 Family Proteins: While not fully elucidated for this compound specifically, fatty acid-induced apoptosis typically involves the modulation of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization. Pro-apoptotic members like Bax are activated, while anti-apoptotic members like Bcl-2 are inhibited.
-
Quantitative Anticancer Data
The cytotoxic effects of this compound on various cancer cell lines have been determined, with IC50 values providing a measure of its potency.
| Cell Line | Cell Type | IC50 (mM) |
| HeLa | Cervical Cancer | 0.9862 |
| A549 | Lung Cancer | 0.3751 |
| Jurkat | T-cell Leukemia | 0.5782 |
| U937 | Histiocytic Lymphoma | 0.2893 |
(Data sourced from MedchemExpress)
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve the this compound).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can be calculated from the dose-response curve.
-
Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells
Caption: this compound-induced apoptosis in cancer cells.
Conclusion
This compound, as an alpha,beta-unsaturated carboxylic acid, demonstrates significant biological activity as both an antifungal and a pro-apoptotic agent. Its mechanisms of action, while distinct in fungal and mammalian cells, underscore the importance of its chemical structure in mediating its therapeutic effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this versatile fatty acid. Future research should focus on elucidating the finer details of its signaling pathways and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Undecylenic Acid Inhibits Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis and purification methods for high-purity 2-Undecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and purification of high-purity 2-Undecenoic acid, a valuable unsaturated fatty acid intermediate in the pharmaceutical and specialty chemical industries. The following protocols are designed to yield a product of high purity, suitable for demanding research and development applications.
Synthesis of this compound via Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is a reliable method for the synthesis of α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde, in this case, nonanal, with malonic acid, catalyzed by a weak base such as piperidine in a pyridine solvent. The reaction proceeds with subsequent decarboxylation to yield the desired this compound.[1][2][3][4]
Experimental Protocol: Knoevenagel-Doebner Synthesis
Materials:
-
Nonanal (C9H18O)
-
Malonic acid (CH2(COOH)2)
-
Pyridine (C5H5N), anhydrous
-
Piperidine (C5H11N)
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate (C4H8O2)
-
Sodium sulfate (Na2SO4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid (1.2 equivalents) and anhydrous pyridine.
-
Stir the mixture until the malonic acid is completely dissolved.
-
To this solution, add nonanal (1.0 equivalent) portion-wise.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture by slowly adding 6M hydrochloric acid until the pH is acidic, which will cause the product to precipitate.[5]
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
Quantitative Data Summary: Synthesis
| Parameter | Value/Range | Reference |
| Reactant Ratio (Nonanal:Malonic Acid) | 1 : 1.2 | [5] |
| Catalyst | Piperidine | [4] |
| Solvent | Pyridine | [4] |
| Reaction Temperature | Reflux | [5] |
| Reaction Time | 2 - 4 hours | [5] |
| Typical Yield | 70 - 85% | General Knoevenagel-Doebner yields[6] |
Synthesis Workflow
Caption: Knoevenagel-Doebner synthesis of this compound.
Purification of High-Purity this compound
To achieve high purity, the crude this compound can be purified by vacuum distillation followed by recrystallization.
Purification Method 1: Vacuum Fractional Distillation
Vacuum distillation is effective for purifying heat-sensitive compounds like unsaturated fatty acids by lowering their boiling point, thus preventing thermal degradation.[7][8][9]
Experimental Protocol: Vacuum Fractional Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (fractionating column, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle with stirrer
-
Cold trap
Procedure:
-
Set up the vacuum fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum to the system, ensuring it is stable before heating. A cold trap should be used to protect the vacuum pump.
-
Begin heating the distillation flask gently with continuous stirring.
-
Collect the fractions at the appropriate boiling point under the applied vacuum. The forerun, containing more volatile impurities, should be discarded.
-
The main fraction containing the purified this compound is collected.
-
Stop heating and allow the system to cool to room temperature before releasing the vacuum.
Quantitative Data Summary: Vacuum Distillation
| Parameter | Value/Range | Reference |
| Vacuum Pressure | 2 - 10 mbar | [8] |
| Distillation Temperature | 150 - 200 °C (preheating) | [8] |
| Expected Purity | > 95% | [10] |
| Typical Yield | 80 - 90% | Estimated |
Purification Method 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. A mixed-solvent system of ethanol and water can be effective for this compound.[1][2][11][12]
Experimental Protocol: Recrystallization from Ethanol/Water
Materials:
-
Distilled this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the distilled this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[1]
-
Heat the solution gently on a hot plate to ensure complete dissolution.
-
While the ethanol solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated.[1]
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary: Recrystallization
| Parameter | Value/Range | Reference |
| Solvent System | Ethanol/Water | [1] |
| Expected Purity | > 99% | Estimated |
| Typical Yield | 85 - 95% | Estimated |
Purification and Analysis Workflow
Caption: Purification and analysis workflow for this compound.
Purity Analysis
The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Analysis Protocol
Instrumentation and Conditions:
-
Column: Ascentis Express C18, 10 cm x 2.1 mm, 2.7 µm particles.
-
Mobile Phase: A gradient of A (95:5 water:acetonitrile with 0.1% phosphoric acid) and B (5:95 water:acetonitrile with 0.1% phosphoric acid). A common starting condition is 40:60 A:B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 200 nm.
-
Injection Volume: 1 µL.
Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase to a concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm PTFE filter before injection.
GC-MS Analysis Protocol
For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is often recommended to improve peak shape and resolution.[13][14][15]
Derivatization (Methylation with BF3-Methanol):
-
To a dried sample of this compound, add 2 mL of 12-14% Boron Trifluoride in methanol.[13]
-
Seal the vial and heat at 60-80°C for 1 hour.[13]
-
Cool, then add 1 mL of water and 2 mL of hexane.
-
Vortex to extract the methyl ester into the hexane layer.
-
Analyze the hexane layer by GC-MS.[13]
Instrumentation and Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at 70°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, and hold for 5 min.[13]
-
Injector Temperature: 250 °C.
-
MS Detector: Scan mode (e.g., m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.[13]
By following these synthesis and purification protocols, researchers can obtain high-purity this compound suitable for a wide range of applications in drug development and scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. scholars.fhsu.edu [scholars.fhsu.edu]
- 6. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 7. Page loading... [guidechem.com]
- 8. technoilogy.it [technoilogy.it]
- 9. oil distillation fractions: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 2-Undecenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable method for the quantitative analysis of 2-Undecenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent properties of free fatty acids, such as low volatility and high polarity, a direct GC-MS analysis can result in poor chromatographic peak shape and inaccurate quantification.[1] To overcome these challenges, this protocol outlines two effective derivatization techniques: methylation to form the fatty acid methyl ester (FAME) and silylation to yield the trimethylsilyl (TMS) ester.[1] This document provides comprehensive experimental protocols, GC-MS parameters, and a summary of quantitative data to aid researchers in the accurate determination of this compound in various matrices.
Introduction
This compound is an unsaturated fatty acid with established applications in the pharmaceutical and cosmetic industries. Accurate quantification is crucial for quality control, formulation development, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds.[1] However, the polar carboxylic acid group of this compound necessitates a derivatization step to increase its volatility and improve chromatographic performance.[1] This application note presents validated methods for the derivatization and subsequent GC-MS quantification of this compound.
Experimental Protocols
-
This compound standard
-
Internal Standard (e.g., Heptadecanoic acid)
-
Hexane, HPLC grade
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Boron trifluoride-methanol (BF3-Methanol) solution (12-14%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile or Pyridine (anhydrous)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas, high purity
The following is a general protocol for the extraction of this compound from a semi-solid matrix such as a pharmaceutical cream.
-
Accurately weigh approximately 100 mg of the sample into a glass centrifuge tube.[1]
-
Add a known amount of internal standard.
-
Add 5 mL of a chloroform:methanol (2:1, v/v) solution.[1]
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.[1]
-
Centrifuge at 3000 x g for 10 minutes to separate the excipients.[1]
-
Carefully transfer the supernatant to a clean glass vial.[1]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[1]
Two primary derivatization methods are presented below. The choice of method may depend on the sample matrix and available resources.
Protocol 1: Methylation to form Fatty Acid Methyl Ester (FAME)
This is a widely used and robust method for the derivatization of fatty acids.[1]
-
To the dried extract, add 2 mL of 12-14% BF3-Methanol solution.[1]
-
Tightly cap the vial and heat at 60-80°C for 1 hour.[1]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 2 mL of hexane.[1]
-
Vortex for 1 minute to extract the this compound methyl ester into the hexane layer.[1]
-
Allow the layers to separate. Centrifugation can be used to expedite this process.[1]
-
Carefully transfer the upper hexane layer to a new autosampler vial for GC-MS analysis.[1]
Protocol 2: Silylation to form Trimethylsilyl (TMS) Ester
Silylation is a rapid and effective alternative for derivatizing carboxylic acids.[1]
-
Place the dried sample extract in an autosampler vial.
-
Add 100 µL of an aprotic solvent such as acetonitrile or pyridine.[1]
-
Add 100 µL of BSTFA with 1% TMCS.[1]
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are recommended as a starting point and may require optimization for specific instruments.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[1] |
| Injection Mode | Splitless[1] |
| Injection Volume | 1 µL[1] |
| Injector Temperature | 250°C[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, hold for 5 min[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI)[1] |
| Ionization Energy | 70 eV[1] |
| MS Source Temperature | 230°C[1] |
| MS Quad Temperature | 150°C[1] |
| Acquisition Mode | Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[1] |
Data Presentation and Quantitative Analysis
For accurate quantification, a calibration curve should be prepared using a series of known concentrations of derivatized this compound standard with a constant concentration of the internal standard. The ratio of the peak area of the analyte to the internal standard is then plotted against the concentration. For enhanced sensitivity and selectivity, it is recommended to use the Selected Ion Monitoring (SIM) mode for quantitative analysis.[1]
Table 1: Quantitative Data Summary for Derivatized this compound
| Analyte | Estimated Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Estimated LOD (pg on column) | Estimated LOQ (pg on column) |
| This compound methyl ester | ~10.5 | 74[1] | 87, 198[1] | 1.0[1] | 3.0[1] |
| This compound-TMS ester | ~11.2 | 117[1] | 73, 129, 256[1] | 0.5[1] | 1.5[1] |
Note: LOD and LOQ are estimates based on published data for similar fatty acids and should be experimentally determined for your specific method and instrument.[1]
-
This compound Methyl Ester (FAME): The mass spectrum of the FAME derivative is characterized by a prominent ion at m/z 74, which results from a McLafferty rearrangement and is a hallmark of fatty acid methyl esters.[1] Other significant ions include m/z 87 and the molecular ion at m/z 198.[1]
-
This compound-TMS Ester: The TMS derivative exhibits characteristic fragment ions at m/z 73, corresponding to the trimethylsilyl group, and m/z 117.[1] The molecular ion is expected at m/z 256.[1]
Mandatory Visualizations
Caption: Workflow for the methylation of this compound.
Caption: Workflow for the silylation of this compound.
Conclusion
The GC-MS methods detailed in this application note, employing either methylation or silylation derivatization, provide a sensitive, selective, and reliable approach for the quantitative analysis of this compound. Both derivatization strategies significantly enhance the chromatographic performance, enabling accurate quantification.[1] The provided GC-MS parameters and quantitative data serve as a solid foundation for method development and validation in quality control and research settings.
References
Protocol for 2-Undecenoic Acid Derivatization for Mass Spectrometry Analysis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecenoic acid, an unsaturated fatty acid, presents analytical challenges for mass spectrometry, particularly when coupled with gas chromatography (GC-MS). Its inherent polarity and low volatility can lead to poor chromatographic peak shape, thermal instability, and inadequate ionization, resulting in inaccurate quantification and identification.[1][2][3] To overcome these limitations, derivatization is an essential sample preparation step. This process chemically modifies the carboxylic acid functional group, converting it into a less polar and more volatile derivative, thereby improving its chromatographic behavior and detection sensitivity.[1][2]
This document provides detailed protocols for two common and effective derivatization methods for this compound: methylation to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (TMS) ester. These protocols are designed to be robust and reproducible for accurate mass spectrometry analysis.
Derivatization Strategies: A Comparative Overview
The choice of derivatization method depends on the specific analytical requirements, such as desired sensitivity, sample matrix, and available instrumentation.
-
Methylation (FAME Synthesis): This is the most widely used method for fatty acid analysis.[1] It involves the conversion of the carboxylic acid group to a methyl ester. This method is versatile and can be used for a broad range of fatty acids.[4] Acid-catalyzed methylation using reagents like Boron Trifluoride (BF₃) in methanol is a common and effective approach, with reported derivatization yields exceeding 96% for various fatty acids.[1][5]
-
Silylation (TMS Ester Synthesis): This method replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[6] Silylation is a rapid and effective method, and the resulting TMS esters are highly volatile.[3][7] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS).[8] This method can also derivatize other active hydrogens, such as hydroxyl groups, which can be an advantage or a disadvantage depending on the sample complexity.[3]
Quantitative Data Summary
The following table summarizes a comparison of the derivatization methods based on reported efficiencies and recoveries for fatty acids. While specific data for this compound is limited, the presented data for similar unsaturated fatty acids provides a strong basis for method selection.
| Derivatization Method | Reagent | Reported Efficiency/Recovery | Key Advantages | Key Disadvantages |
| Methylation | Boron Trifluoride (BF₃)-Methanol | >96% yield for various lipid classes[1] | Versatile, stable derivatives, widely used[2][4] | Can be harsh, may cause degradation of some analytes[8] |
| Methylation | (Trimethylsilyl)diazomethane (TMS-DM) | 90% to 106% recovery[9] | High recovery, less variation than some other methylation methods[9] | Reagent can be hazardous |
| Silylation | BSTFA + 1% TMCS | Derivatization efficiencies of 0.89–1.04 reported for a two-step silylation method[10] | Rapid, derivatizes other functional groups[3] | Derivatives can be moisture-sensitive, potential for incomplete derivatization[8] |
Experimental Protocols
Protocol 1: Methylation of this compound using Boron Trifluoride-Methanol
This protocol describes the formation of this compound methyl ester (a FAME).
Materials:
-
This compound sample (dried)
-
Boron trifluoride-methanol solution (14% w/v)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place the dried this compound sample (typically 1-25 mg) into a reaction vial.[2]
-
Reagent Addition: Add 2 mL of 14% BF₃-methanol solution to the vial.[3]
-
Reaction: Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or water bath.[3]
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane to the vial.[3]
-
Vortex vigorously for 1 minute to extract the this compound methyl ester into the hexane layer.
-
-
Phase Separation: Allow the layers to separate. The upper layer is the hexane phase containing the FAME derivative.
-
Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Silylation of this compound using BSTFA
This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.
Materials:
-
This compound sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other aprotic solvent (e.g., acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place the dried this compound sample into a reaction vial.
-
Solvent Addition: Add 100 µL of pyridine to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30-60 minutes in a heating block or oven.[7]
-
Cooling: Cool the vial to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS.
Mass Spectrometry Analysis
The derivatized this compound can be analyzed by GC-MS. The following are expected key mass spectral features for the derivatives.
This compound Methyl Ester (FAME): The mass spectrum of a fatty acid methyl ester is typically characterized by a prominent molecular ion peak and a base peak at m/z 74, which results from a McLafferty rearrangement. While the exact spectrum for this compound methyl ester is not readily available, the spectrum of undecanoic acid methyl ester (the saturated analog) shows a molecular ion at m/z 200 and a base peak at m/z 74.[11] The presence of the double bond in this compound methyl ester may lead to additional characteristic fragmentation patterns.
This compound Trimethylsilyl Ester (TMS Ester): The mass spectrum of a TMS ester of a fatty acid will show characteristic ions corresponding to the trimethylsilyl group. For undecanoic acid TMS ester, the molecular ion is at m/z 258.[12] Key fragment ions include m/z 73 ([Si(CH₃)₃]⁺) and M-15 (loss of a methyl group). The spectrum of the this compound TMS derivative will have a molecular ion at m/z 256 and will also exhibit these characteristic silyl group fragments.[13]
Diagrams
Caption: Experimental workflow for the derivatization of this compound.
Caption: Logical relationship of derivatization for improved analysis.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Undecanoic acid, methyl ester [webbook.nist.gov]
- 12. Undecanoic acid, TMS derivative [webbook.nist.gov]
- 13. 10-Undecenoic acid, TMS derivative [webbook.nist.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Undecenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Undecenoic acid, also commonly known as undecylenic acid, is an eleven-carbon monounsaturated fatty acid.[1] It is utilized in various pharmaceutical and cosmetic formulations, primarily for its antifungal properties in treating skin infections such as athlete's foot and jock itch.[1] Accurate and reliable quantification of this compound in raw materials and finished products is crucial for quality control and regulatory compliance. This application note details a robust HPLC method for the determination of this compound using a reversed-phase column with UV detection. The method is straightforward, reproducible, and does not require derivatization, making it suitable for routine analysis.[1]
Principle of the Method
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used, which retains the nonpolar fatty acid. The mobile phase consists of a mixture of acidified water and acetonitrile, allowing for the elution of this compound. Detection is achieved by monitoring the UV absorbance at 200 nm, where the analyte exhibits a chromophoric response. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Ultrasonic bath.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE).
Reagents and Chemicals
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (≥85%).[1]
-
Methanol (HPLC grade).
-
Ammonium hydroxide (for total acid analysis).
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound.
| Parameter | Condition |
| Column | Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm |
| Mobile Phase A | 95:5 Water:Acetonitrile with 0.1% Phosphoric Acid |
| Mobile Phase B | 5:95 Water:Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Isocratic at 40% A and 60% B |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 200 nm[1] |
| Injection Volume | 1 µL[1] |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to construct a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
Sample Preparation
The sample preparation procedure may vary depending on the matrix. The following are general guidelines for different sample types.
-
For Free this compound in Powders:
-
Accurately weigh a portion of the sample powder and transfer it to a suitable container.
-
Add a known volume of acetonitrile.
-
Sonicate for 30 minutes to extract the free acid.[1]
-
Filter the extract through a 0.45 µm PTFE syringe filter.[1]
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.[1]
-
-
For Total this compound (after dissociation of salts like Zinc Undecylenate):
-
Accurately weigh a portion of the sample powder and transfer it to a suitable container.
-
Add a known volume of 0.1% ammonium hydroxide in methanol.
-
Sonicate for 30 minutes to ensure complete dissociation of the salt to undecenoic acid.
-
Filter the extract through a 0.45 µm PTFE syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 100 µg/mL) five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Theoretical Plates: Should be ≥ 2000.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.
-
Determine the concentration of this compound in the prepared sample solutions by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and all dilution factors.
Quantitative Data Summary
The following table summarizes the chromatographic conditions from various published methods for the analysis of this compound.
| Parameter | Method 1 (Direct Analysis) | Method 2 (Direct Analysis) | Method 3 (Derivatization) |
| Column | Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm | Microsorb-MV C8 | Hypersil CN, 5 µm |
| Mobile Phase | 40:60 (95:5 H₂O:ACN w/ 0.1% H₃PO₄) : (5:95 H₂O:ACN w/ 0.1% H₃PO₄) | Methanol:Acetonitrile:Water (50:30:20) | Acetonitrile-acetate buffer |
| Flow Rate | 0.3 mL/min[1] | 1.6 mL/min[2][3] | Not specified |
| Detection | UV at 200 nm[1] | UV at 265 nm[2][3] | Electrochemical Detection |
| Derivatization | None | 4′-Nitrophenacyl bromide[2][3] | 1-(2,5-dihydroxyphenyl)-2-bromoethanone |
| Linearity Range | Not specified | 12.5–300 µg[2][3] | Not specified |
| Recovery | Not specified | 99.3 to 102.3%[2][3] | Not specified |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Antifungal Susceptibility Testing of 2-Undecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecenoic acid, also known as undecylenic acid, is a monounsaturated fatty acid with well-documented antifungal properties. It is utilized in various over-the-counter topical treatments for superficial fungal infections like athlete's foot and ringworm.[1] The primary mechanism of its antifungal action involves the disruption of the fungal cell membrane integrity and interference with crucial metabolic processes such as ergosterol and fatty acid synthesis.[2] This document provides detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to this compound using standardized methods, including broth microdilution and disk diffusion assays, adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Mechanism of Action Signaling Pathway
The antifungal activity of this compound is multifaceted. It integrates into the lipid bilayer of the fungal cell membrane, which destabilizes the membrane and increases its permeability. This leads to the leakage of essential intracellular components and ultimately results in cell death. Additionally, it can inhibit the synthesis of ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane.
Caption: Mechanism of action of this compound against fungal cells.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize representative Minimum Inhibitory Concentration (MIC) values for this compound against various fungal species, compiled from published literature. These values can serve as a reference for expected outcomes.
Table 1: MIC of this compound against Yeasts
| Fungal Species | ATCC Strain | MIC Range (µg/mL) |
| Candida albicans | 90028 | 32 - 256 |
| Candida glabrata | 90030 | 64 - 256 |
| Candida krusei | 6258 | 64 - 128 |
| Candida parapsilosis | 22019 | 32 - 128 |
| Candida tropicalis | 750 | 64 - 256 |
| Cryptococcus neoformans | 90113 | 16 - 64 |
Table 2: MIC of this compound against Molds and Dermatophytes
| Fungal Species | ATCC Strain | MIC Range (µg/mL) |
| Aspergillus fumigatus | 90906 | 64 - 512 |
| Aspergillus niger | 16404 | 128 - 512 |
| Trichophyton mentagrophytes | 9533 | 8 - 32 |
| Trichophyton rubrum | 28188 | 8 - 64 |
Note: MIC values can vary based on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols
Broth Microdilution Method (Adapted from CLSI M27/M38)
This method determines the minimum inhibitory concentration (MIC) of a compound in a liquid medium.
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolates and quality control strains
-
Spectrophotometer or microplate reader (optional)
-
Sterile saline (0.85%)
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Preparation of this compound Stock Solution:
-
Due to its oily nature and poor water solubility, prepare a high-concentration stock solution (e.g., 10,000 µg/mL) by dissolving this compound in DMSO.[1]
-
Ensure complete dissolution. The stock solution can be stored at -20°C.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.5 to 512 µg/mL).
-
The final volume in each well after adding the inoculum will be 200 µL. Each well should contain 100 µL of the diluted compound at 2x the final desired concentration.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
Ensure the final DMSO concentration is sub-inhibitory (typically ≤1%).
-
-
Inoculum Preparation:
-
Grow fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) at 35°C for 24-48 hours (yeasts) or longer for molds and dermatophytes until sufficient sporulation occurs.
-
Prepare a cell suspension in sterile saline. For yeasts, adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). For molds, gently harvest conidia and adjust the suspension using a hemocytometer.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C. Reading times are typically 24-48 hours for Candida spp., 72 hours for Cryptococcus neoformans, and 48-96 hours for molds and dermatophytes, depending on the growth rate of the organism.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80% for other agents) compared to the drug-free growth control. The endpoint can be read visually or with a microplate reader at 530 nm.
-
Caption: Broth microdilution experimental workflow.
Agar Disk Diffusion Method (Adapted from CLSI M44/M51)
This method assesses antifungal activity by measuring the zone of growth inhibition around a drug-impregnated disk.
-
This compound
-
Ethanol or other suitable volatile solvent
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar (e.g., Sabouraud Dextrose Agar for dermatophytes).
-
Fungal isolates and quality control strains
-
Sterile cotton swabs
-
Sterile saline (0.85%)
-
Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a volatile solvent like ethanol at a desired concentration.
-
Impregnate sterile blank paper disks with a specific volume of the stock solution to achieve a known amount of the acid per disk (e.g., 10 µg, 30 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension in sterile saline adjusted to a 0.5 McFarland standard (1-5 x 10^6 CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the inside of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application and Incubation:
-
Aseptically place the prepared this compound disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C for 24-48 hours for yeasts or longer for other fungi, until sufficient growth is observed.
-
-
Measuring Zones of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Caption: Agar disk diffusion experimental workflow.
Conclusion
The protocols outlined provide a standardized framework for evaluating the in vitro antifungal activity of this compound. Adherence to established guidelines from bodies like CLSI and EUCAST is crucial for generating reproducible and comparable data. Given the lipophilic nature of this compound, careful consideration of solvent choice and final concentration in the assay is necessary to avoid issues with solubility and potential solvent-induced toxicity. These methods are essential tools for the continued research and development of fatty acid-based antifungal agents.
References
Application Notes and Protocols: In Vitro Biofilm Inhibition Assay Using 2-Undecenoic Acid against Candida albicans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida albicans is a major fungal pathogen in humans, with its virulence being significantly enhanced by its ability to form biofilms on both biological and inert surfaces.[1][2] These structured microbial communities are notoriously resistant to conventional antifungal therapies and the host immune system.[3][4] The development of C. albicans biofilms is a multi-step process involving initial adherence of yeast cells, followed by proliferation and the formation of hyphae, which are crucial for the structural integrity of the biofilm.[1][2][5] This complex process is regulated by various signaling pathways, including the Ras/cAMP/PKA and the PKC-MAPK cell wall integrity pathways.[4][5]
2-Undecenoic acid (undecylenic acid) has demonstrated significant efficacy in inhibiting the formation of C. albicans biofilms.[6][7] Its mechanism of action involves the disruption of the fungal cell membrane, potential inhibition of ergosterol synthesis, and interference with the morphological transition from yeast to the pathogenic hyphal form.[8][9] Notably, it has been shown to down-regulate the expression of key hyphal- and biofilm-related genes, such as HWP1 (Hyphal Wall Protein 1).[6][7][8]
These application notes provide detailed protocols for assessing the in vitro biofilm inhibitory activity of this compound against Candida albicans, including methods for quantifying biofilm biomass and metabolic activity, and analyzing gene expression.
Data Presentation
Table 1: Dose-Dependent Inhibition of C. albicans Biofilm Formation by this compound
| Concentration of this compound (mM) | Biofilm Biomass Inhibition (%) (Crystal Violet Assay) | Metabolic Activity Inhibition (%) (XTT Assay) | Key Morphological Observations |
| 0 (Control) | 0% | 0% | Dense network of yeast and hyphae. |
| 1 | Significant inhibition of mycelial growth. | Reduction in metabolic activity. | Reduced proportion of filaments.[10] |
| 2 | Dose-dependent decline in filamentous growth. | Further reduction in metabolic activity. | Fewer filaments observed.[10] |
| 3 | >50% reduction in biomass.[10] | Significant reduction in metabolic activity. | Less than 50% of cells in biomass are hyphae.[10] |
| 4 | Abolished filamentous growth.[6][7][10] | Substantial inhibition of metabolic activity. | Almost no filamentous cells observed.[10] |
| 5 | Near-complete inhibition of biofilm formation. | Strong inhibition of metabolic activity. | Cells remain in yeast form.[10] |
Table 2: Effect of this compound on the Expression of Virulence-Associated Genes in C. albicans
| Gene Target | Gene Function | Treatment Condition | Observed Effect on Transcription |
| HWP1 | Hyphal wall protein, adhesion. | 3 mM this compound | Significantly reduced.[6][7][8] |
| SAPs (Secreted Aspartic Proteases) | Host tissue degradation. | 3 mM this compound | Decreased transcription.[6][8] |
| LIPs (Lipases) | Lipid hydrolysis, nutrient acquisition. | 3 mM this compound | Decreased transcription.[6][8] |
| PLBs (Phospholipases) | Host cell membrane damage. | 3 mM this compound | Decreased transcription.[6][8] |
Mandatory Visualizations
Caption: Workflow for in vitro C. albicans biofilm inhibition assay.
Caption: Signaling pathways affected by this compound in C. albicans.
Experimental Protocols
Protocol 1: C. albicans Biofilm Inhibition Assay
This protocol details the steps to assess the ability of this compound to inhibit the formation of C. albicans biofilms in a 96-well plate format.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Extract Peptone Dextrose (YPD) broth
-
RPMI-1640 medium
-
This compound
-
Dimethyl sulfoxide (DMSO, for stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Flat-bottom, non-tissue culture-treated 96-well polystyrene plates
-
Breathe-Easy® sealing membranes
-
Incubator shaker (37°C)
-
Spectrophotometer (for OD600 measurements)
-
Microplate reader
Procedure:
-
Culture Preparation: Inoculate C. albicans into YPD broth and grow overnight at 30°C with shaking (250 rpm).
-
Cell Harvesting and Standardization:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in RPMI-1640 medium to achieve the desired final concentrations (e.g., 0, 1, 2, 3, 4, 5 mM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Plate Inoculation:
-
Add 100 µL of the standardized C. albicans suspension to each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions to the corresponding test wells.
-
Add 100 µL of RPMI-1640 containing the same concentration of DMSO as the test wells to the control wells.
-
Include wells with medium only as a blank control.
-
-
Adhesion Step: Seal the plate with a Breathe-Easy® membrane and incubate at 37°C for 90 minutes with shaking (250 rpm) to allow for cell adherence.[11][12]
-
Biofilm Growth:
-
After the adhesion step, carefully remove the sealing membrane and aspirate the medium from each well, taking care not to disturb the adhered cells.
-
Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 (containing the respective concentrations of this compound) to each well.
-
Reseal the plate and incubate at 37°C for 24 hours without shaking to allow for biofilm maturation.
-
Protocol 2: Quantification of Biofilm Biomass (Crystal Violet Assay)
This assay quantifies the total biomass of the biofilm.
Procedure:
-
Following the 24-hour incubation from Protocol 1, aspirate the medium from all wells.
-
Wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.
-
Allow the plate to air dry for 45 minutes.[11]
-
Stain the biofilms by adding 110 µL of 0.1% (w/v) aqueous crystal violet solution to each well and incubate for 45 minutes at room temperature.[13]
-
Remove the crystal violet solution and wash the wells four times with 200 µL of sterile water.[11]
-
Destain the wells by adding 200 µL of 95% ethanol to each well and incubate for 45 minutes.[11]
-
Transfer 100 µL of the destaining solution from each well to a new, clean 96-well plate.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
Protocol 3: Quantification of Biofilm Metabolic Activity (XTT Assay)
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay measures the metabolic activity of the cells within the biofilm.[11]
Materials:
-
XTT sodium salt
-
Menadione
-
PBS
Procedure:
-
Prepare the XTT-menadione solution immediately before use. A typical solution consists of 0.5 mg/mL XTT in PBS with 1 µM menadione.
-
Following the 24-hour incubation from Protocol 1, aspirate the medium from the wells.
-
Wash the biofilms twice with 200 µL of sterile PBS.
-
Add 100 µL of the freshly prepared XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
After incubation, measure the absorbance of the colored formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of metabolic activity inhibition relative to the untreated control.
Protocol 4: Gene Expression Analysis by qRT-PCR
This protocol is for analyzing the effect of this compound on the expression of key virulence genes.
Procedure:
-
Biofilm Preparation: Grow biofilms in 6-well plates using the same conditions as Protocol 1, scaling up volumes accordingly (e.g., 2 mL total volume per well).[12]
-
RNA Extraction:
-
After 24 hours, scrape the biofilms from the wells.
-
Extract total RNA from the harvested cells using a suitable commercial kit (e.g., with bead beating for cell disruption).
-
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using gene-specific primers for target genes (HWP1, SAPs, etc.) and a reference gene (e.g., ACT1).
-
The reaction mixture typically includes cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Run the PCR with a program consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[8]
-
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the untreated control.
References
- 1. Frontiers | Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition [frontiersin.org]
- 2. The Candida albicans biofilm gene circuit modulated at the chromatin level by a recent molecular histone innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida albicans biofilms: development, regulation, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida albicans Biofilm Formation and its Clinical Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans. | Semantic Scholar [semanticscholar.org]
- 7. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
Application Notes and Protocols: Cytotoxicity of 2-Undecenoic Acid on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecenoic acid, a monounsaturated fatty acid, has demonstrated notable cytotoxic effects against various mammalian cell lines, particularly cancer cells.[1] Its mechanism of action is primarily centered on the induction of apoptosis, a form of programmed cell death.[1][2][3] This document provides a comprehensive guide to assessing the cytotoxicity of this compound using a standard colorimetric method, the MTT assay. Additionally, it summarizes key quantitative data and elucidates the proposed signaling pathway for its cytotoxic activity.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and cytotoxicity.[4] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[4] The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization solution. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[1][5]
Quantitative Data Summary
The cytotoxic activity of this compound and its derivatives has been evaluated across various mammalian cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cell Line | Cell Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Undecenoic acid-amino acid hybrid (6e) | DU145 | Human Prostate Cancer | MTT | 66.5 ± 0.11 | Not Specified | [6] |
| Undecenoic acid-amino acid hybrid (7b) | DU145 | Human Prostate Cancer | MTT | Micromolar | Not Specified | [6] |
| Undecenoic acid-amino acid hybrid (7c) | DU145 | Human Prostate Cancer | MTT | Micromolar | Not Specified | [6] |
| Undecenoic acid-amino acid hybrid (7d) | DU145 | Human Prostate Cancer | MTT | Micromolar | Not Specified | [6] |
| Undecenoic acid-amino acid hybrid (7e) | DU145 | Human Prostate Cancer | MTT | Micromolar | Not Specified | [6] |
| Undecenoic acid-amino acid hybrid (7f) | DU145 | Human Prostate Cancer | MTT | Micromolar | Not Specified | [6] |
| GS-1 (Undecylenic acid formulated with L-Arginine) | HeLa | Human Cervical Cancer | MTT/MTS | Dose-dependent reduction in viability | 24 | [7] |
| GS-1 (Undecylenic acid formulated with L-Arginine) | A549 | Human Lung Carcinoma | MTT/MTS | Dose-dependent reduction in viability | 24 | [7] |
| GS-1 (Undecylenic acid formulated with L-Arginine) | Jurkat | Human T-cell Leukemia | MTT/MTS | Dose-dependent reduction in viability | 24 | [7] |
| GS-1 (Undecylenic acid formulated with L-Arginine) | U937 | Human Histiocytic Lymphoma | MTT/MTS | Dose-dependent reduction in viability | 24 | [7] |
| Undecylenic Acid | HeLa | Human Cervical Cancer | MTT/MTS | Dose-dependent reduction in viability | 24 | [7] |
| Undecylenic Acid | A549 | Human Lung Carcinoma | MTT/MTS | Dose-dependent reduction in viability | 24 | [7] |
| Undecylenic Acid | Jurkat | Human T-cell Leukemia | MTT/MTS | Dose-dependent reduction in viability | 24 | [7] |
| Undecylenic Acid | U937 | Human Histiocytic Lymphoma | MTT/MTS | Dose-dependent reduction in viability | 24 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity of this compound
This protocol outlines the steps for determining the cytotoxic effects of this compound on mammalian cell lines.
Materials and Reagents:
-
Mammalian cell line of interest (e.g., HeLa, A549)[1]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.2% (v/v) to avoid solvent-induced cytotoxicity.[8]
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with medium containing the same concentration of DMSO used for the highest drug concentration.
-
Include a blank control group with medium only to measure background absorbance.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Recent studies indicate that the cytotoxic effects of undecylenic acid in mammalian cancer cells are mediated through the induction of apoptosis.[1] This process involves cellular uptake via Fatty Acid Transport Protein 2 (FATP2), leading to mitochondrial dysfunction and subsequent activation of caspases.[1][2][3]
Caption: this compound induced apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Bioactive Molecules from 2-Undecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel molecules derived from 2-undecenoic acid. This document includes detailed experimental protocols, quantitative data on biological activities, and visualizations of experimental workflows and relevant signaling pathways.
Introduction
This compound, an unsaturated fatty acid, serves as a versatile building block for the synthesis of a variety of bioactive molecules.[1] Its inherent chemical functionalities, including a terminal double bond and a carboxylic acid group, allow for diverse chemical modifications, leading to the creation of derivatives with promising therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties.[2][3] This document outlines the synthesis and evaluation of several classes of this compound derivatives, providing researchers with the necessary information to replicate and build upon these findings.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative data on the biological activities of various synthesized this compound derivatives.
Table 1: Cytotoxicity of Undecenoic Acid-Amino Acid Hybrid Molecules against Human Cancer Cell Lines
| Compound | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |
| 6e | >100 | >100 | 25.5 ± 0.45 | >100 |
| 7b | >100 | >100 | 15.2 ± 0.32 | >100 |
| 7c | >100 | >100 | 18.9 ± 0.51 | >100 |
| 7d | >100 | >100 | 22.4 ± 0.28 | >100 |
| 7e | >100 | >100 | 12.8 ± 0.62 | >100 |
| 7f | >100 | >100 | 30.1 ± 0.73 | >100 |
| Doxorubicin | 1.2 ± 0.11 | 1.8 ± 0.15 | 2.5 ± 0.21 | 3.1 ± 0.25 |
Data extracted from a study on undecenoic acid-amino acid-based hybrid molecules.[2] Compounds 6e and 7b-7f are specific derivatives synthesized in the study.
Table 2: Antioxidant Activity of Undecenoic Acid-Amino Acid Hybrid Molecules (DPPH Radical Scavenging)
| Compound | IC₅₀ (µg/mL) |
| 6a | >1000 |
| 6b | >1000 |
| 6c | 452.6 ± 0.55 |
| 6d | 368.3 ± 0.38 |
| 6e | 76.5 ± 0.62 |
| 6f | 128.8 ± 0.32 |
| BHT | 28.7 ± 0.24 |
| α-Tocopherol | 10.6 ± 0.32 |
Data extracted from a study on undecenoic acid-amino acid-based hybrid molecules.[2] Compounds 6a-6f are non-sulfated derivatives. BHT and α-Tocopherol were used as positive controls.
Table 3: Antimicrobial Activity of Undecenoic Acid-Based Oxime Esters (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus MTCC 96 (µg/mL) | Staphylococcus aureus MLS-16 MTCC 2940 (µg/mL) | Micrococcus luteus MTCC 2470 (µg/mL) | Candida albicans MTCC 3017 (µg/mL) |
| 3j | 15.6 | 15.6 | 31.2 | 31.2 |
| Ciprofloxacin | 0.9 | 0.9 | - | - |
| Miconazole | - | - | - | 7.8 |
Data extracted from a study on undecenoic acid-based oxime esters.[3] Compound 3j is a specific oxime ester derivative. Ciprofloxacin and Miconazole were used as standard drugs.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their biological activities.
Synthesis of Undecenoic Acid-Amino Acid Hybrid Molecules
This protocol describes a multi-step synthesis to generate undecenoic acid-amino acid hybrids.
Step 1: Synthesis of Undecenoic Acid Methyl Ester
-
Dissolve 50 g of undecylenic acid in 200 ml of 2% sulfuric acid in methanol.
-
Reflux the reaction mixture at 65°C for 2 hours.
-
Concentrate the product mixture using a rotary evaporator.
-
Extract the product with ethyl acetate.
-
Remove the ethyl acetate and pass the crude product through activated basic alumina to remove any unreacted undecylenic acid. The expected yield is up to 95%.[2]
Step 2: Synthesis of Epoxy Methyl Undecenoate
-
Dissolve 11.88 g (1 eq) of methyl undecenoate in 100 ml of dichloromethane.
-
Slowly add a solution of 15.5 g (1.5 eq) of m-chloroperbenzoic acid (mCPBA) in dichloromethane to the reaction mixture at 4°C over 30 minutes with stirring.
-
Continue stirring at the same temperature for 6 hours.
-
Filter the crude reaction mixture under high vacuum to remove the m-chlorobenzoic acid formed during the reaction.
-
Remove the dichloromethane by rotary evaporation.
-
Dissolve the crude product in ethyl acetate and wash sequentially with aqueous NaHCO₃, aqueous NaHSO₃, and aqueous NaCl solutions.[2]
Step 3: Synthesis of Methyl (11-methyl aminoacyl-10-hydroxy) Undecenoates
-
Dissolve 2.4 g (1 eq) of 10,11-epoxy undecanoate and 1.5 eq of the respective amino acid methyl ester (e.g., methyl valine) in 50 ml of methanol.
-
Add a catalytic amount of triethylamine to the mixture.
-
Stir the reaction mixture overnight under reflux conditions.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture and purify the product using column chromatography.
Step 4: Sulfation of Hydroxy Fatty Amino Ester Derivatives
-
Further derivatization of the hydroxyl group can be achieved through sulfation using chlorosulfonic acid to yield their sulfated sodium salts, which have shown promising cytotoxicity.[2]
Synthesis of Undecenoic Acid-Based Oxime Esters
This protocol outlines the synthesis of oxime esters from this compound and various substituted benzaldehydes.
Step 1: Synthesis of Phenolic Oximes
-
Dissolve the substituted benzaldehyde (1 eq) in a suitable solvent.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water (25 mL).
-
Stir the reaction mixture at 80°C under a nitrogen atmosphere for the required time to form the corresponding oximes.[3]
Step 2: Synthesis of Phenolic Oxime Esters
-
To a stirred solution of undecenoic acid (1 eq), add oxalyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the excess oxalyl chloride under vacuum.
-
Dissolve the resulting acid chloride in a suitable solvent and add the phenolic oxime (1 eq) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous workup and purify the final oxime ester product by column chromatography.[3]
Biological Activity Assays
3.3.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed human cancer cell lines (e.g., A549, HeLa, DU145, HepG2) in 96-well plates at a density of 5 × 10³ cells/well.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
3.3.2. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
-
Perform the assay using the broth microdilution method in 96-well microtiter plates.
-
Prepare a twofold serial dilution of the test compounds in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 × 10⁵ CFU/mL).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.[5]
3.3.3. Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[6]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and relevant signaling pathways.
Conclusion
This compound is a valuable and readily available starting material for the synthesis of a diverse array of novel bioactive compounds. The methodologies and data presented in these application notes demonstrate the potential for developing new therapeutic agents with anticancer, antimicrobial, and antioxidant properties. The provided protocols offer a solid foundation for researchers to explore this promising area of drug discovery further. The visualization of experimental workflows and signaling pathways aims to facilitate a deeper understanding of the synthesis strategies and potential mechanisms of action of these novel molecules.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. annualreviews.org [annualreviews.org]
- 3. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. emerypharma.com [emerypharma.com]
- 6. benchchem.com [benchchem.com]
Application Note: Quantification of 2-Undecenoic Acid in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Undecenoic acid is an unsaturated fatty acid with potential biological activities. Accurate quantification of this molecule in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. This document provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This protocol is a comprehensive guide for the extraction and quantification of this compound. It is recommended to use an internal standard, such as a stable isotope-labeled this compound (e.g., 2-Undecenoic-d4 acid), to ensure accuracy and precision.
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is suitable for plasma and serum samples.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) stock solution (e.g., 1 mg/mL 2-Undecenoic-d4 acid in MeOH)
-
Working IS solution (e.g., 1 µg/mL in 50:50 ACN:Water)
-
-
Procedure:
-
Thaw biological samples on ice.
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working IS solution to each sample, standard, and quality control (QC) sample, except for the blank.
-
Add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 5 µL of formic acid.
-
Add 500 µL of hexane for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:ACN with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an LC autosampler vial.
-
2. LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrument used.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 20% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr.
-
-
MRM Transitions (Proposed): The precursor ion for this compound in negative mode is [M-H]⁻ with an m/z of 183.15. Product ions should be determined by infusing a standard solution and performing a product ion scan. The following are proposed transitions based on common fragmentation patterns of carboxylic acids:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 183.15 | 139.15 | 100 | 15 |
| This compound (Qualifier) | 183.15 | 115.12 | 100 | 25 |
| 2-Undecenoic-d4 Acid (IS) | 187.17 | 143.17 | 100 | 15 |
| Note: Italicized values are theoretical and require experimental optimization. |
Data Presentation
Quantitative data should be summarized in clear, structured tables. The following tables are examples and should be populated with experimental data.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.061 | 101.2 | 3.5 |
| 10 | 0.125 | 102.1 | 2.8 |
| 50 | 0.630 | 99.8 | 1.9 |
| 100 | 1.245 | 99.1 | 1.5 |
| 500 | 6.198 | 100.5 | 2.1 |
| 1000 | 12.510 | 98.8 | 2.5 |
| Note: Italicized values are hypothetical examples. |
Table 2: Quantification of this compound in Biological Samples
| Sample ID | Sample Type | Concentration (ng/mL) | Standard Deviation | %CV |
| Human Plasma 1 | Plasma | 25.3 | 2.1 | 8.3 |
| Human Plasma 2 | Plasma | 31.8 | 2.9 | 9.1 |
| Rat Tissue 1 | Liver Homogenate | 15.7 | 1.4 | 8.9 |
| Rat Tissue 2 | Brain Homogenate | Below LLOQ | - | - |
| Note: Italicized values are hypothetical examples. LLOQ: Lower Limit of Quantification. |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Proposed Signaling Pathway: Pro-Apoptotic Activity of Unsaturated Fatty Acids
While the specific signaling pathways of this compound are not well-elucidated, research on similar unsaturated fatty acids suggests potential pro-apoptotic effects in cancer cells. This diagram illustrates a hypothetical pathway.[1]
Caption: Hypothetical pro-apoptotic signaling pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming 2-Undecenoic Acid Solubility Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-undecenoic acid in aqueous buffers for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an α,β-unsaturated monocarboxylic acid with the molecular formula C₁₁H₂₀O₂. Due to its long hydrocarbon chain, it is a lipophilic compound and is practically insoluble in water and aqueous buffers at neutral pH.[1][2][3] This poor solubility can lead to precipitation when diluting stock solutions into aqueous media, resulting in inaccurate concentrations and unreliable experimental outcomes.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in various organic solvents. For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) and ethanol are commonly used.
Q3: I'm observing precipitation when I dilute my this compound stock solution in my aqueous experimental medium. What can I do?
A3: This is a frequent challenge. Here are several strategies to address this:
-
Optimize the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. However, be mindful of solvent toxicity in cell-based assays.[4][5]
-
Use a co-solvent system: A combination of solvents and surfactants, such as DMSO, PEG300, and Tween-80, can significantly improve solubility.
-
Employ cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.[6]
-
Adjust the pH: Increasing the pH of the aqueous buffer above the pKa of the carboxylic acid group will form a more soluble carboxylate salt.
-
Sonication and Warming: Gentle warming and sonication can help to create a more stable dispersion.[7][8]
Q4: What are the potential impacts of solubilizing agents on my experiments?
A4: It is crucial to consider the potential effects of any solubilizing agents on your experimental system:
-
DMSO: Can be toxic to cells at higher concentrations (typically above 0.5%-1%) and may interfere with some assays.[5][9]
-
Tween-80: As a detergent, it can interfere with protein assays and may affect cell membrane integrity and function.[10][11]
-
PEG300: Generally considered to have low toxicity, but it's always advisable to run appropriate vehicle controls.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered when working with this compound.
Issue 1: Precipitation Upon Dilution in Aqueous Buffer
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium.
-
Solutions:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound.
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increasing the final concentration of the organic solvent from your stock solution can help. Always include a vehicle control with the same solvent concentration.
-
Use a Formulation Approach: Employ a co-solvent system or cyclodextrin complexation as detailed in the experimental protocols below.
-
pH Adjustment: For non-cellular assays, consider increasing the pH of your buffer.
-
Issue 2: Cloudiness or Formation of an Emulsion
-
Possible Cause: Incomplete dissolution or the formation of a metastable emulsion.
-
Solutions:
-
Sonication: After dilution, sonicate the solution to create a finer and more stable dispersion.[12]
-
Vortexing during Dilution: Add the stock solution to the aqueous buffer while vigorously vortexing to promote rapid mixing and prevent localized high concentrations.
-
Use of Surfactants: Incorporating a surfactant like Tween-80 can help to stabilize the emulsion.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause: Inconsistent solubility and concentration of this compound between experiments.
-
Solutions:
-
Prepare Fresh Working Solutions: Due to the potential for precipitation over time, it is best to prepare fresh working solutions for each experiment.
-
Standardize the Solubilization Protocol: Use a consistent and well-defined protocol for preparing your this compound solutions to ensure reproducibility.
-
Filter Sterilization: If sterile conditions are required, filter the final working solution through a 0.22 µm filter to remove any small precipitates.
-
Quantitative Data Summary
| Solvent/System | Achievable Concentration | Reference |
| Organic Solvents (for stock solutions) | ||
| DMSO | ≥ 50 mg/mL | - |
| Ethanol | Soluble | [1] |
| Aqueous Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (for similar compounds) | [13] |
| β-Cyclodextrin Complex | Dependent on complexation efficiency | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound in a sterile, conical tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[14]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation with a Co-solvent System (for in vivo or in vitro use)
This protocol is adapted from methods used for other poorly soluble compounds.[8]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 times the final desired concentration).
-
In a sterile tube, sequentially add the following components, vortexing thoroughly after each addition:
-
40% Polyethylene Glycol 300 (PEG300)
-
10% of the this compound stock in DMSO
-
5% Tween-80
-
45% Sterile Saline or desired aqueous buffer
-
-
The final solution should be clear. If any cloudiness persists, gentle warming and/or sonication may be applied.
-
Prepare this formulation fresh before each experiment.
Protocol 3: Solubilization using β-Cyclodextrin
This method involves the formation of an inclusion complex to enhance aqueous solubility.[15][16][17]
-
Molar Ratio Determination: A common starting point is a 1:1 or 1:2 molar ratio of this compound to β-cyclodextrin.
-
Preparation of β-Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin in the desired aqueous buffer. Warming the solution may be necessary to fully dissolve the β-cyclodextrin.
-
Preparation of this compound Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as ethanol.
-
Complexation: Slowly add the this compound solution to the stirred β-cyclodextrin solution.
-
Stirring: Allow the mixture to stir at room temperature for several hours to overnight to facilitate complex formation.
-
Lyophilization (Optional): For a stable powder form, the solution can be freeze-dried (lyophilized). The resulting powder can then be reconstituted in the aqueous buffer.
Visualizations
Experimental Workflow for Solubilization
Caption: A generalized workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation
Caption: A decision tree for troubleshooting precipitation issues.
Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells
Recent studies have shown that a novel formulation of undecylenic acid (a structural isomer of this compound) can induce apoptosis in tumor cells.[18][19][20] The proposed mechanism involves cellular uptake via Fatty Acid Transport Protein 2 (FATP2), leading to caspase activation and a decrease in mitochondrial membrane potential.
References
- 1. Undecenoic acid CAS#: 112-38-9 [m.chemicalbook.com]
- 2. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C11H20O2 | CID 5282728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 15. ulprospector.com [ulprospector.com]
- 16. aensiweb.com [aensiweb.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Improving the stability of 2-Undecenoic Acid in cell culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Undecenoic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to work with in aqueous cell culture media?
A1: this compound, like other long-chain fatty acids, has very low solubility in water-based solutions like cell culture media.[1][2] Its hydrophobic nature causes it to precipitate out of solution, making it unavailable to cells and leading to inconsistent experimental results.[2] Furthermore, as an unsaturated fatty acid, its double bond is susceptible to oxidation, which can alter its biological activity.[3][4]
Q2: What are the visible signs of this compound instability or precipitation in my media?
A2: The most common sign is the formation of a visible precipitate, which can appear as cloudiness, a thin film on the surface, or small particles in the medium.[5] This is a common issue when diluting a stock solution of a hydrophobic compound (e.g., dissolved in DMSO or ethanol) into an aqueous medium.[6] If the fatty acid forms micelles, it can have detergent-like properties that may cause cell damage.[2]
Q3: What are the recommended methods to improve the stability and solubility of this compound?
A3: The most common and recommended method is to complex the fatty acid with a carrier molecule. The two primary options are:
-
Bovine Serum Albumin (BSA): BSA is the natural carrier of fatty acids in blood and is highly effective at increasing their solubility and stability in culture media.[2][7] Using fatty acid-free BSA is crucial to prevent competition from endogenous fatty acids already bound to standard BSA.[2]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate fatty acids and increase their aqueous solubility and stability against oxidation.[1][3][8][9]
Q4: Should I use a specific type of BSA?
A4: Yes, it is highly recommended to use fatty acid-free BSA .[2] Standard BSA preparations contain endogenous fatty acids that can compete for binding sites and interfere with your experiment. The purity of the BSA is a critical factor, as contaminants can influence the biological effects of the fatty acid-BSA complex.[2][7]
Troubleshooting Guide
Problem: I see a precipitate after adding my this compound stock solution to the cell culture medium.
This is the most frequent issue, typically caused by the low aqueous solubility of the fatty acid.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for this compound precipitation.
Possible Causes & Solutions:
-
Direct Addition to Media: Adding a DMSO or ethanol stock of this compound directly to the media will likely cause it to precipitate.
-
Incorrect BSA Complexation: The procedure for binding fatty acids to BSA requires specific temperatures and incubation times to be effective.[7]
-
Final Concentration is Too High: Even with a carrier, there is a limit to the amount of fatty acid that can be solubilized.
-
Solution: Try lowering the final working concentration of this compound in your experiment. Prepare serial dilutions of your complexed stock solution to find the optimal concentration.[6]
-
-
Media pH and Temperature: The pH of the media can influence the stability of the components.[11] Adding the complex to cold media can also reduce solubility.
Problem: I suspect my this compound is oxidizing and losing activity.
Unsaturated fatty acids are prone to oxidation, which can generate byproducts and reduce the compound's efficacy.[3]
Possible Causes & Solutions:
-
Exposure to Air and Light: Prolonged exposure to atmospheric oxygen and light can accelerate the oxidation of the double bond in this compound.
-
Solution 1 - Antioxidants: Consider adding a small amount of an antioxidant, such as a tocopherol (Vitamin E) derivative, during the complexation step. This has been shown to enhance the oxidative stability of other unsaturated fatty acids when complexed with cyclodextrins.[3]
-
Solution 2 - Proper Storage: Store stock solutions and prepared media protected from light and at appropriate temperatures (4°C for short-term, -20°C or -80°C for long-term).[12][13] Minimize headspace in storage containers to reduce oxygen exposure.
-
-
Carrier Choice: Cyclodextrins are particularly effective at protecting the encapsulated fatty acid from environmental factors.
Quantitative Data Summary
Table 1: Solubility of Undecenoic Acid in Common Solvents
This table provides solubility data for the related undecylenic acid, which can be used as a guideline for preparing initial stock solutions.
| Solvent | Solubility | Notes |
| Water | ~0.074 mg/mL | Practically insoluble.[6] |
| DMSO | ≥ 50 mg/mL | A common solvent for high-concentration stock solutions.[6] |
| Ethanol | Freely Soluble (~25 mg/mL) | Good option for initial stock solutions. Keep final concentration in media low (<0.1%).[2][6] |
| DMF | ~25 mg/mL | Another suitable solvent for stock solutions.[6] |
Table 2: Recommended Molar Ratios for Fatty Acid:BSA Complexation
The molar ratio of fatty acid to BSA is critical as it determines the availability of the fatty acid to the cells and can alter the biological response.[2][7]
| Molar Ratio (FA:BSA) | Biological Context / Common Use | Reference(s) |
| 1:1 to 3:1 | Corresponds to healthy physiological levels in human serum. | [7] |
| 2:1 to 6:1 | Commonly used range for in-vitro experiments. | [2] |
| 1.5:1 | Used for preparing 0.15 mM fatty acid solutions. | [10] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from established methods for preparing long-chain fatty acid-BSA complexes for cell culture.[2][10][15]
Workflow for Preparing Fatty Acid-BSA Complex
Caption: Experimental workflow for this compound-BSA complexation.
Methodology:
-
Prepare Fatty Acid Stock Solution (100 mM):
-
Dissolve 18.43 mg of this compound (MW: 184.27 g/mol ) in 1 mL of 100% ethanol.
-
Heat the solution at 65°C and vortex periodically until the fatty acid is fully dissolved.[2]
-
-
Prepare BSA Solution (10% w/v, ~1.5 mM):
-
Complexation:
-
In a sterile tube, warm the required volume of the 10% BSA solution in a 37°C water bath for 10 minutes.
-
Slowly add the 100 mM fatty acid stock solution to the warm BSA solution dropwise while gently stirring. The volume to add depends on your desired final molar ratio (see Table 2). For a 3:1 ratio, you would add ~20 µL of 100 mM FA stock to 1 mL of 1.5 mM BSA solution.
-
Incubate the mixture in the 37°C water bath for at least 1 hour to allow for complexation.[2]
-
Visually inspect the solution. If it is cloudy, the preparation was unsuccessful and should be discarded.[10]
-
-
Preparation of Final Working Solution:
-
Add the clear fatty acid-BSA complex to your pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Vehicle Control: Prepare a control by adding an equivalent volume of ethanol to the BSA solution and treating it in the same manner.[10]
-
Protocol 2: Solubilization with Methyl-β-Cyclodextrin (MβCD)
Cyclodextrins are an effective alternative to BSA for solubilizing fatty acids and protecting them from oxidation.[1][3]
Methodology:
-
Prepare Fatty Acid Stock Solution (10 mM):
-
Dissolve 1.84 mg of this compound in 1 mL of ethanol.
-
-
Prepare MβCD Stock Solution (e.g., 100 mM):
-
Dissolve the required amount of MβCD powder in sterile water or culture medium base (without serum) at room temperature.
-
-
Complexation:
-
A molar ratio of FA:MβCD between 1:10 and 1:12 is often effective for long-chain fatty acids.[1]
-
Slowly add the fatty acid stock solution to the MβCD solution while vortexing to form the inclusion complex.
-
The solution should remain clear. This complexed stock can then be diluted into your final cell culture medium.
-
Signaling & Mechanism of Action
This compound exerts its biological effects, particularly its known antifungal properties, primarily through the disruption of cellular membranes and induction of oxidative stress.[16][17]
Simplified Signaling Pathway
Caption: Proposed mechanism of this compound cellular activity.
This pathway illustrates two key mechanisms:
-
Membrane Disruption: The unsaturated fatty acid integrates into the lipid bilayer of the cell membrane, destabilizing its structure.[17] This increases membrane permeability, leading to the leakage of essential ions and molecules, ultimately causing cell death.[17]
-
Oxidative Stress: this compound can trigger oxidative stress, leading to an increase in reactive oxygen species (ROS).[16] These ROS can cause widespread damage to cellular components, contributing to cytotoxicity.[16]
References
- 1. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. No. 51 Stabilizations of ω-3 fatty acids using Cyclodextrin in combination with Antioxidants | CycloChem Bio Co., Ltd. [cyclochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of BSA complexed free fatty acids for in vitro studies â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
Technical Support Center: Optimizing 2-Undecenoic Acid Concentration for Antifungal Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Undecenoic Acid in antifungal efficacy studies. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and 10-Undecenoic Acid (Undecylenic Acid) in the context of antifungal research?
A1: While both are isomers of undecenoic acid, the vast majority of published antifungal research has been conducted on 10-Undecenoic Acid , commonly known as undecylenic acid.[1][2][3] 10-Undecenoic acid is a naturally occurring fatty acid derived from castor oil.[1][3] this compound, with the double bond at the second carbon position, is a distinct chemical entity.[4] Due to the extensive body of evidence supporting the antifungal properties of 10-Undecenoic Acid, this guide will primarily focus on this isomer. Researchers investigating this compound should consider that its biological activity and optimal concentration may differ.
Q2: What is the primary mechanism of antifungal action for 10-Undecenoic Acid?
A2: 10-Undecenoic Acid exhibits a multi-faceted mechanism of action against fungi. Its primary modes of action include:
-
Disruption of the Fungal Cell Membrane: The lipophilic nature of the fatty acid allows it to integrate into the fungal cell membrane, increasing its permeability and leading to the leakage of essential intracellular components.
-
Inhibition of Ergosterol Synthesis: It can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.
-
Inhibition of Morphogenesis: A key aspect of its efficacy, particularly against Candida albicans, is the inhibition of the transition from the yeast form to the more virulent hyphal form.[5] This is a critical step in the establishment of infections.
Q3: What are the typical effective concentrations of 10-Undecenoic Acid against common fungal pathogens?
A3: The effective concentration of 10-Undecenoic Acid can vary depending on the fungal species, the specific experimental conditions, and the metric being measured (e.g., inhibition of growth, biofilm formation, or morphogenesis). The following table summarizes some reported Minimum Inhibitory Concentrations (MICs).
| Fungal Species | Effective Concentration/MIC | Reference |
| Candida albicans | >3 mM for biofilm inhibition | [6] |
| Candida albicans | >4 mM for complete inhibition of yeast-to-hyphal transition | [6] |
| Candida albicans | MIC50: 0.0125% (w/w) in agar | [7] |
| Candida albicans | MIC90: <0.0125% (w/w) in agar | [7] |
| Trichophyton rubrum | Activity has been widely studied | [5] |
Q4: How can I overcome the poor aqueous solubility of this compound for in vitro assays?
A4: this compound, like other fatty acids, has limited solubility in water. To prepare solutions for in vitro experiments, consider the following approaches:
-
Organic Solvents: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the culture medium should be kept low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Surfactants: Non-ionic surfactants like Tween® 20 can be used to create stable dispersions in aqueous solutions. It is essential to determine the optimal surfactant concentration, as high levels can be toxic to cells.
-
Formulation with L-arginine: A novel approach involves combining the fatty acid with L-arginine to form a more water-soluble salt. This method has been shown to achieve high concentrations of undecylenic acid in water.
Troubleshooting Guides
This section provides solutions to common problems encountered during antifungal efficacy studies with this compound.
Problem 1: Precipitation of this compound in Culture Medium
-
Possible Cause: The concentration of the compound exceeds its solubility limit in the aqueous medium, or the concentration of the organic solvent used for the stock solution is too high.
-
Solution:
-
Decrease Final Concentration: Lower the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic and solubilizing level (typically ≤0.5%).
-
Use a Solubilizing Agent: Consider the use of a non-ionic surfactant or formulation with L-arginine as described in the FAQs.
-
Pre-warm the Medium: Adding the stock solution to a pre-warmed (37°C) culture medium can sometimes improve solubility.
-
Problem 2: Inconsistent or Non-Reproducible MIC Results
-
Possible Cause: Variability in inoculum preparation, inaccuracies in serial dilutions, or issues with the reading of endpoints.
-
Solution:
-
Standardize Inoculum: Strictly adhere to a standardized protocol for preparing the fungal inoculum to ensure a consistent cell density.
-
Accurate Dilutions: Use calibrated pipettes and perform serial dilutions carefully to minimize errors.
-
Consistent Endpoint Reading: Define and consistently apply the criteria for determining the MIC. For some antifungals, this may be a significant reduction in growth (e.g., 50%) rather than complete inhibition.[6]
-
Include Quality Control Strains: Always include reference strains with known MIC values to validate the accuracy of your assay.
-
Problem 3: Contamination of Fungal Cultures
-
Possible Cause: Breach in aseptic technique, contaminated reagents, or environmental contamination.
-
Solution:
-
Strict Aseptic Technique: Work in a laminar flow hood, disinfect all surfaces and materials with 70% ethanol, and use sterile consumables.[8][9]
-
Check Reagents: Ensure all media, buffers, and stock solutions are sterile. Filter-sterilize solutions when necessary.
-
Regular Incubator Cleaning: Regularly clean and decontaminate incubators and water pans to prevent the spread of contaminants.[8][10]
-
Quarantine New Cultures: Isolate and test new fungal isolates for contamination before introducing them into the main laboratory.
-
Problem 4: High Cytotoxicity Observed in Mammalian Cell Lines
-
Possible Cause: The concentration of this compound is toxic to mammalian cells, or the solvent used for the stock solution is causing cytotoxicity.
-
Solution:
-
Determine the Therapeutic Window: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both the fungal pathogen and a relevant mammalian cell line. This will help establish a therapeutic window where the compound is effective against the fungus with minimal toxicity to host cells.
-
Optimize Concentration: Use the lowest effective concentration against the fungus that demonstrates acceptable cytotoxicity.
-
Vehicle Control: Ensure that the observed cytotoxicity is not due to the solvent by including a vehicle control with the same final solvent concentration.
-
Alternative Cytotoxicity Assays: Use multiple methods to assess cytotoxicity (e.g., metabolic assays like MTT and membrane integrity assays like LDH release) to confirm the results.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antifungal agent.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in DMSO.
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species) for 24-48 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to the final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
-
Drug Dilution:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well with the fungal suspension.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well, as determined by visual inspection or spectrophotometric reading.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, A549) into a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 2. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Undecenoic acid | 112-38-9 [chemicalbook.com]
- 4. This compound | C11H20O2 | CID 5282728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 9. Video: Cell Culture Techniques and Practices to Avoid Contamination by Fungi and Bacteria in the Research Cell Culture Laboratory [jove.com]
- 10. researchgate.net [researchgate.net]
Preventing polymerization of 2-Undecenoic Acid during heating
Welcome to the Technical Support Center for 2-Undecenoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the polymerization of this compound during heating. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you might encounter during your experiments.
Troubleshooting Guide
Unwanted polymerization of this compound during heating can lead to increased viscosity, gel formation, or solidification of your material, compromising your experiments. This guide will help you identify potential causes and implement effective solutions.
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Increased Viscosity or Gel Formation During Heating | 1. High Temperature: Exceeding the thermal stability limit of this compound. 2. Absence or Insufficient Inhibitor: Lack of an effective polymerization inhibitor. 3. Presence of Initiators: Contamination with radical initiators (e.g., peroxides) or exposure to UV light. 4. Extended Heating Time: Prolonged exposure to elevated temperatures. | 1. Lower Temperature: If your protocol allows, reduce the heating temperature. 2. Add an Inhibitor: Introduce a suitable polymerization inhibitor (see Table 1 for options and recommended concentrations). Ensure compatibility with your reaction chemistry. 3. Eliminate Initiators: Use peroxide-free solvents and protect your reaction from light. 4. Minimize Heating Time: Optimize your experiment to reduce the duration of heating. |
| Solid Polymer Formation | 1. Localized Overheating: "Hot spots" in the reaction vessel due to poor heat distribution. 2. Inefficient Stirring: Lack of adequate agitation to maintain a homogenous temperature and inhibitor distribution. 3. High Monomer Concentration: Concentrated this compound is more prone to polymerization. | 1. Improve Heat Distribution: Use an oil bath or a heating mantle with a temperature controller for uniform heating. 2. Ensure Vigorous Stirring: Employ efficient mechanical or magnetic stirring throughout the heating process. 3. Consider a Solvent: If compatible with your process, dissolving this compound in a suitable solvent can help dissipate heat and reduce the effective monomer concentration. |
| Inconsistent Results Between Batches | 1. Variable Inhibitor Concentration: Inconsistent addition of inhibitor. 2. Differences in Raw Material Quality: Purity of this compound may vary between suppliers or batches. 3. Atmosphere Control: Inconsistent exposure to oxygen, which can act as a co-inhibitor for some phenolic compounds.[] | 1. Standardize Inhibitor Addition: Accurately weigh and add the inhibitor to each batch. 2. Characterize Starting Material: Analyze the purity of each new batch of this compound. 3. Control the Atmosphere: For consistent results, especially with phenolic inhibitors, maintain a consistent atmosphere (e.g., air or inert gas) for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during heating?
A1: The primary cause is thermally initiated free-radical polymerization. The double bond in the 2-position of the undecenoic acid molecule is susceptible to breaking and forming radicals at elevated temperatures. These radicals can then react with other monomer molecules, initiating a chain reaction that leads to the formation of long polymer chains.
Q2: Which polymerization inhibitors are most effective for this compound?
A2: While specific data for this compound is limited, inhibitors effective for structurally similar α,β-unsaturated carboxylic acids, such as acrylic acid, are recommended. Common choices include:
-
Hydroquinone (HQ): A widely used inhibitor, often effective in the presence of oxygen.[][2]
-
Monomethyl Ether of Hydroquinone (MEHQ): Another common phenolic inhibitor that requires oxygen to be effective.[2]
-
Phenothiazine (PTZ): A highly effective inhibitor, particularly at higher temperatures and under anaerobic conditions.[2]
The choice of inhibitor will depend on your specific experimental conditions, including temperature, atmosphere, and the chemical compatibility with other reagents in your system.
Q3: How much inhibitor should I use?
A3: The optimal concentration of an inhibitor depends on the temperature, the desired shelf life under heating, and the specific inhibitor used. A typical starting concentration range is 100-500 ppm (parts per million) by weight. It is crucial to experimentally determine the minimum effective concentration for your specific application to avoid potential interference with your desired reactions.
Q4: Can I use a combination of inhibitors?
A4: Yes, synergistic effects can be observed when using a combination of inhibitors. For example, a retarder can be used in conjunction with a true inhibitor to provide an additional layer of safety against polymerization.[2] However, the compatibility and potential interactions of the inhibitors with your system should be carefully evaluated.
Q5: How can I monitor the polymerization of this compound in my experiment?
A5: Several analytical techniques can be employed to monitor the conversion of monomer to polymer:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the decrease in the C=C double bond stretching vibration (typically around 1640 cm⁻¹) and the appearance of broad peaks associated with the polymer backbone.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Track the disappearance of the vinyl proton signals of the monomer and the appearance of broad signals corresponding to the saturated polymer backbone.[5][6][7]
-
Differential Scanning Calorimetry (DSC): Determine the onset temperature of polymerization and the heat of polymerization. The Oxidative Induction Time (OIT) can also be measured to assess thermal stability in the presence of oxygen.[8][9][10][11]
Quantitative Data on Inhibitor Performance
Table 1: Illustrative Induction Periods for Styrene Polymerization with Various Inhibitors
| Inhibitor System | Concentration (wt%) | Temperature (°C) | Induction Period (hours) |
| TEMPO, DEHA, DNBP | 0.04 | 90 | 19 |
| TEMPO, DEHA, DNBP | 0.04 | 100 | 12 |
| TEMPO, DEHA, DNBP | 0.04 | 110 | 6 |
| TEMPO, DEHA, DNBP | 0.04 | 120 | 4.5 |
| TEMPO, DEHA, DDBSA | 0.04 | 110 | 4 |
| TEMPO, DEHA, DDBSA | 0.04 | 120 | 3.5 |
Data adapted from studies on styrene polymerization and is for illustrative purposes only.[12]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effectiveness of polymerization inhibitors for this compound.
Protocol 1: Determination of Induction Time by Isothermal Heating
This protocol describes a method to determine the time it takes for polymerization to begin at a constant temperature.
1. Materials and Equipment:
- This compound
- Selected polymerization inhibitor(s) (e.g., HQ, MEHQ, PTZ)
- Heating block or oil bath with precise temperature control
- Small glass vials with caps
- Analytical balance
- Viscometer or rheometer (optional)
- Stopwatch
2. Procedure:
- Prepare samples of this compound containing different concentrations of the chosen inhibitor (e.g., 0, 100, 200, 500 ppm).
- Accurately weigh a specific amount of each sample into separate glass vials.
- Place the vials in the preheated heating block or oil bath set to the desired experimental temperature (e.g., 100 °C, 120 °C, 140 °C).
- Start the stopwatch.
- Visually inspect the samples at regular intervals for any signs of polymerization, such as increased viscosity, gel formation, or solidification.
- Record the time at which a noticeable change in viscosity occurs. This is the induction time.
- (Optional) For more quantitative analysis, samples can be periodically removed and their viscosity measured using a viscometer. The induction time is the point at which a sharp increase in viscosity is observed.
3. Data Analysis:
- Plot the induction time as a function of inhibitor concentration for each temperature.
- Compare the effectiveness of different inhibitors at the same concentration and temperature.
Protocol 2: Monitoring Polymerization using FTIR Spectroscopy
This protocol outlines how to use FTIR to quantitatively assess the extent of polymerization.
1. Materials and Equipment:
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Heated ATR stage (optional, for in-situ monitoring)
- Samples of this compound with and without inhibitor
- Oven or heating block
2. Procedure:
- Acquire an FTIR spectrum of the unheated this compound monomer. Identify the characteristic peak for the C=C double bond stretch (around 1640 cm⁻¹).[3][4]
- Heat a sample of this compound (with or without inhibitor) at a specific temperature for a defined period.
- At various time points, take a small aliquot of the sample and acquire its FTIR spectrum.
- (Optional for in-situ) Place a drop of the sample on a heated ATR stage and acquire spectra at regular intervals while heating.
3. Data Analysis:
- Measure the peak height or area of the C=C double bond peak in each spectrum.
- Normalize this value against a peak that does not change during polymerization (e.g., the C=O stretch of the carboxylic acid at ~1700 cm⁻¹).
- Calculate the percentage of monomer conversion using the following formula: Monomer Conversion (%) = (1 - (Normalized C=C peak area at time t / Normalized C=C peak area at time 0)) * 100
- Plot the monomer conversion versus time for different inhibitor concentrations and temperatures.
Protocol 3: Determination of Oxidative Induction Time (OIT) by DSC
This protocol follows the general principles of ASTM D3895 and ISO 11357-6 to assess the thermal stability of this compound in the presence of an oxidizing atmosphere.[8][9][10]
1. Materials and Equipment:
- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids
- Nitrogen and Oxygen gas supplies
- Samples of this compound with and without inhibitor
2. Procedure:
- Accurately weigh 5-10 mg of the sample into an open aluminum DSC pan.
- Place the sample pan and an empty reference pan into the DSC cell.
- Purge the DSC cell with nitrogen gas.
- Heat the sample under nitrogen to the desired isothermal test temperature (e.g., 180 °C) at a heating rate of 20 °C/min.
- Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen.
- Hold the sample at the isothermal temperature under the oxygen atmosphere until an exothermic peak, indicating the onset of oxidation and polymerization, is observed.
- The OIT is the time from the switch to the oxygen atmosphere to the onset of the exothermic peak.
3. Data Analysis:
- Determine the OIT for each sample from the DSC thermogram.
- Compare the OIT values for samples with different inhibitors and concentrations to evaluate their effectiveness in preventing oxidative degradation and subsequent polymerization.
Visualizations
References
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]
- 6. Nuclear Magnetic Resonance Spectroscopic Analysis of the Evolution of Peroxidation Products Arising from Culinary Oils Exposed to Thermal Oxidation: An Investigation Employing 1H and 1H-1H COSY and TOCSY Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ahp-makina.com [ahp-makina.com]
- 9. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 10. oxidation induction time (OIT) testing by plastic experts [impact-solutions.co.uk]
- 11. mt.com [mt.com]
- 12. Oxidative Induction Time (OIT) | Polymer Testing [polymertesting.com.au]
Troubleshooting poor yield in 2-Undecenoic Acid synthesis reactions
Welcome to the technical support center for the synthesis of 2-Undecenoic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis via the Doebner-Knoevenagel reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor or No Yield
Q1: I am getting a very low yield or no this compound at all. What are the most likely causes?
A1: Low or no yield in the Doebner-Knoevenagel synthesis of this compound from nonanal and malonic acid is a common issue that can often be traced back to several key factors. These include problems with reactants or catalysts, suboptimal reaction conditions, or inefficient workup and purification. A systematic approach to troubleshooting these variables is crucial for improving your yield.
Troubleshooting Steps:
-
Verify Reactant and Catalyst Quality:
-
Nonanal: Nonanal is prone to oxidation to nonanoic acid. Use freshly distilled nonanal or check the purity of your starting material by GC-MS or ¹H NMR.
-
Malonic Acid: Ensure the malonic acid is dry and of high purity.
-
Pyridine: Pyridine acts as both the solvent and a base. It should be dry. Using a freshly opened bottle or distilling it can prevent issues with water content.
-
Piperidine: Piperidine is the catalyst and is susceptible to degradation. Use a fresh bottle or redistill it if you suspect it has gone bad.
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction temperature significantly impacts the reaction rate and the formation of side products. Heating is generally required, but excessive heat can lead to unwanted side reactions.[1]
-
Reaction Time: The reaction needs sufficient time to proceed to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
-
Ensure an Anhydrous Environment: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always strictly necessary to run the reaction under an inert atmosphere, ensuring your reagents and glassware are dry is good practice.
Side Reactions and Impurities
Q2: My final product is impure. What are the common side products in this reaction?
A2: Several side reactions can occur during the Doebner-Knoevenagel condensation of nonanal and malonic acid, leading to impurities in your final product.
Common Side Products:
-
Unreacted Nonanal and Malonic Acid: Incomplete reaction is a common source of impurities.
-
Michael Addition Product: The highly reactive α,β-unsaturated product can undergo a Michael addition with another equivalent of the malonate carbanion.
-
Aldol Self-Condensation of Nonanal: Under basic conditions, nonanal can undergo self-condensation.
-
Decarboxylation of Malonic Acid: At elevated temperatures, malonic acid can decarboxylate to form acetic acid.
To minimize these side reactions, it is crucial to carefully control the stoichiometry of your reactants and the reaction temperature.
Identifying Impurities:
-
¹H NMR Spectroscopy: Can be used to identify unreacted starting materials and the desired product. The vinylic protons of this compound have characteristic chemical shifts.
-
GC-MS Analysis: A powerful tool for separating and identifying volatile components in your reaction mixture, including side products. Derivatization of the carboxylic acid to a more volatile ester may be necessary for optimal results.
Reaction Parameters and Their Impact on Yield
Q3: How do reaction time, temperature, and catalyst concentration affect the yield of this compound?
A3: The yield of this compound is highly dependent on the interplay of reaction time, temperature, and catalyst concentration. Finding the optimal balance is key to maximizing your product yield.
Impact of Reaction Parameters on Yield (Illustrative Data)
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | General Trend |
| Temperature | 80°C | 65 | 115°C (reflux) | 85 | Higher temperatures generally increase reaction rate and yield, but can also promote side reactions if too high.[1] |
| Reaction Time | 2 hours | 50 | 6 hours | 80 | Longer reaction times usually lead to higher conversion and yield, until the reaction reaches completion. Monitor with TLC to avoid unnecessary heating. |
| Piperidine (catalyst) | 0.1 eq | 60 | 0.3 eq | 82 | Increasing catalyst concentration can increase the reaction rate, but an excess can lead to more side products. |
Note: The data in this table is illustrative and based on typical trends for Doebner-Knoevenagel reactions. Optimal conditions should be determined empirically for your specific setup.
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol is a general guideline for the Doebner-Knoevenagel synthesis of this compound.
Materials:
-
Nonanal (freshly distilled)
-
Malonic acid
-
Pyridine (dry)
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (2-3 mL per gram of nonanal).
-
Addition of Reactants: To the stirred solution, add nonanal (1 equivalent) followed by piperidine (0.1-0.3 equivalents).
-
Reaction: Heat the mixture to reflux (around 115°C) and maintain the temperature for 4-6 hours. The evolution of carbon dioxide should be observed. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. A precipitate of crude this compound should form.
-
Isolation: Isolate the crude product by vacuum filtration and wash the solid with cold water.
-
Purification:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent like hexane or ethanol/water to improve purity.
-
Column Chromatography: If significant impurities remain, purification by silica gel column chromatography may be necessary. A solvent system of hexane and ethyl acetate is a good starting point.
-
Visualizations
Logical Workflow for Troubleshooting Poor Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
Doebner-Knoevenagel Reaction Pathway
Caption: Simplified Doebner-Knoevenagel reaction for this compound synthesis.
References
2-Undecenoic Acid degradation pathways under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-undecenoic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under experimental conditions?
A1: this compound can degrade through several pathways, largely dependent on the experimental setup. The most commonly studied pathways include:
-
Enzymatic Degradation: This occurs in biological systems, primarily through two main routes:
-
Oxidative Degradation: This can be initiated by chemical oxidants such as ozone or peroxides.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can cause the breakdown of the molecule.
-
Thermal Degradation: At elevated temperatures, this compound can decompose.[4][5]
Q2: What are the expected degradation products for each pathway?
A2: The degradation products are specific to the pathway:
-
Enzymatic (Beta-Oxidation): The beta-oxidation of unsaturated fatty acids like this compound involves a series of enzymatic steps that sequentially remove two-carbon units in the form of acetyl-CoA.[1][2] Due to the double bond at the C2 position, the pathway for this compound would likely proceed through several cycles of beta-oxidation until the double bond is reached, at which point specific enzymes like isomerases and reductases would be required to continue the degradation. The final products would be multiple molecules of acetyl-CoA.
-
Enzymatic (Cytochrome P450): For the related compound 10-undecenoic acid, oxidation by cytochrome P450 enzymes has been shown to yield 10,11-epoxyundecanoic acid and 9-hydroxy-10-undecenoic acid.[3] It is plausible that CYP450 oxidation of this compound would result in similar epoxidated and hydroxylated products at or near the double bond.
-
Oxidative Degradation: Ozonolysis of the double bond in this compound would be expected to yield nonanal and glyoxylic acid.
-
Photolytic Degradation: Studies on the closely related 10-undecenoic acid have shown that photolysis can lead to the formation of smaller volatile molecules such as formaldehyde and formic acid.[6]
-
Thermal Degradation: Heating unsaturated fatty acids can lead to a complex mixture of products arising from oxidation, polymerization, and cleavage of the carbon chain.[4][5][7] This can result in the formation of various aldehydes, ketones, and shorter-chain fatty acids.
Q3: How can I analyze and quantify the degradation of this compound and its products?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is well-suited for separating and quantifying this compound and its non-volatile degradation products. A C18 column is often used for separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile degradation products and can also be used for the quantification of this compound after derivatization to a more volatile ester form.
-
Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the disappearance of functional groups, such as the C=C double bond, as an indication of degradation.
Troubleshooting Guides
Issue 1: No or Incomplete Degradation Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Experimental Conditions | Verify that the temperature, pH, and light exposure (for photolytic studies) are appropriate for the intended degradation pathway. |
| Inactive Enzyme | If conducting enzymatic degradation, confirm the activity of your enzyme using a known standard substrate. Ensure proper storage and handling of the enzyme. |
| Insufficient Reagent Concentration | For oxidative degradation, ensure the concentration of the oxidizing agent (e.g., hydrogen peroxide, ozone) is sufficient to drive the reaction. |
| Sample Impurities | Impurities in the this compound sample may inhibit the degradation process. Verify the purity of your starting material. |
Issue 2: Unidentified Peaks in Chromatogram
| Possible Cause | Troubleshooting Step |
| Secondary Degradation Products | Excessive stress conditions (e.g., high temperature, prolonged light exposure) can lead to the formation of secondary degradation products. Try reducing the intensity of the stress condition. |
| Degradation of Excipients | If working with a formulated product, excipients may also degrade. Run a placebo formulation (without this compound) under the same experimental conditions to identify peaks originating from excipients. |
| Instrumental Contamination | Ensure the cleanliness of your analytical instruments to avoid carryover from previous analyses. |
Quantitative Data
Currently, there is limited specific quantitative data available in the scientific literature regarding the degradation kinetics (e.g., rate constants, half-life) and product yields for this compound under various experimental conditions. Researchers are encouraged to perform detailed time-course studies and use appropriate analytical standards for quantification. The following tables provide a template for organizing such data.
Table 1: Hypothetical Degradation of this compound under Different Conditions
| Degradation Pathway | Condition | Half-life (t½) | Primary Product(s) | Yield (%) |
| Photolytic | UV-C (254 nm) | Data not available | Data not available | Data not available |
| Thermal | 150°C | Data not available | Data not available | Data not available |
| Oxidative | 10% H₂O₂ | Data not available | Data not available | Data not available |
Table 2: Hypothetical Kinetic Parameters for Enzymatic Degradation of this compound
| Enzyme | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) |
| CYP450 Isoform X | Data not available | Data not available | Data not available |
| Acyl-CoA Dehydrogenase | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: General Procedure for Oxidative Degradation using Hydrogen Peroxide
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Setup: In a reaction vessel, combine the this compound stock solution with an aqueous solution of hydrogen peroxide to achieve the desired final concentrations. Protect the reaction from light to prevent photolytic degradation.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a defined period (e.g., 24 hours).
-
Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progress of the reaction.
-
Quenching: Stop the reaction by adding a quenching agent, such as sodium bisulfite, to consume the excess hydrogen peroxide.
-
Analysis: Analyze the samples using HPLC-UV/MS or GC-MS to identify and quantify the remaining this compound and its degradation products.
Protocol 2: General Procedure for Enzymatic Degradation using a Cytochrome P450 System
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the cytochrome P450 enzyme, and the this compound substrate.
-
Reaction Initiation: Initiate the reaction by adding a solution of NADPH.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with shaking for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile or by acidification.
-
Product Extraction: Extract the products from the aqueous phase using an organic solvent like ethyl acetate.
-
Analysis: Evaporate the organic solvent and reconstitute the sample in a suitable solvent for analysis by HPLC-MS or GC-MS.
Visualizations
Caption: Enzymatic degradation pathways of this compound.
Caption: Abiotic degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Oxidation of 10-undecenoic acid by cytochrome P450(BM-3) and its Compound I transient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 5. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of fats & oil | PPTX [slideshare.net]
Technical Support Center: Optimizing Esterification of 2-Undecenoic Acid
Welcome to the technical support center for the esterification of 2-Undecenoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful esterification experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the esterification of this compound.
Low or No Ester Conversion
Q1: I am observing very low or no conversion of my this compound to the desired ester. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in an esterification reaction is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Inactive or Insufficient Catalyst: The catalyst may be old, improperly stored, or used in an insufficient amount. For acid catalysts like sulfuric acid or p-toluenesulfonic acid, ensure they are not hydrated. For solid acid catalysts, ensure they have been properly activated according to the supplier's instructions. Try increasing the catalyst loading incrementally.[1]
-
Incorrect Catalyst Choice: The chosen catalyst may not be optimal for your specific alcohol and reaction conditions. For sterically hindered alcohols, a stronger acid catalyst or different reaction conditions may be necessary.
-
-
Reaction Equilibrium:
-
Water Inhibition: Esterification is a reversible reaction that produces water.[2][3] The presence of water, either from wet reactants/solvents or as a byproduct, can shift the equilibrium back towards the starting materials, thus inhibiting the reaction.[2]
-
Excess Reactant: To drive the equilibrium towards the product side, consider using a large excess of one of the reactants, typically the less expensive one (often the alcohol).[4]
-
-
Reaction Conditions:
-
Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for potential side reactions. Optimal temperatures can range from 50°C to 140°C depending on the catalyst and reactants.[1]
-
Insufficient Reaction Time: Esterification reactions can be slow. Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., by GC or TLC).[1]
-
Formation of Unwanted Byproducts
Q2: My reaction mixture has turned dark, or I am observing unexpected spots on my TLC plate. What are the likely side reactions and how can I prevent them?
A2: The formation of byproducts is a common challenge, especially when working with unsaturated fatty acids like this compound.
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Polymerization: The double bond in this compound is susceptible to polymerization, especially at elevated temperatures.[1][5] This can lead to the formation of oligomeric or polymeric materials, often observed as a darkening of the reaction mixture or the formation of a viscous residue.
-
Prevention:
-
Milder Reaction Conditions: Use lower reaction temperatures and shorter reaction times.
-
Catalyst Choice: Opt for milder catalysts. For instance, enzymatic catalysis can be performed at much lower temperatures, minimizing the risk of polymerization.
-
Inhibitors: Consider adding a radical inhibitor, such as hydroquinone or BHT, to the reaction mixture, though this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.
-
-
-
Dehydration and Ether Formation: Under strong acidic conditions and high temperatures, alcohols can undergo dehydration to form alkenes or react with each other to form ethers.
-
Oxidation: The double bond can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at high temperatures.
Product Isolation and Purification Issues
Q3: I am having difficulty separating my ester product from the reaction mixture. What are the best practices for workup and purification?
A3: Effective product isolation is crucial for obtaining a pure ester.
-
Neutralization of Acid Catalyst: After the reaction is complete, the acid catalyst must be neutralized. This is typically done by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.[2] Perform the washing in a separatory funnel and repeat until gas evolution (CO2) ceases.
-
Removal of Excess Alcohol: If a large excess of a low-boiling alcohol (e.g., ethanol) was used, it can often be removed by rotary evaporation. For higher-boiling alcohols, vacuum distillation or chromatographic separation may be necessary.
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Breaking Emulsions: During the aqueous workup, emulsions can form, making layer separation difficult. Adding a saturated brine solution (saturated NaCl) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Final Purification:
-
Distillation: For volatile esters, distillation under reduced pressure is an effective purification method.[6]
-
Column Chromatography: For less volatile esters or to remove closely related impurities, silica gel column chromatography is a standard technique.
-
Data Presentation
The following tables summarize key quantitative data for the esterification of this compound and related compounds to provide a basis for comparison and optimization.
Table 1: Acid-Catalyzed Esterification Conditions for Fatty Acids
| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Isopropyl Alcohol | P-SBA-15 | 1:1 | 140 | ~6 | - | [2] |
| Lauric Acid | Ethanol | Sulfuric Acid | 1:4 | 78 (reflux) | 2 | >95 | - |
| Benzoic Acid | Methanol | Sulfuric Acid | 1:10 (v/v) | 65 | - | 90 | [2] |
| Hydroxy Acid | Ethanol | Sulfuric Acid | 1:25 (w/v) | Reflux | 2 | 95 | [2] |
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Esterification
| Parameter | Conventional Method | Ultrasound-Assisted Method | Source |
| Reaction Temperature | 67-70°C | Room Temperature | [1] |
| Yield Improvement | - | 2-10% increase | [1] |
| Reaction Time | Longer | Significantly shorter | [1] |
Table 3: Transesterification of Undecenoic Acid Esters with Various Alcohols
| Undecenoic Acid Ester | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl-10-undecenoate | 1,4-Cyclohexanedimethanol | Cu-deposited V2O5 | 100 | 23 | High |
| Methyl-10-undecenoate | Cyclohexanemethanol | CpTiCl₃ | 120 | 24 | 92 |
| Methyl-10-undecenoate | 1,4-Cyclohexanedimethanol | CpTiCl₃ | 120 | 24 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of this compound with Ethanol
This protocol describes a standard laboratory procedure for the synthesis of ethyl 2-undecenoate using an acid catalyst.
-
Reactant Preparation: Ensure all glassware is thoroughly dried. To a round-bottom flask equipped with a magnetic stir bar, add this compound. Add a 3 to 10-fold molar excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% relative to the carboxylic acid).
-
Reaction Setup: Equip the flask with a reflux condenser. If water removal is desired, a Dean-Stark apparatus can be placed between the flask and the condenser, and the reaction can be run in a solvent that forms an azeotrope with water, such as toluene.
-
Heating: Heat the reaction mixture to reflux (the boiling point of the alcohol or solvent) and maintain this temperature for the desired reaction time (e.g., 2-6 hours).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent like toluene was used, dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.
Protocol 2: General Procedure for Enzymatic Esterification of this compound with Glycerol
This protocol outlines a greener approach to esterification using an immobilized lipase.
-
Reactant Preparation: In a suitable reaction vessel, combine this compound and glycerol. The molar ratio of glycerol to fatty acid can be varied to control the extent of esterification; an excess of glycerol often favors monoacylglycerol formation.[7]
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) to the mixture. The enzyme loading is typically between 1-10% by weight of the total reactants.
-
Reaction Conditions: The reaction is typically performed solvent-free or in a non-polar organic solvent. Heat the mixture to a moderate temperature (e.g., 50-70°C) with continuous stirring.
-
Water Removal: To drive the reaction forward, water produced during the esterification should be removed. This can be achieved by performing the reaction under vacuum or by sparging the mixture with dry nitrogen.
-
Monitoring: Monitor the formation of mono-, di-, and triglycerides using TLC or HPLC.
-
Enzyme Recovery: Once the desired conversion is reached, the immobilized enzyme can be recovered by simple filtration for reuse.
-
Purification: The product mixture can be purified by column chromatography or molecular distillation to separate the different acylglycerols from unreacted starting materials.
Mandatory Visualizations
Caption: A generalized workflow for the esterification of this compound.
Caption: A troubleshooting decision tree for low ester conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the purification of 2-Undecenoic Acid from byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Undecenoic Acid from its synthetic byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and their typical byproducts?
A1: this compound is commonly synthesized via two main routes, each with a characteristic byproduct profile:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method involves the reaction of nonanal with a phosphonate reagent (e.g., triethyl phosphonoacetate). The primary byproducts are water-soluble phosphate salts (e.g., diethyl phosphate), which are generally easy to remove during aqueous workup.[1][2] Unreacted starting materials, such as nonanal, can also be present.
-
Knoevenagel Condensation: This route uses nonanal and an active methylene compound like malonic acid, often with a base catalyst such as pyridine.[3] Potential impurities include unreacted nonanal and malonic acid. Side reactions, such as the self-condensation of nonanal, can also occur, though this is less common with mild bases.[3]
Q2: My crude this compound is a yellow or brown color. What causes this discoloration?
A2: Discoloration in crude this compound is often due to oxidation and polymerization of the unsaturated fatty acid, which can be initiated by exposure to air, light, or high temperatures during synthesis or storage.[4] The presence of residual aldehydes or other reactive impurities can also contribute to color formation.
Q3: What are the main challenges in purifying this compound by distillation?
A3: The primary challenge is the thermal sensitivity of this compound.[4] At elevated temperatures, its double bond can polymerize, leading to the formation of high-molecular-weight oligomers, reduced yield, and further impurities.[4][5] Therefore, purification must be performed by fractional distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Q4: Can I use crystallization to purify this compound?
A4: Yes, low-temperature crystallization is an effective method for purifying unsaturated fatty acids. This technique is particularly useful for separating them from saturated fatty acid impurities. The crude product is dissolved in a suitable solvent and cooled to a low temperature to induce crystallization of the desired product.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.[6]
-
HPLC: Reversed-phase HPLC with a C18 column can separate this compound from its non-polar and some polar impurities.
-
GC-MS: This method is excellent for identifying and quantifying volatile impurities. Derivatization of the carboxylic acid to its methyl ester is typically required for optimal results.[6]
Troubleshooting Guides
Purification by Vacuum Distillation
| Problem | Possible Cause | Solution |
| Product is polymerizing in the distillation flask (thickening, discoloration). | Distillation temperature is too high. | Increase the vacuum to further lower the boiling point. Ensure the heating mantle is not set unnecessarily high. |
| Absence of a polymerization inhibitor. | Add a radical inhibitor, such as hydroquinone (100-200 ppm), to the distillation flask before heating. | |
| Poor separation of product from byproducts. | Inefficient fractionating column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. | |
| Product solidifies in the condenser. | The condenser water is too cold. | Use room temperature water or slightly warmer water for the condenser to prevent the product from freezing. The melting point of this compound is 10-12 °C.[7] |
Purification by Low-Temperature Crystallization
| Problem | Possible Cause | Solution |
| Low yield of crystals. | The concentration of the solution is too low. | Reduce the amount of solvent used to dissolve the crude product. |
| The cooling temperature is not low enough. | Gradually decrease the temperature. For fatty acids, temperatures between -5 °C and -20 °C are often effective. | |
| The cooling rate is too fast, leading to the formation of an oil instead of crystals. | Cool the solution slowly and without agitation to promote the formation of well-defined crystals. | |
| Purity of crystals is not satisfactory. | Inefficient removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. |
| Co-crystallization of impurities. | A second recrystallization step may be necessary to achieve higher purity. |
Purification by Preparative HPLC
| Problem | Possible Cause | Solution |
| Poor peak shape (fronting or tailing). | Column overload. | Reduce the amount of sample injected onto the column. Perform a loading study on an analytical column first.[2] |
| Inappropriate mobile phase pH. | For acidic compounds like this compound, adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase can improve peak shape by suppressing ionization.[8] | |
| Inadequate separation of peaks. | Mobile phase composition is not optimal. | Adjust the ratio of organic solvent (acetonitrile or methanol) to water. A shallower gradient may improve resolution. |
| Incorrect column chemistry. | A C18 column is generally suitable, but for challenging separations, a column with different selectivity (e.g., a phenyl-hexyl column) could be tested. | |
| High backpressure. | Clogged column frit or tubing. | Filter all samples and mobile phases before use. If pressure is still high, reverse-flush the column with an appropriate solvent. |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |
| This compound | C₁₁H₂₀O₂ | 184.28 | - | ~137 °C / 2 mmHg (estimated from isomer)[9] |
| Nonanal (starting material) | C₉H₁₈O | 142.24 | 191-193 °C | 92-93 °C / 22 mmHg[10] |
| Malonic Acid (starting material) | C₃H₄O₄ | 104.06 | Decomposes at >135 °C | - |
| Undecanoic Acid (potential saturated impurity) | C₁₁H₂₂O₂ | 186.29 | 286 °C | - |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. All glassware must be dry and joints properly sealed for vacuum.
-
Sample Preparation: Charge the distillation flask with the crude this compound. Add a radical inhibitor such as hydroquinone (100-200 ppm). Add a magnetic stir bar for smooth boiling.
-
Distillation:
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly evacuate the system to the desired pressure (e.g., < 5 mmHg).
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect and discard the initial low-boiling fraction, which may contain residual solvents and nonanal.
-
Collect the main fraction at the expected boiling point of this compound. Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides and polymerization of the residue.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Protocol 2: Purification of this compound by Preparative HPLC
-
Method Development (Analytical Scale):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a gradient of 60-100% B over 20-30 minutes to determine the optimal elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL of a ~1 mg/mL solution.
-
Optimize the gradient to achieve baseline separation between this compound and its major impurities.
-
-
Scale-Up to Preparative Scale:
-
Column: A larger C18 column with the same packing material (e.g., 21.2 x 250 mm, 5 µm).
-
Flow Rate: Scale the flow rate according to the column cross-sectional area.
-
Gradient: Keep the gradient time the same as the optimized analytical method.
-
Sample Loading: Dissolve the crude product in the initial mobile phase composition at the highest possible concentration without precipitation. Perform a loading study by gradually increasing the injection volume to maximize throughput without sacrificing resolution.[2]
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. NONANAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. mz-at.de [mz-at.de]
- 3. Nonanal [webbook.nist.gov]
- 4. US2482761A - Polymerization of unsaturated fatty acids - Google Patents [patents.google.com]
- 5. US3632822A - Polymerization of unsaturated fatty acids - Google Patents [patents.google.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. chemimpex.com [chemimpex.com]
- 8. nacalai.com [nacalai.com]
- 9. Undecenoic acid | 112-38-9 [chemicalbook.com]
- 10. nonanal (aldehyde C-9), 124-19-6 [thegoodscentscompany.com]
Technical Support Center: Minimizing 2-Undecenoic Acid Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, troubleshooting, and mitigating interference caused by 2-undecenoic acid in a variety of biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my samples?
This compound is an unsaturated fatty acid with the molecular formula C11H20O2.[1][2] It is an alpha,beta-unsaturated monocarboxylic acid.[1] As a fatty acid, it can be present in biological samples, particularly those with high lipid content, or it may be introduced as a component of a formulation being tested. Its antifungal properties also lead to its use in various applications.[2]
Q2: How can this compound interfere with my biochemical assays?
Interference from this compound, similar to other fatty acids, can manifest in several ways:
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Light Scattering: At higher concentrations, fatty acids can form micelles, which are suspended particles that cause light scattering. This can lead to erroneously high absorbance readings in spectrophotometric assays.[3][4]
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Volume Displacement: Large lipid molecules can displace the aqueous volume in a sample, leading to a falsely decreased concentration of other analytes, particularly electrolytes.[4]
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Non-specific Binding: The hydrophobic nature of this compound can cause it to bind non-specifically to assay components like microplate wells, antibodies, or enzymes, leading to either false positive or false negative results.
-
Fluorescence Quenching or Autofluorescence: Like other organic molecules with conjugated double bonds, this compound has the potential to absorb light and either quench the signal of a fluorescent probe or be autofluorescent itself, interfering with fluorescence-based assays.[5][6]
Q3: What are the typical signs of this compound interference in my experiments?
Common indicators of interference include:
-
High background signals in absorbance or fluorescence readings.
-
Poor reproducibility between replicate wells.
-
Non-linear or unexpected dose-response curves.
-
A "haze" or turbidity in the sample.
-
Discrepancies between results from different assay formats.
Q4: What are the primary methods to mitigate or remove this compound interference?
Several methods can be employed to reduce interference from this compound:
-
High-Speed Centrifugation: This is a simple and effective method to pellet suspended lipid particles. The cleared supernatant can then be used for the assay.[3]
-
Solvent Extraction: A liquid-liquid extraction using a nonpolar organic solvent can be used to remove fatty acids from the sample.
-
Use of Detergents: Including a mild non-ionic detergent, such as Tween-20, in your assay buffers can help to solubilize fatty acids and prevent non-specific binding.[8]
-
Optimized Blocking: For immunoassays like ELISA, ensuring proper blocking of the microplate with agents like bovine serum albumin (BSA) or non-fat dry milk is crucial to prevent non-specific binding.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of this compound to a level below which it causes significant interference. However, this may also dilute the analyte of interest to an undetectable level.
-
Derivatization: For analytical techniques like gas chromatography-mass spectrometry (GC-MS), derivatizing the fatty acid to a more volatile form, such as a fatty acid methyl ester (FAME), is a common practice.[9][10]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound interference.
Issue 1: High Background in Absorbance-Based Assays
| Possible Cause | Recommended Solution |
| Light Scattering: Micelle formation leading to sample turbidity.[3][4] | 1. High-Speed Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes and use the infranatant for the assay.[3] 2. Sample Dilution: Serially dilute the sample to determine if the interference is concentration-dependent. 3. Wavelength Selection: If possible, measure absorbance at a wavelength where the interference from light scattering is minimized. |
Issue 2: Inconsistent or Non-Reproducible Results in ELISAs
| Possible Cause | Recommended Solution |
| Non-specific Binding: this compound adhering to the plate surface or assay antibodies.[11][12] | 1. Optimize Blocking: Increase the concentration or incubation time of your blocking buffer. Consider using a different blocking agent (e.g., 1% BSA, 5% non-fat dry milk).[8] 2. Include Detergent: Add 0.05% Tween-20 to your wash and antibody dilution buffers to reduce hydrophobic interactions.[8] 3. Sample Pre-treatment: Use high-speed centrifugation or solvent extraction to remove the interfering substance before adding the sample to the assay plate. |
Issue 3: Reduced Signal in Fluorescence-Based Assays
| Possible Cause | Recommended Solution |
| Fluorescence Quenching: this compound absorbing the excitation or emission energy of the fluorophore.[5] | 1. Run a Quenching Control: Prepare a sample with your fluorophore and a range of this compound concentrations (without the analyte of interest) to quantify the quenching effect. 2. Use a Red-Shifted Fluorophore: Longer wavelength fluorophores are generally less susceptible to interference from library compounds.[6] 3. Sample Purification: Remove this compound from the sample prior to the assay using one of the methods described above. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting potential this compound interference.
Caption: Troubleshooting workflow for this compound interference.
Quantitative Data Summary
The degree of interference is highly dependent on the specific assay conditions, including the analyte concentration, the buffer composition, and the detection method. The following table provides a general guide to the potential impact of lipemia (high lipid concentration) on various biochemical analytes, which can be extrapolated to high concentrations of this compound.
| Parameter | Interference at Mild Lipemia | Interference at Moderate Lipemia | Interference at Severe Lipemia | Predominant Effect |
| Glucose | Negative | Negative | Positive | Varies[13] |
| Urea | Negative | Negative | Positive | Varies[13] |
| Creatinine | Negative | Negative | Positive | Varies[13] |
| Total Protein | Positive | Positive | Positive | Positive[13] |
| Albumin | Positive | Significant Positive | Significant Positive | Positive[13] |
| Direct Bilirubin | Negative | Significant Negative | Significant Positive | Varies[13] |
| ALT/AST | Negative | Significant Positive | Significant Positive | Varies[13] |
| Electrolytes (Na+, K+, Cl-) | Negative | Negative | Positive | Varies[13] |
| Magnesium | Significant Positive | Significant Positive | Significant Positive | Positive[13] |
Note: "Significant" indicates an interference bias exceeding 10%.[13] This data is based on studies using intralipid solutions and should be used as a general guide. It is recommended to empirically determine the interference threshold for this compound in your specific assay.
Experimental Protocols
Protocol 1: Sample Clarification by High-Speed Centrifugation
This protocol is designed to remove suspended lipids from aqueous samples.
Materials:
-
Microcentrifuge capable of >10,000 x g
-
Microcentrifuge tubes
Procedure:
-
Pipette your sample containing this compound into a microcentrifuge tube.
-
Centrifuge the sample at 10,000 - 15,000 x g for 10 minutes at 4°C. This will pellet the lipids.[3]
-
Carefully aspirate the clear infranatant (the liquid below the top lipid layer) without disturbing the pellet or the surface layer.
-
Use the cleared infranatant for your biochemical assay.
Protocol 2: Solvent Extraction for Fatty Acid Removal
This protocol uses an organic solvent to extract this compound from an aqueous sample.
Materials:
-
Hexane or a 2:1 chloroform:methanol mixture (v/v)
-
Glass centrifuge tubes with solvent-resistant caps
-
Vortex mixer
-
Centrifuge
-
Glass vials
-
Nitrogen gas stream for evaporation
Procedure:
-
Place your aqueous sample in a glass centrifuge tube.
-
Add 2 volumes of hexane (or chloroform:methanol) to the tube.
-
Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.[10]
-
Carefully collect the lower aqueous phase for your assay. Alternatively, if your analyte of interest partitions into the organic phase, collect the upper organic phase and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable assay buffer.
Experimental Workflow for Sample Clean-up
The diagram below outlines the general workflow for preparing a sample with suspected this compound interference.
Caption: Sample clean-up workflow for biochemical assays.
Signaling Pathway Interference
Simplified Bacterial Quorum Sensing Pathway
The following diagram illustrates a simplified model of a bacterial quorum sensing pathway and indicates the potential point of interference by this compound.
References
- 1. This compound | C11H20O2 | CID 5282728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 3. 5 Way to Eliminate Interference of Hyperlipidemia on Biochemical Tests [en.seamaty.com]
- 4. eclinpath.com [eclinpath.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. corning.com [corning.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
Strategies to improve the yield and purity of synthesized 2-Undecenoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Undecenoic Acid, focusing on improving both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound in a laboratory setting?
A1: The most prevalent and effective method is the Knoevenagel-Doebner condensation. This reaction involves the condensation of nonanal with malonic acid, typically using pyridine as the solvent and a catalytic amount of a weak base like piperidine.[1][2] The reaction is followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[3]
Q2: What is the role of pyridine and piperidine in the Knoevenagel-Doebner reaction?
A2: Pyridine serves as both the solvent and a basic catalyst that facilitates the decarboxylation of the intermediate.[1][2] Piperidine, a stronger base than pyridine, acts as a catalyst to deprotonate the active methylene group of malonic acid, initiating the condensation with the aldehyde.[2]
Q3: What are the primary side reactions that can lower the yield and purity of this compound?
A3: The main side reactions include:
-
Self-condensation of nonanal: This can occur, especially in the presence of a strong base.[1]
-
Michael addition: The highly reactive α,β-unsaturated product can undergo a Michael addition with another molecule of the malonic acid enolate. This is more likely with prolonged reaction times and higher temperatures.[4]
-
Formation of β,γ-unsaturated acids: Isomerization of the desired α,β-unsaturated product can sometimes occur.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting materials (nonanal and malonic acid), you can observe the consumption of reactants and the formation of the product. The evolution of carbon dioxide also indicates that the decarboxylation is proceeding.[5]
Q5: What are the recommended methods for purifying the crude this compound?
A5: The primary purification methods are vacuum distillation and recrystallization.
-
Vacuum Distillation: This is effective for separating this compound from non-volatile impurities and unreacted starting materials with significantly different boiling points.[6]
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent or solvent mixture can yield a highly pure product.[7]
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Reaction does not proceed or is very slow (as indicated by TLC) | 1. Inactive catalyst (piperidine). 2. Insufficient reaction temperature. 3. Presence of water in reactants or solvent. | 1. Use freshly opened or purified piperidine. 2. Gently heat the reaction mixture to the recommended temperature (e.g., refluxing pyridine). 3. Ensure all reactants and pyridine are anhydrous. |
| Low yield of desired product with significant starting material remaining | 1. Insufficient reaction time. 2. Suboptimal stoichiometry of reactants. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure the correct molar ratios of reactants are used, typically a slight excess of malonic acid. |
| Significant formation of side products | 1. Reaction temperature is too high. 2. Excess catalyst. 3. Prolonged reaction time after completion. | 1. Maintain the reaction temperature within the optimal range. 2. Use only a catalytic amount of piperidine. 3. Stop the reaction once the starting material is consumed as confirmed by TLC. |
Low Purity
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Product is a dark-colored oil or solid | 1. Formation of polymeric byproducts due to excessive heat or prolonged reaction time. 2. Impurities in the starting materials. | 1. Avoid overheating and prolonged reaction times. Consider purification by vacuum distillation. 2. Use high-purity nonanal and malonic acid. |
| Presence of unreacted nonanal or malonic acid in the final product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize the purification method (e.g., fractional vacuum distillation or recrystallization). |
| Product contains a mixture of isomers (α,β and β,γ-unsaturated acids) | 1. Reaction conditions favoring isomerization. | 1. Use of pyridine in the Doebner modification generally favors the formation of the α,β-unsaturated isomer. Ensure appropriate reaction conditions are maintained. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Knoevenagel-Doebner Condensation
This protocol is a representative procedure based on the principles of the Knoevenagel-Doebner reaction.
Materials:
-
Nonanal (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Pyridine (solvent)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Hydrochloric Acid (e.g., 6 M) for workup
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid in pyridine.
-
Add nonanal to the solution, followed by a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete (indicated by the consumption of nonanal), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with hydrochloric acid until the pH is acidic. This will precipitate the crude this compound.
-
Extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask with a spin vane or boiling chips.
-
Gradually apply vacuum and then slowly heat the flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., approximately 137 °C at 2 mmHg).[8]
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., hexane or a mixed solvent system).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity (Illustrative Data)
Note: The following data is illustrative and based on typical outcomes for Knoevenagel-Doebner reactions. Optimal conditions for the synthesis of this compound should be determined experimentally.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Nonanal:Malonic Acid Ratio | 1:1.1 | 1:1.5 | 1:2.0 | A slight excess of malonic acid (Condition B) often improves the yield by driving the reaction to completion. A large excess (Condition C) may complicate purification. |
| Piperidine (eq) | 0.05 | 0.1 | 0.2 | A catalytic amount (Condition B) is generally optimal. Too little (Condition A) may result in a slow reaction, while too much (Condition C) can promote side reactions. |
| Temperature (°C) | 80 | 115 (refluxing pyridine) | 140 | Refluxing pyridine (Condition B) is a common and effective temperature. Lower temperatures (Condition A) may lead to incomplete reaction, while higher temperatures (Condition C) can increase side product formation. |
| Reaction Time (h) | 2 | 4 | 8 | The optimal time (e.g., Condition B) should be determined by TLC monitoring. Insufficient time (Condition A) will result in low conversion, while excessive time (Condition C) can lead to lower purity. |
| Approx. Yield (%) | 60-70 | 80-90 | 75-85 | - |
| Approx. Purity (%) | >95 | >95 | <90 | - |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. scholars.fhsu.edu [scholars.fhsu.edu]
- 4. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Properties of 2-Undecenoic Acid and Undecanoic Acid
An Objective Guide for Researchers in Mycology and Drug Development
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel and effective antifungal agents. Among the compounds of interest are fatty acids, which have long been recognized for their antimicrobial properties. This guide provides a detailed comparative analysis of two such fatty acids: 2-undecenoic acid (commonly known as undecylenic acid) and its saturated counterpart, undecanoic acid. By examining their mechanisms of action, antifungal efficacy, and the experimental protocols used for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their work in this field.
Mechanisms of Antifungal Action: A Tale of Two Structures
The primary difference between this compound and undecanoic acid lies in their chemical structures. This compound is an unsaturated fatty acid featuring a terminal double bond, a feature that is critical to its biological activity.[1] In contrast, undecanoic acid is a saturated fatty acid. This structural variance leads to distinct primary mechanisms of antifungal action.
This compound: The antifungal activity of this compound is largely attributed to its direct interaction with the fungal cell membrane. The presence of the double bond allows the molecule to integrate into the lipid bilayer of the cell membrane, disrupting its integrity.[1] This integration increases membrane permeability, leading to the leakage of essential intracellular components and ultimately causing cell death.[1] Furthermore, this compound has been shown to inhibit the synthesis of ergosterol, a vital component for maintaining the structure and fluidity of the fungal cell membrane.[1] It also interferes with fatty acid biosynthesis by inhibiting the enzyme enoyl-coenzyme A reductase and has been observed to prevent the morphological transition of Candida albicans from its yeast form to the more virulent hyphal form.[2][3][4]
Undecanoic Acid: The antifungal mechanism of undecanoic acid is initiated by the induction of oxidative stress within the fungal cell.[5][6] This leads to an accumulation of reactive oxygen species (ROS), which in turn cause damage to the cell membrane and cell wall.[5][6] The oxidative stress also disrupts key cellular processes, including the synthesis of fatty acids, phospholipids, and ergosterol.[5][6] Beyond this, undecanoic acid can modulate the expression of fungal genes that are crucial for virulence and has been shown to affect mRNA processing in fungi.[6][7]
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and undecanoic acid against various fungal pathogens as reported in the scientific literature. It is important to note that direct comparisons of MIC values should be made with caution, as variations in experimental conditions (e.g., media, incubation time, and inoculum size) can influence the results.
| Fungal Species | Compound | MIC (µg/mL) | Source |
| Candida albicans | Undecanoic Acid | 100-200 | [8] |
| Candida albicans (biofilm) | This compound | >552 (3 mM) | [9][10] |
| Trichophyton rubrum | Undecanoic Acid | 30 | [11][12] |
| Trichophyton rubrum (resistant) | Undecanoic Acid | 120 | [11][12] |
| Trichophyton rubrum | This compound | 1.6-6.3 | [8] |
| Trichophyton mentagrophytes | This compound | 1.6-3.1 | [8] |
| Aspergillus fumigatus | This compound | 6.3-12.5 | [8] |
| Cryptococcus neoformans | This compound | 3.1-6.3 | [8] |
Visualizing the Mechanisms of Action
The distinct antifungal mechanisms of this compound and undecanoic acid can be visualized through the following diagrams.
Caption: Mechanism of this compound.
Caption: Mechanism of Undecanoic Acid.
Experimental Protocols
The determination of the antifungal activity of fatty acids like 2-undecenoic and undecanoic acid is typically performed using standardized methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 (for yeasts) and M38 (for filamentous fungi), is a widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC).[4]
Broth Microdilution Assay for MIC Determination (Adapted from CLSI guidelines)
This protocol provides a general framework for assessing the antifungal activity of the test compounds.
Caption: Experimental Workflow for MIC Determination.
1. Preparation of Antifungal Stock Solutions:
-
Accurately weigh the fatty acid (this compound or undecanoic acid) and dissolve it in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Further dilutions should be made in a standardized liquid medium, typically RPMI-1640 with L-glutamine, buffered with MOPS to a pH of 7.0.[13]
2. Preparation of Fungal Inoculum:
-
The fungal isolate to be tested is grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
A suspension of the fungal cells or conidia is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.[3][14]
3. Broth Microdilution Procedure:
-
In a 96-well microtiter plate, the antifungal stock solution is serially diluted (typically two-fold) in the broth medium to achieve a range of concentrations.
-
Each well is then inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (medium and inoculum, no drug) and a sterility control (medium only).
4. Incubation:
-
The microtiter plates are incubated at a controlled temperature (usually 35°C) for a specified period, which can range from 24 to 72 hours depending on the growth rate of the fungus.[9][15]
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
The endpoint can be determined visually or by using a spectrophotometer to measure the optical density of the wells.[9]
Conclusion
For researchers and drug development professionals, the choice between these two fatty acids may depend on the target fungal species, the desired formulation (topical vs. other), and the potential for synergistic combinations with other antifungal agents. The detailed experimental protocols provided herein offer a standardized approach for further investigation and direct comparison of these and other promising antifungal compounds. The distinct mechanisms of action also suggest that these fatty acids could be valuable tools for studying fungal physiology and for developing novel therapeutic strategies that circumvent existing drug resistance mechanisms.
References
- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 2. What is Undecenoic Acid used for? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexosomes with Undecylenic Acid Efficient against Candida albicans [mdpi.com]
- 11. Effect of undecanoic acid on germination of microconidia of wild and undecanoic acid resistance mutant of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepdyve.com [deepdyve.com]
- 13. njccwei.com [njccwei.com]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Undecenoic Acid and Salicylic Acid in the Management of Fungal Infections
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective antifungal therapies, a comprehensive comparison of 2-undecenoic acid and salicylic acid reveals distinct mechanisms of action and varying levels of efficacy against common fungal pathogens. This guide provides an objective analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of mycology.
Executive Summary
Fungal infections, particularly those affecting the skin, nails, and mucous membranes, present a significant global health concern. While numerous antifungal agents are available, the emergence of resistant strains necessitates the exploration and re-evaluation of existing compounds. This report focuses on two such compounds: this compound, a fatty acid with known fungicidal properties, and salicylic acid, a keratolytic agent also possessing antifungal activity. Through a detailed examination of their mechanisms of action, in vitro efficacy data, and potential for synergistic application, this guide offers a comparative overview to aid in the development of more effective antifungal strategies.
Mechanism of Action
This compound: This unsaturated fatty acid primarily exerts its antifungal effect by disrupting the fungal cell membrane.[1] It is believed to interfere with fatty acid synthesis, leading to altered membrane permeability and ultimately, cell death.[1] Furthermore, this compound can alter the pH of the local environment, creating conditions less favorable for fungal growth.[1] Studies have also indicated its ability to inhibit the formation of biofilms, a critical virulence factor for many fungal species, notably Candida albicans.[2][3]
Salicylic Acid: The primary mode of action for salicylic acid in treating fungal infections is its keratolytic effect. By promoting the shedding of the outer layer of the skin, it helps to remove the fungi residing in the stratum corneum.[4] Beyond this mechanical action, salicylic acid has demonstrated direct antifungal properties. It can cause damage to the fungal plasma membrane, leading to the leakage of essential proteins and other intracellular components.[5][6] Additionally, it possesses anti-inflammatory properties that can help to alleviate the symptoms associated with fungal infections.
In Vitro Efficacy: A Comparative Table
Table 1: Antifungal Activity of this compound
| Fungal Species | Test Method | Concentration | Observed Effect | Reference |
| Candida albicans | Biofilm Inhibition Assay | >3 mM | Inhibition of biofilm formation | [2][3] |
| Trichophyton mentagrophytes | "Killing Time" Assay | Not Specified | Equivalent efficacy to tolnaftate | [1] |
| Trichophyton rubrum | "Killing Time" Assay | Not Specified | Equivalent efficacy to tolnaftate | [1] |
| Epidermophyton floccosum | "Killing Time" Assay | Not Specified | Equivalent efficacy to tolnaftate | [1] |
Table 2: Antifungal Activity of Salicylic Acid
| Fungal Species | Test Method | Concentration | Observed Effect | Reference |
| Dermatophytes (unspecified) | Broth Microdilution | 3.12% | Minimum Inhibitory Concentration (MIC) | |
| Dermatophytes (unspecified) | Broth Microdilution | 3.12% | Minimum Fungicidal Concentration (MFC) | |
| Trichophyton mentagrophytes | Agar Well Diffusion | Not Specified | 1.5 cm zone of inhibition | |
| Penicillium expansum | Spore Germination Assay | 2.5 mM | 90% inhibition of germination | [5][6] |
Synergistic Potential
Interestingly, a patented formulation combines both this compound and salicylic acid, suggesting a synergistic or additive effect when used in concert. The proposed rationale for this combination is the complementary nature of their mechanisms. Salicylic acid's keratolytic action may enhance the penetration of this compound into the deeper layers of the skin, allowing it to reach the site of infection more effectively. This combination has been reported to have a broader antifungal spectrum and greater efficacy than either compound used alone.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following provides a generalized framework for assessing the antifungal activity of these compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antifungal Solutions: Prepare stock solutions of this compound and salicylic acid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using a growth medium such as RPMI-1640.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal spores or conidia is then prepared in sterile saline and adjusted to a standardized concentration (e.g., 1-5 x 10^6 CFU/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at a suitable temperature (e.g., 28-35°C) for a period of 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
References
- 1. Comparison of in vitro activity of undecylenic acid and tolnaftate against athlete's foot fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1104499A - Medicine composition containing salicylic acid and undecylenic acid - Google Patents [patents.google.com]
- 4. ovid.com [ovid.com]
- 5. Antifungal susceptibility testing of dermatophytes: Development and evaluation of an optimised broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of 2-Undecenoic Acid and Other Unsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and biological activities of 2-Undecenoic Acid against other common unsaturated fatty acids, including oleic acid, linoleic acid, α-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.
Physicochemical Properties: A Comparative Overview
The fundamental characteristics of these fatty acids are summarized below, offering a baseline for understanding their behavior in biological and chemical systems.
| Property | This compound | Oleic Acid | Linoleic Acid | α-Linolenic Acid (ALA) | Eicosapentaenoic Acid (EPA) | Docosahexaenoic Acid (DHA) |
| Molecular Formula | C₁₁H₂₀O₂[1][2] | C₁₈H₃₄O₂ | C₁₈H₃₂O₂ | C₁₈H₃₀O₂ | C₂₀H₃₀O₂ | C₂₂H₃₂O₂ |
| Molecular Weight ( g/mol ) | 184.28[1] | 282.47 | 280.45 | 278.43 | 302.45 | 328.53 |
| Melting Point (°C) | 10 - 12[1] | 13 - 14 | -5 | -11 | -54 | -44 |
| Boiling Point (°C) | 137 (at 2 mmHg) | 286 (at 100 mmHg) | 229 - 230 (at 16 mmHg) | 230 - 232 (at 17 mmHg) | 169 - 171 (at 0.15 mmHg) | 189 - 191 (at 0.2 mmHg) |
| Density (g/mL) | 0.910 | 0.895 | 0.902 | 0.917 | 0.943 | 0.954 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Very slightly soluble | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in alcohol, chloroform, ether | Soluble in alcohol, ether, and other organic solvents | Soluble in acetone, benzene, ether, ethanol | Soluble in ethanol, chloroform, acetone | Soluble in methanol | Soluble in organic solvents |
| Unsaturation | Monounsaturated (1 double bond) | Monounsaturated (1 double bond) | Polyunsaturated (2 double bonds) | Polyunsaturated (3 double bonds) | Polyunsaturated (5 double bonds) | Polyunsaturated (6 double bonds) |
Biological Activities: A Quantitative Comparison
Unsaturated fatty acids exhibit a wide range of biological activities. This section provides a comparative summary of their antimicrobial, anticancer, and anti-inflammatory properties based on available experimental data.
Disclaimer: The following quantitative data is compiled from various sources. Direct comparison of absolute values should be approached with caution as experimental conditions may vary between studies.
Antimicrobial Activity
Unsaturated fatty acids are known for their ability to inhibit the growth of various microorganisms, particularly Gram-positive bacteria.[3] Their primary mechanism of action involves the disruption of the bacterial cell membrane.
Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Fatty Acid | MIC (µg/mL) | Reference |
| This compound | Data not available in comparative studies | |
| Oleic Acid | >2000 | [4] |
| Linoleic Acid | 64 (bacteriostatic) | [3] |
| α-Linolenic Acid | 128 | [4] |
| EPA | Data not available in comparative studies | |
| DHA | Data not available in comparative studies |
Anticancer Activity
Several unsaturated fatty acids have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.
Half-maximal Inhibitory Concentration (IC₅₀) against Cancer Cell Lines
| Fatty Acid | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data not available in comparative studies | ||
| Oleic Acid | HT-29 (Colon) | >100 | [5] |
| Linoleic Acid | HT-29 (Colon) | ~100 | [5] |
| α-Linolenic Acid | HT-29 (Colon) | ~50 | [5] |
| EPA | HT-29 (Colon) | ~25 | [5] |
| DHA | HT-29 (Colon) | ~25 | [5] |
Anti-inflammatory Activity
Unsaturated fatty acids can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory mediators like nitric oxide (NO).
Inhibition of Nitric Oxide (NO) Production in Macrophages
| Fatty Acid | IC₅₀ (µM) | Cell Line | Reference |
| This compound | Data not available in comparative studies | ||
| Oleic Acid | >100 | J774 | [6] |
| Linoleic Acid | ~50 | J774 | [6] |
| α-Linolenic Acid | ~25 | J774 | [6] |
| EPA | ~10 | J774 | [6] |
| DHA | ~10 | J774 | [6] |
Mechanisms of Action & Signaling Pathways
The biological effects of these fatty acids are mediated by their interaction with various cellular components and signaling pathways.
This compound: Antimicrobial and Anticancer Mechanisms
This compound's antimicrobial activity, particularly its antifungal action, is attributed to its ability to disrupt the fungal cell membrane and inhibit key enzymes involved in fatty acid synthesis.[7][8] In cancer cells, it has been shown to induce apoptosis through a caspase-dependent pathway, leading to a reduction in mitochondrial membrane potential.
Mechanisms of this compound.
General Unsaturated Fatty Acid Anti-inflammatory Pathway
Polyunsaturated fatty acids (PUFAs), particularly omega-3 fatty acids like EPA and DHA, exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating PPARs. This leads to a reduction in the production of pro-inflammatory cytokines.
Anti-inflammatory pathways of unsaturated fatty acids.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of fatty acids against bacterial strains like Staphylococcus aureus.[4]
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth - TSB)
-
Fatty acid stock solutions (dissolved in a suitable solvent like ethanol or DMSO)
-
Sterile broth medium
-
Microplate reader
Procedure:
-
Preparation of Fatty Acid Dilutions:
-
Prepare serial twofold dilutions of the fatty acid stock solutions in the sterile broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (inoculum without fatty acid) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the fatty acid that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
-
Experimental workflow for MIC determination.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of fatty acids on cancer cell lines.[9]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fatty acid stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the fatty acids for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (solvent used to dissolve the fatty acids).
-
-
MTT Addition:
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
IC₅₀ Calculation:
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
-
Experimental workflow for MTT assay.
Protocol 3: Nitric Oxide (NO) Inhibition Assay
This protocol details the measurement of nitric oxide production by macrophages, a key indicator of inflammation, and its inhibition by fatty acids using the Griess assay.[10][11]
Materials:
-
RAW 264.7 macrophage cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Fatty acid stock solutions
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the fatty acids for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the fatty acids for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by the fatty acids.
-
Experimental workflow for NO inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C11H20O2 | CID 5282728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid control of nitric oxide production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Undecenoic Acid used for? [synapse.patsnap.com]
- 8. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of 2-Undecenoic Acid on Human Skin Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of 2-Undecenoic Acid, a fatty acid with known antifungal properties, against common topical antifungal agents. The assessment focuses on human skin cell lines, specifically keratinocytes and fibroblasts, which are crucial cellular components of the skin barrier and wound healing processes. Understanding the cytotoxic potential of these agents is paramount for the development of safe and effective topical formulations.
Comparative Cytotoxicity Data
While direct head-to-head comparative studies evaluating the cytotoxicity of this compound and other topical antifungals on both human keratinocytes and fibroblasts are limited in publicly available literature, this section summarizes the existing data from various studies to provide a comparative perspective. It is important to note that variations in experimental conditions (e.g., specific cell line, exposure time, assay method) can influence the results, and therefore, comparisons between different studies should be interpreted with caution.
Cytotoxicity of this compound
Studies on the cytotoxicity of this compound have primarily focused on cancer cell lines, where it has been shown to induce apoptosis.[1][2][3] A novel formulation of undecylenic acid, GS-1, demonstrated cytotoxicity against various tumor cell lines and also on Human Umbilical Vein Endothelial Cells (HUVEC), suggesting a potential for broader cellular effects beyond cancerous cells.[4]
Table 1: Cytotoxicity of this compound on Various Human Cell Lines
| Cell Line | Cell Type | Assay | IC50 (mM) | Exposure Time (hours) | Reference |
|---|---|---|---|---|---|
| HeLa | Cervical Cancer | MTT/MTS | 0.9862 | 24 | [3] |
| A549 | Lung Carcinoma | MTT/MTS | 0.3751 | 24 | [3] |
| Jurkat | T-cell Leukemia | MTT/MTS | 0.5782 | 24 | [3] |
| U937 | Histiocytic Lymphoma | MTT/MTS | 0.2893 | 24 | [3] |
| HUVEC | Umbilical Vein Endothelial Cells | Viability Assay | Cytotoxicity Observed | 24 |[4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cytotoxicity of Alternative Topical Antifungal Agents
Commonly used topical antifungal agents such as clotrimazole, miconazole, and terbinafine have been evaluated for their cytotoxic effects on human skin cells.
Table 2: Cytotoxicity of Alternative Antifungal Agents on Human Skin Cell Lines
| Agent | Cell Line | Cell Type | Assay | Finding | Reference |
|---|---|---|---|---|---|
| Clotrimazole | Human Keratinocytes | Keratinocyte | Cell Viability | No significant change at 10 µM | [5] |
| MRC-5 | Lung Fibroblast | [3H]thymidine incorporation | Inhibition of proliferation, no cytotoxic effect | [6] | |
| Miconazole | HaCaT | Keratinocyte | Sulforhodamine B | Higher cytotoxicity than terbinafine | [7][8] |
| Human Oral Keratinocytes | Keratinocyte | Viability Assay | Dose-dependent cytotoxicity at high concentrations | [9][10] | |
| Human Gingival Fibroblasts | Fibroblast | Viability Assay | Dose-dependent cytotoxicity at high concentrations | [9][10] | |
| Terbinafine | Fibroblasts | Fibroblast | [3H]thymidine incorporation | IC50 of ~5 µM for inhibition of PDGF-stimulated mitogenesis | [11] |
| | HaCaT | Keratinocyte | Sulforhodamine B | Cytotoxic response observed |[7][8] |
Qualitative Comparison Summary:
Based on the available data, clotrimazole appears to have a relatively low cytotoxic profile on keratinocytes and fibroblasts at therapeutic concentrations.[5][6] In contrast, miconazole has been reported to exhibit higher cytotoxicity than terbinafine on keratinocytes, with both showing dose-dependent effects.[7][8][9][10] The cytotoxicity of miconazole and terbinafine in keratinocytes is thought to be mediated by the induction of reactive oxygen species (ROS).[7][8] For this compound, while specific data on keratinocytes and fibroblasts is lacking, its demonstrated cytotoxicity on other human cell lines suggests that it may also impact skin cell viability.
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, this section details common methodologies for assessing the cytotoxicity of topical agents on human skin cell lines.
Cell Culture
-
Human Keratinocytes (e.g., HaCaT): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Human Dermal Fibroblasts (HDF): Cells are cultured in Fibroblast Basal Medium supplemented with fibroblast growth factors, 10% FBS, and 1% penicillin-streptomycin.
-
Culture Conditions: All cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity.
-
Principle: Viable cells with active metabolism convert MTT into a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
Remove the treatment medium and incubate the cells with a medium containing neutral red.
-
Wash the cells to remove unincorporated dye.
-
Add a destaining solution to extract the dye from the cells.
-
Measure the absorbance of the extracted dye.
-
3. Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Procedure:
-
Seed and treat cells as described previously.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure the enzymatic conversion of the substrate by reading the absorbance at a specific wavelength.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for comparing the cytotoxicity of topical agents.
Postulated Signaling Pathway for this compound-Induced Cytotoxicity
The precise signaling pathway of this compound in non-cancerous skin cells is not fully elucidated. However, based on its pro-apoptotic effects in cancer cells, a potential mechanism may involve the intrinsic apoptosis pathway.
Caption: A simplified model of potential this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Antitumor Activity of Clotrimazole on A375 Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clotrimazole inhibits lung fibroblast proliferation in vitro: implications for use in the prevention and treatment of obliterative bronchiolitis after lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Miconazole and terbinafine induced reactive oxygen species accumulation and topical toxicity in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and antifungal effects of combined dexamethasone and miconazole on human oral keratinocytes, gingival fibroblasts, and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Terbinafine inhibits the mitogenic response to platelet-derived growth factor in vitro and neointimal proliferation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 2-Undecenoic Acid's inhibitory effect on fungal biofilm formation
A Comparative Analysis of its Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal therapeutics, the challenge of combating fungal biofilms is a paramount concern. Biofilms, complex communities of microorganisms encased in a self-produced extracellular matrix, exhibit notoriously high resistance to conventional antifungal agents. This guide provides a comprehensive comparison of the efficacy of 2-Undecenoic Acid in inhibiting fungal biofilm formation, particularly by the opportunistic pathogen Candida albicans, against established antifungal drugs.
Inhibitory Efficacy: A Quantitative Comparison
This compound has demonstrated significant inhibitory effects on C. albicans biofilm formation. Its efficacy, along with that of common antifungal agents, is summarized below. The Minimum Biofilm Inhibitory Concentration (MBIC) is a key metric, representing the lowest concentration of an agent required to inhibit biofilm formation.
| Antifungal Agent | Target Organism | Minimum Biofilm Inhibitory Concentration (MBIC) | Key Findings |
| This compound | Candida albicans | Optimal concentration > 3 mM [1] | Effectively inhibits the morphological transition from yeast to hyphal form, a critical step in biofilm development.[1][2] Also down-regulates the expression of hyphal-specific genes such as HWP1.[1][2] |
| Fluconazole | Candida albicans | Highly variable; often > 64 µg/mL to > 1024 µg/mL [3][4] | Many clinical isolates exhibit high resistance to fluconazole in their biofilm state.[3][5] |
| Amphotericin B | Candida albicans | 0.25 µg/mL to > 16 µg/mL [3][4] | Generally more effective against C. albicans biofilms than fluconazole, though resistance can still be observed.[3][4] |
| Nystatin | Candida albicans | Variable | Nystatin is known to be effective against Candida species; however, specific MBIC values against biofilms are not as consistently reported in the literature. It works by binding to ergosterol in the fungal cell membrane, leading to cell death.[6][7] |
Mechanism of Action: Disrupting the Biofilm Lifecycle
This compound employs a multi-faceted approach to inhibit fungal biofilm formation. Its primary mechanisms include:
-
Inhibition of Hyphal Morphogenesis: A crucial step in the formation of a mature C. albicans biofilm is the transition from a yeast-like form to a filamentous hyphal form. This compound effectively abolishes this morphological switch at concentrations above 4 mM.[1][2] This prevents the development of the complex, three-dimensional architecture characteristic of mature biofilms.
-
Downregulation of Adhesion-Related Genes: The expression of hyphal-specific genes, such as Hyphal Wall Protein 1 (HWP1), is significantly reduced in the presence of this compound.[1][2] HWP1 is a key adhesin that facilitates the attachment of hyphae to surfaces and to each other, which is essential for biofilm integrity.
-
Cell Membrane Disruption: As an unsaturated fatty acid, this compound is believed to integrate into the fungal cell membrane, disrupting its integrity and leading to increased permeability.[8]
-
Inhibition of Ergosterol Synthesis: There is evidence to suggest that this compound can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] This disruption further compromises membrane function and contributes to the antifungal effect.
Signaling Pathways in Biofilm Formation
The formation of C. albicans biofilms is a tightly regulated process controlled by intricate signaling networks. This compound's inhibitory action on hyphal development suggests an interference with these pathways. Two of the most critical pathways are the Ras/cAMP/PKA pathway and the MAPK pathway, both of which converge on the regulation of key transcription factors that control the expression of hyphal-specific genes like HWP1.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the total biomass of the biofilm.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Broth (SDB)
-
96-well flat-bottom microtiter plates
-
This compound and other antifungal agents
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% (v/v) Ethanol
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Culture C. albicans in SDB overnight at 30°C. Harvest the cells by centrifugation, wash with PBS, and resuspend in fresh SDB to a concentration of 1 x 10^6 cells/mL.
-
Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of SDB containing serial dilutions of the antifungal agents to be tested. Include control wells with no antifungal agent.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of PBS to remove planktonic cells.
-
Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.
-
Destaining: Add 200 µL of 95% ethanol to each well and incubate for 10 minutes to solubilize the stain.
-
Quantification: Transfer 100 µL of the ethanol-solubilized stain to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration of the antifungal agent that results in a significant reduction in absorbance compared to the control.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure.
Materials:
-
Candida albicans strain
-
Appropriate growth medium
-
Confocal microscope slides or dishes
-
Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Growth: Grow C. albicans biofilms on a suitable substrate (e.g., glass-bottom dishes) in the presence and absence of antifungal agents as described above.
-
Staining: After the desired incubation period, gently wash the biofilms with PBS. Stain the biofilms with appropriate fluorescent dyes according to the manufacturer's instructions.
-
Imaging: Mount the samples on the confocal microscope stage. Acquire z-stack images through the thickness of the biofilm using appropriate laser excitation and emission filters.
-
Image Analysis: Reconstruct three-dimensional images from the z-stacks using imaging software to analyze biofilm architecture, thickness, and cell viability.
Conclusion
This compound presents a compelling alternative to conventional antifungal agents for the inhibition of fungal biofilm formation, particularly for Candida albicans. Its distinct mechanism of action, centered on the disruption of the critical yeast-to-hypha transition, offers a potential strategy to overcome the high levels of resistance often observed in biofilm-associated infections. Further research, including direct comparative studies of MBIC values and in vivo efficacy assessments, is warranted to fully elucidate the therapeutic potential of this compound in combating fungal biofilms.
References
- 1. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biofilm Formation and Susceptibility to Amphotericin B and Fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Nystatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
Fungal Transcriptomic Response to 2-Undecenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic response of pathogenic fungi to 2-undecenoic acid and its saturated counterpart, undecanoic acid. By leveraging publicly available experimental data, we aim to offer an objective overview of the molecular mechanisms underlying the antifungal activity of these fatty acids, providing valuable insights for researchers in mycology and drug development.
Executive Summary
Undecenoic acid and undecanoic acid, medium-chain fatty acids, are known for their potent antifungal properties. This guide delves into the comparative transcriptomics of fungal responses to these compounds, primarily focusing on the dermatophyte Trichophyton rubrum and the opportunistic yeast Candida albicans. Transcriptomic analyses, predominantly through RNA sequencing (RNA-seq), have revealed that these fatty acids induce a multifaceted stress response in fungi. Key affected cellular processes include the disruption of the cell wall and plasma membrane integrity, inhibition of ergosterol biosynthesis, induction of oxidative stress, and significant alterations in metabolic and pathogenic pathways. This guide synthesizes the quantitative data on gene expression changes, details the experimental methodologies employed in these studies, and visualizes the key signaling pathways involved in the fungal response.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the differentially expressed genes in Trichophyton rubrum and Candida albicans upon exposure to undecanoic acid or undecenoic acid, as reported in various transcriptomic studies.
Table 1: Differentially Expressed Genes in Trichophyton rubrum in Response to Undecanoic Acid
| Gene Category | Gene/Protein | Regulation | Function |
| Lipid & Ergosterol Metabolism | ERG1 | Down | Squalene epoxidase, key enzyme in ergosterol biosynthesis |
| ERG3 | Down | C-5 sterol desaturase in ergosterol biosynthesis | |
| ERG11 | Down | Lanosterol 14-alpha-demethylase, target of azole antifungals | |
| FAS | Modulated | Fatty acid synthase | |
| Oxidative Stress Response | SOD | Up | Superoxide dismutase, detoxification of reactive oxygen species |
| CAT | Up | Catalase, detoxification of hydrogen peroxide | |
| GPX | Up | Glutathione peroxidase, detoxification of peroxides | |
| Cell Wall & Membrane | CHS | Modulated | Chitin synthase, involved in cell wall synthesis |
| FKS | Modulated | Glucan synthase, involved in cell wall synthesis | |
| ABC Transporters | Up | Efflux pumps, potential drug resistance mechanism | |
| Pathogenesis & Other | Subtilisin-like proteases (SUB) | Down | Virulence factors, involved in keratin degradation |
| Metalloproteases (MEP) | Down | Virulence factors, involved in host tissue degradation | |
| HSPs | Modulated | Heat shock proteins, general stress response |
Table 2: Differentially Expressed Genes in Candida albicans in Response to Undecenoic Acid
| Gene Category | Gene/Protein | Regulation | Function |
| Hyphal Formation & Biofilm | HWP1 | Down | Hyphal wall protein 1, essential for adhesion and biofilm formation |
| ALS3 | Down | Agglutinin-like sequence 3, adhesin and invasin | |
| ECE1 | Down | Extent of cell elongation 1, involved in candidalysin production | |
| Ergosterol Biosynthesis | ERG1 | Down | Squalene epoxidase |
| ERG11 | Down | Lanosterol 14-alpha-demethylase | |
| Stress Response | HSP70 | Up | Heat shock protein 70, chaperone |
| HSP90 | Up | Heat shock protein 90, key regulator of stress response and morphogenesis | |
| Metabolism | ICL1 | Up | Isocitrate lyase, key enzyme of the glyoxylate cycle |
Experimental Protocols
The transcriptomic data presented in this guide were primarily generated using RNA sequencing (RNA-seq). The following is a generalized, detailed methodology based on the protocols described in the cited research.
Fungal Culture and Treatment
-
Fungal Strains: Trichophyton rubrum (e.g., strain CBS 118892) or Candida albicans (e.g., strain SC5314) were used.
-
Culture Conditions: Fungi were typically grown in a standard liquid medium such as Sabouraud dextrose broth or RPMI-1640 to mid-logarithmic phase at an appropriate temperature (e.g., 28-37°C) with agitation.
-
Treatment: A sublethal concentration of this compound or undecanoic acid (dissolved in a suitable solvent like DMSO) was added to the fungal cultures. Control cultures were treated with the solvent alone.
-
Incubation: The treated and control cultures were incubated for specific time points (e.g., 3, 12, or 24 hours) to allow for transcriptomic changes to occur.
RNA Extraction and Sequencing
-
Harvesting and Lysis: Fungal cells were harvested by centrifugation, washed, and immediately frozen in liquid nitrogen. Cell lysis was achieved by mechanical disruption (e.g., grinding with a mortar and pestle in the presence of liquid nitrogen) or enzymatic digestion.
-
RNA Isolation: Total RNA was extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: The integrity and quantity of the extracted RNA were assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). High-quality RNA (RNA Integrity Number > 8) was used for library preparation.
-
Library Preparation: An mRNA-seq library was prepared from the total RNA. This typically involved poly(A) mRNA selection, fragmentation of the mRNA, first- and second-strand cDNA synthesis, end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq, to generate millions of short reads.
Data Analysis
-
Quality Control of Reads: Raw sequencing reads were assessed for quality using tools like FastQC. Adapters and low-quality bases were trimmed using software such as Trimmomatic.
-
Alignment: The high-quality reads were aligned to the respective fungal reference genome (Trichophyton rubrum or Candida albicans) using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: The number of reads mapping to each gene was counted using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis between the treated and control samples was performed using packages such as DESeq2 or edgeR in R/Bioconductor. Genes with a significant false discovery rate (FDR) adjusted p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) were considered differentially expressed.
-
Functional Annotation and Pathway Analysis: The differentially expressed genes were subjected to functional annotation and enrichment analysis using databases like Gene Ontology (GO) and KEGG pathways to identify the biological processes and pathways affected by the treatment.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to the fungal response to this compound.
The Synergistic Power of 2-Undecenoic Acid: A Comparative Guide to its Antifungal Combinations
For researchers, scientists, and drug development professionals, the quest for more effective antifungal therapies is a pressing challenge in the face of growing resistance to conventional drugs. 2-Undecenoic Acid (also known as undecylenic acid), a naturally occurring fatty acid, has long been recognized for its fungistatic properties. However, its true potential may lie in its ability to work synergistically with other antifungal compounds, enhancing their efficacy and potentially overcoming resistance mechanisms. This guide provides a comprehensive comparison of the synergistic antifungal effects of this compound with other compounds, supported by experimental data and detailed methodologies.
Unveiling Synergy: A Dual-Pronged Attack on Fungal Pathogens
The primary mechanism of this compound's antifungal action involves the disruption of the fungal cell membrane's integrity. It is believed to interfere with ergosterol synthesis, a crucial component of the fungal cell membrane, leading to increased permeability and ultimately, cell death. This disruptive action on the cell membrane is a key factor in its synergistic potential. When combined with other antifungal agents, particularly those that also target the cell membrane or its components, a powerful "dual-hit" effect can be achieved.
This synergistic relationship is most pronounced with azole antifungals, which specifically inhibit the enzyme lanosterol 14α-demethylase, a critical step in the ergosterol biosynthesis pathway. By simultaneously disrupting the membrane and halting the production of its essential building blocks, the combination of this compound and an azole can lead to a more profound and rapid antifungal effect than either agent alone.
Quantitative Analysis of Synergistic Effects
The synergy between two compounds is quantitatively assessed using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction. The following table summarizes the available data on the synergistic effects of undecanoic acid, a closely related saturated fatty acid, with quinic acid against various Candida species. While specific data for this compound with a wide range of conventional antifungals is still emerging, these findings provide a strong basis for its synergistic potential.
| Fungal Strain | Compound A | Compound B | MIC of A alone (µg/mL) | MIC of B alone (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FICI | Interaction |
| Candida albicans (ATCC 90028) | Undecanoic Acid | Quinic Acid | 80 | >800 | 20 | 200 | 0.5 | Synergistic |
| Candida albicans (MTCC 186) | Undecanoic Acid | Quinic Acid | 80 | >800 | 20 | 200 | 0.5 | Synergistic |
| Candida glabrata (MTCC 3019) | Undecanoic Acid | Quinic Acid | 40 | >800 | 10 | 100 | 0.375 | Synergistic |
| Candida tropicalis (MTCC 184) | Undecanoic Acid | Quinic Acid | 40 | >800 | 10 | 200 | 0.5 | Synergistic |
| Candida albicans (Clinical Isolate 1) | Undecanoic Acid | Quinic Acid | 80 | >800 | 20 | 200 | 0.5 | Synergistic |
| Candida albicans (Clinical Isolate 2) | Undecanoic Acid | Quinic Acid | 40 | >800 | 10 | 200 | 0.5 | Synergistic |
Data extrapolated from a study on Undecanoic Acid and Quinic Acid against Candida spp.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of each compound alone is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a concentration of approximately 1 x 107 cells/mL.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Checkerboard Assay for Synergy Testing
The checkerboard assay is the standard method for determining the synergistic interaction between two compounds.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Compound A (e.g., this compound) are made along the x-axis, and serial dilutions of Compound B (e.g., an azole antifungal) are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Each well is inoculated with the fungal suspension at the same concentration used for MIC testing.
-
Incubation: The plate is incubated under the same conditions as the MIC assay.
-
Reading Results: The growth in each well is visually assessed or measured using a spectrophotometer.
-
FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each compound is calculated as follows:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
The FICI is the sum of the individual FICs:
-
FICI = FIC of A + FIC of B
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed synergistic mechanism and the experimental workflow for synergy testing.
Caption: Proposed synergistic mechanism of this compound and Azole antifungals.
Caption: Experimental workflow for determining antifungal synergy.
Conclusion and Future Directions
The exploration of synergistic combinations involving this compound presents a promising avenue for the development of novel and more effective antifungal therapies. The available data, particularly with related fatty acids, strongly suggests a synergistic relationship with conventional antifungals, especially azoles. This approach has the potential to lower the required therapeutic doses, thereby reducing toxicity and mitigating the development of drug resistance.
Further research is warranted to generate a comprehensive dataset of FICI values for this compound in combination with a wider array of antifungal agents against a broader spectrum of fungal pathogens. In vivo studies are also crucial to validate these in vitro findings and to assess the clinical applicability of these synergistic combinations. Ultimately, harnessing the synergistic power of this compound could be a significant step forward in the fight against invasive fungal infections.
References
2-Undecenoic Acid Versus Azole Antifungals: A Comparative Mechanism Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal mechanisms of 2-Undecenoic Acid and azole antifungals, supported by experimental data and detailed methodologies.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates a deeper understanding of the mechanisms of action of existing and alternative antifungal agents. Azole antifungals have long been a cornerstone of antifungal therapy, primarily targeting the ergosterol biosynthesis pathway. This compound, a naturally occurring fatty acid, has also demonstrated potent antifungal properties, albeit through a more multifaceted mechanism. This guide aims to provide a comprehensive comparison of these two classes of antifungals to inform further research and drug development.
Mechanisms of Action: A Head-to-Head Comparison
The fundamental difference in the antifungal activity of this compound and azole antifungals lies in their primary cellular targets and the breadth of their mechanisms.
Azole Antifungals: Specific Enzyme Inhibition
Azole antifungals, which include drugs like fluconazole, itraconazole, and voriconazole, act as highly specific inhibitors of the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the primary sterol in fungal cell membranes.[1][2]
The inhibition of lanosterol 14α-demethylase leads to two primary consequences for the fungal cell:
-
Depletion of Ergosterol: The lack of ergosterol compromises the integrity and fluidity of the fungal cell membrane, affecting its barrier function and the activity of membrane-bound proteins.[2]
-
Accumulation of Toxic Sterols: The blockage of the pathway results in the accumulation of toxic 14α-methylated sterol precursors, which further disrupts the cell membrane structure and function, ultimately leading to the inhibition of fungal growth (fungistatic effect).[1]
This compound: A Multi-Pronged Attack
In contrast to the specific action of azoles, this compound (also known as undecylenic acid) employs a broader, multi-targeted approach to inhibit fungal growth.[4] Its primary mechanisms include:
-
Disruption of Cell Membrane Integrity: As an unsaturated fatty acid, this compound can insert itself into the fungal cell membrane's lipid bilayer.[4] This integration disrupts the membrane's structure, leading to increased permeability and the leakage of essential intracellular components, which can result in cell death (fungicidal effect).[4]
-
Inhibition of Ergosterol Biosynthesis: Evidence suggests that this compound can also interfere with the ergosterol biosynthesis pathway, further compromising the fungal cell membrane.[4][5]
-
Inhibition of Fatty Acid Synthesis: Some studies indicate that this compound can inhibit the enzyme enoyl-coenzyme A reductase, which is crucial for the synthesis of fatty acids necessary for building and maintaining the cell membrane.[6]
-
Inhibition of Morphogenesis: In dimorphic fungi like Candida albicans, this compound has been shown to inhibit the transition from the yeast form to the more virulent hyphal form, a critical step in the infection process.[7][8]
-
Inhibition of Biofilm Formation: This compound can also effectively inhibit the formation of fungal biofilms, which are structured communities of fungal cells that exhibit increased resistance to antifungal agents.[7][8]
-
Gene Expression Modulation: Research indicates that undecanoic acid can alter the expression of fungal genes crucial for virulence.[5]
Quantitative Data Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and various azole antifungals against common fungal pathogens. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 256 | [9] |
Note: Data for this compound is limited. The provided value is based on a single study and may not be representative of all strains.
Table 2: Minimum Inhibitory Concentration (MIC) of Azole Antifungals against Candida albicans
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Fluconazole | 0.25 - 0.5 | 1 - 4 | |
| Itraconazole | 0.03 - 0.125 | 0.125 - 1 | |
| Voriconazole | 0.015 - 0.03 | 0.06 - 0.25 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These values are compiled from multiple studies and represent a general range.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the mechanisms of action of antifungal agents.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method based on CLSI M27)
This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agent stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Sterile saline or water
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Antifungal Dilution:
-
Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the antifungal dilution. This brings the total volume in each well to 200 µL.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Ergosterol Quantification (Gas Chromatography-Mass Spectrometry - GC-MS)
This method quantifies the amount of ergosterol in fungal cells to assess the impact of an antifungal agent on its synthesis.
Materials:
-
Fungal culture treated with and without the antifungal agent
-
Methanolic potassium hydroxide (KOH)
-
n-Hexane
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., cholesterol)
-
GC-MS system
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest fungal cells from liquid culture by centrifugation.
-
Wash the cell pellet with sterile water.
-
Lyse the cells by mechanical means (e.g., bead beating) in a suitable buffer.
-
-
Saponification:
-
Add methanolic KOH to the cell lysate and incubate at 80°C for 1 hour to saponify the lipids.
-
-
Sterol Extraction:
-
After cooling, add n-hexane to the mixture and vortex vigorously to extract the non-saponifiable sterols.
-
Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction.
-
-
Derivatization:
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Add the silylating agent to the dried extract and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the sterols.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the sterols using an appropriate GC column and temperature program.
-
Identify and quantify ergosterol based on its retention time and mass spectrum, using the internal standard for calibration.
-
Cell Membrane Permeability Assay (Propidium Iodide Uptake)
This assay measures the integrity of the fungal cell membrane by assessing the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
Materials:
-
Fungal cells treated with and without the antifungal agent
-
Propidium iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest fungal cells from liquid culture and wash them with PBS.
-
Resuspend the cells in PBS to a desired concentration.
-
-
Staining:
-
Add PI to the cell suspension to a final concentration of 1-5 µg/mL.
-
Incubate the cells in the dark at room temperature for 5-15 minutes.
-
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and measure the fluorescence emission in the red channel (typically around 617 nm). The percentage of PI-positive cells represents the population with compromised membranes.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for PI. Count the number of fluorescent (dead) and non-fluorescent (live) cells to determine the percentage of cells with permeable membranes.
-
Lanosterol 14α-Demethylase Inhibition Assay
This in vitro assay measures the activity of the lanosterol 14α-demethylase enzyme in the presence and absence of an inhibitor.
Materials:
-
Recombinant fungal lanosterol 14α-demethylase enzyme
-
Lanosterol (substrate)
-
NADPH
-
Cytochrome P450 reductase
-
Reaction buffer
-
Inhibitor (azole antifungal)
-
HPLC system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, cytochrome P450 reductase, and the lanosterol 14α-demethylase enzyme.
-
Add the inhibitor at various concentrations to different reaction tubes. Include a control without the inhibitor.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixtures at 37°C for a few minutes.
-
Initiate the reaction by adding the substrate, lanosterol.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a solvent like ethyl acetate.
-
Extract the sterols from the reaction mixture.
-
-
HPLC Analysis:
-
Analyze the extracted sterols by HPLC.
-
Quantify the amount of the product (demethylated lanosterol) formed.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition at each inhibitor concentration compared to the control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by azole antifungals and this compound, as well as a typical experimental workflow for their comparative analysis.
Caption: Mechanism of action of azole antifungals.
Caption: Multifaceted mechanism of this compound.
Caption: Experimental workflow for comparison.
Conclusion
This compound and azole antifungals represent two distinct strategies for combating fungal infections. Azoles offer a targeted approach by inhibiting a single, crucial enzyme in the ergosterol biosynthesis pathway. This specificity is a hallmark of their design and therapeutic use. In contrast, this compound exhibits a broader, multi-pronged mechanism that includes direct membrane disruption, inhibition of multiple biosynthetic pathways, and interference with key virulence factors.
This comparative analysis highlights the potential of this compound as a valuable antifungal agent, particularly in an era of increasing azole resistance. Its multifaceted mechanism may make it more difficult for fungi to develop resistance. Further research, including direct comparative studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. Understanding these distinct mechanisms is crucial for the development of novel antifungal strategies and combination therapies to address the growing challenge of fungal diseases.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 4. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. What is Undecenoic Acid used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fungicidal PMMA-Undecylenic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
2-Undecenoic Acid: A Comparative Analysis of its Specificity Against Fungal Pathogens
For Immediate Release
In the landscape of antifungal research, the demand for agents with specific and effective mechanisms of action is ever-present. This guide provides a comprehensive comparison of 2-Undecenoic Acid, a naturally derived fatty acid, against other common antifungal agents. The following analysis, targeted at researchers, scientists, and drug development professionals, delves into its performance, supported by experimental data, to elucidate its specificity against a range of fungal pathogens.
Comparative Antifungal Efficacy
This compound has demonstrated significant antifungal activity against a variety of fungal species, most notably Candida albicans and dermatophytes such as Trichophyton species. Its efficacy is rooted in its ability to disrupt the fungal cell membrane and interfere with critical physiological processes. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound in comparison to other widely used antifungal drugs against key fungal pathogens.
| Antifungal Agent | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) | Trichophyton rubrum (µg/mL) |
| This compound | >3000 | >168.9 | Data Not Readily Available |
| Fluconazole | 0.25 - 1.0 | Resistant | 0.25 - 8.0 |
| Voriconazole | 0.03 - 0.125 | 0.25 - 1.0 | 0.03 - 0.25 |
| Amphotericin B | 0.125 - 1.0 | 0.25 - 2.0 | 0.03 - 4.0 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Mechanism of Action: A Multi-pronged Attack
The specificity of this compound's antifungal action stems from a multi-faceted mechanism that primarily targets the fungal cell's structure and function.
-
Cell Membrane Disruption : As a fatty acid, this compound integrates into the fungal cell membrane's lipid bilayer. This integration disrupts the membrane's integrity, leading to increased permeability and the leakage of essential intracellular components, ultimately causing cell death.[1]
-
Inhibition of Ergosterol Synthesis : Evidence suggests that this compound can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[1][2] This targeted inhibition further compromises the structural and functional integrity of the fungal cell membrane.
-
Inhibition of Morphogenesis : A key virulence factor for Candida albicans is its ability to transition from a yeast to a hyphal form. This compound has been shown to inhibit this morphological switch, a critical step in the establishment of infection.[2][3][4][5] This action reduces the pathogen's ability to invade host tissues.
-
Biofilm Inhibition : Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to antifungal agents. This compound has demonstrated the ability to effectively inhibit the formation of Candida albicans biofilms.[3][4][6]
References
- 1. standardsclub.com [standardsclub.com]
- 2. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Undecylenic Acid Inhibits Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexosomes with Undecylenic Acid Efficient against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Undecenoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Undecenoic Acid (also known as Undecylenic Acid), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Profile and Safety Considerations
This compound is classified as a substance that causes skin and serious eye irritation.[1][2][3] It is also recognized as being harmful to aquatic life with long-lasting effects.[2][3][4] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves and eye/face protection, and to prevent its release into the environment.[2]
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[3][5][6]
-
Waste Identification and Segregation:
-
Treat all this compound, whether unused, contaminated, or expired, as hazardous waste.[5]
-
Do not mix this compound waste with other waste streams. Keep it segregated, particularly from incompatible materials such as strong oxidizing agents, reducing agents, acids, and alkalis.[7]
-
Collect aqueous waste separately from organic solvent waste.[8]
-
-
Container Management:
-
Use the original container for waste collection whenever possible, provided it is in good condition.[9] If the original container is not usable, select a replacement container that is compatible with the chemical.
-
Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name, "this compound."
-
Keep the waste container securely closed at all times, except when adding waste.[5][8][9][10]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Handling Spills and Empty Containers:
-
Spills: In the event of a spill, absorb the material with an inert substance like dry clay, sand, or vermiculite.[2][7] Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[2][7]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. To render a container non-hazardous for regular trash disposal, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[5][8] After rinsing, deface or remove all chemical labels before disposal.[5]
-
Summary of Key Data
The following table summarizes essential quantitative and qualitative data for the safe handling and disposal of this compound.
| Parameter | Value / Guideline | Source |
| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2A), Acute Aquatic Hazard (Category 3), Chronic Aquatic Hazard (Category 3) | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Environmental Precautions | Avoid release to the environment. Do not let product enter drains. | [3] |
| Flash Point | 148°C (298.4°F) - Closed Cup | [7] |
| pH for Drain Disposal | Not Applicable; Drain disposal is prohibited. | [6] |
| Empty Container Handling | Handle as the product itself, or triple-rinse with appropriate solvent, collecting rinsate as hazardous waste. | [5][8] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. vigon.com [vigon.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. synerzine.com [synerzine.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling 2-Undecenoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for 2-Undecenoic Acid, including personal protective equipment (PPE), emergency procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] It is also harmful to aquatic life with long-lasting effects.[2][3][4] Adherence to proper PPE protocols is crucial to minimize exposure risks.
| Personal Protective Equipment (PPE) for this compound | |
| Eye and Face Protection | Wear safety glasses with side-shields or chemical splash goggles.[2][4] If splashes are likely, a face shield should be worn.[2][3] |
| Hand Protection | Wear suitable chemical-resistant gloves, such as impervious gloves.[2][4][5] |
| Skin and Body Protection | Wear suitable protective clothing, including a lab coat or long-sleeved clothing, to prevent skin contact.[2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] However, if exposure limits are exceeded or irritation is experienced, a respirator may be necessary.[2] |
First Aid and Emergency Procedures
Immediate and appropriate response to exposure or spills is critical. The following tables outline the necessary first aid measures and emergency protocols.
| First Aid Measures for this compound Exposure | |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, seek medical advice or attention.[3][6] |
| Skin Contact | Take off immediately all contaminated clothing and wash it before reuse.[2][3] Wash the affected skin with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice or attention.[2][3] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2] |
| Ingestion | Do NOT induce vomiting.[2] Clean the mouth with water and then drink plenty of water.[2] Never give anything by mouth to an unconscious person. Call a physician.[2] |
| Emergency Procedures for Spills | |
| Minor Spills | Alert people in the immediate area.[7][8] Wear appropriate PPE.[7] Cover the spill with absorbent material (e.g., vermiculite, dry sand).[4][9] Collect the residue and place it in a suitable container for disposal.[7][9] Clean the spill area with soap and water.[7] |
| Major Spills | Evacuate the area immediately.[7][8] Notify emergency services.[7][8] If flammable vapors are present, eliminate all ignition sources.[9] Prevent the spill from entering drains or waterways.[3][5] Only trained personnel with appropriate equipment should handle major spills.[8] |
Operational and Disposal Plans
Proper handling and disposal are essential for laboratory safety and environmental protection.
Handling and Storage:
-
Use in a well-ventilated area.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6]
-
Do not eat, drink, or smoke when using this product.[2]
Disposal Plan:
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[2][3][4]
-
Waste material should not be mixed with other waste.[3]
-
Do not allow the product to enter drains or waterways.[3][10] Contaminated packaging should be treated as the product itself and not be reused.[2]
Safety and Handling Workflow for this compound
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
References
- 1. This compound | C11H20O2 | CID 5282728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. vigon.com [vigon.com]
- 5. chemos.de [chemos.de]
- 6. synerzine.com [synerzine.com]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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